molecular formula C8H6ClNO3 B1450283 Methyl 2-chloro-5-formylpyridine-3-carboxylate CAS No. 176433-61-7

Methyl 2-chloro-5-formylpyridine-3-carboxylate

Cat. No.: B1450283
CAS No.: 176433-61-7
M. Wt: 199.59 g/mol
InChI Key: UUQKEBOQYONEGT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-formylpyridine-3-carboxylate (CAS 176433-61-7) is a versatile pyridine derivative with the molecular formula C 8 H 6 ClNO 3 and a molecular weight of 199.59 g/mol . This compound, appearing as a solid powder, is typically stored at room temperature and is characterized by its multifunctional structure containing both an ester and an aldehyde group, making it a valuable bifunctional synthetic intermediate . In research and development, this compound serves as a key building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles. Its molecular structure offers two distinct reactive sites: the formyl group (C=O) at the 5-position and the methyl ester (COOCH 3 ) at the 3-position of the pyridine ring, which can be selectively manipulated . The presence of the chlorine atom at the 2-position further enhances its reactivity, enabling various nucleophilic substitution reactions. These properties make it an essential precursor in life science applications, including the synthesis of potential pharmaceutical intermediates and agrochemical compounds such as insecticides . Related pyridine derivatives are known to be intermediates for insecticides, highlighting the value of this chemical scaffold . This product is offered in various packaging options, from small research quantities to bulk volumes, and can be supplied in standard as well as high and ultra-high purity grades (99% to 99.999%) to meet specific research requirements . It is available for prompt shipment from multiple international stock locations. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-chloro-5-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-2-5(4-11)3-10-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQKEBOQYONEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyridine Scaffold

Methyl 2-chloro-5-formylpyridine-3-carboxylate is a highly functionalized pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. Its strategic array of functional groups—a reactive chloro group, a versatile formyl moiety, and a modifiable methyl ester—renders it a valuable building block for the synthesis of complex molecular architectures. The 2-chloro-5-formylpyridine core is notably a key precursor in the synthesis of several neonicotinoid insecticides, a major class of agrochemicals used to protect crops from a wide variety of pests.[1][2] This guide provides a detailed exploration of a robust and logical synthetic pathway to this important intermediate, focusing on the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis: A Logical Approach to a Multifunctional Target

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from a commercially available precursor. The primary disconnection points are the ester and formyl groups, leading to a strategy that involves the initial preparation of a stable pyridine core followed by the introduction of the aldehyde functionality.

G Target This compound Intermediate Methyl 2-chloronicotinate Target->Intermediate Formylation (Vilsmeier-Haack) StartingMaterial 2-Chloronicotinic Acid Intermediate->StartingMaterial Esterification

Caption: Retrosynthetic pathway for the target molecule.

This guide will detail the synthesis in two primary stages:

  • Stage 1: Esterification of 2-chloronicotinic acid to synthesize the key intermediate, Methyl 2-chloronicotinate.

  • Stage 2: Formylation of Methyl 2-chloronicotinate via the Vilsmeier-Haack reaction to introduce the formyl group at the 5-position.

Stage 1: Synthesis of Methyl 2-chloronicotinate

The initial step in this pathway is the conversion of the carboxylic acid group of 2-chloronicotinic acid into a methyl ester. This transformation is crucial as it protects the acidic proton, preventing unwanted side reactions in the subsequent electrophilic formylation step, and increases the solubility of the intermediate in organic solvents. A common and effective method for this esterification involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with methanol.

Reaction Scheme: Esterification

G cluster_reactants Reactants cluster_products Product 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Methyl_2-chloronicotinate Methyl 2-chloronicotinate 2-Chloronicotinic_Acid->Methyl_2-chloronicotinate 1. (COCl)₂, DMF (cat.) 2. CH₃OH, Et₃N Oxalyl_Chloride Oxalyl Chloride Methanol Methanol

Caption: Esterification of 2-chloronicotinic acid.

Experimental Protocol: Esterification

This protocol is adapted from established procedures for the synthesis of methyl esters from carboxylic acids.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloronicotinic acid157.5615.0 g95.2 mmol
Oxalyl chloride126.938.37 mL (11.9 g)94.5 mmol
N,N-Dimethylformamide (DMF)73.09Catalytic (few drops)-
Dichloromethane (DCM)84.93150 mL-
Triethylamine (Et₃N)101.1940.1 mL (29.0 g)286 mmol
Methanol (MeOH)32.0437 mL (29.3 g)914 mmol

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloronicotinic acid (15.0 g, 95.2 mmol) and dichloromethane (150 mL).

  • Slowly add oxalyl chloride (8.37 mL, 94.5 mmol) to the suspension.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops) to initiate the reaction. The mixture will be stirred at room temperature for 3 hours. Gas evolution (CO₂, CO, HCl) will be observed.

  • After 3 hours, cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triethylamine (40.1 mL, 286 mmol) and methanol (37 mL, 914 mmol).

  • Add the triethylamine/methanol solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for an additional 30 minutes.

  • Remove the ice bath and concentrate the reaction mixture under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:4) to afford Methyl 2-chloronicotinate as a pale yellow liquid.

Expected Yield: ~86%

Causality and Field Insights
  • Choice of Reagents: Oxalyl chloride is a preferred reagent for converting carboxylic acids to acid chlorides as the byproducts (CO and CO₂) are gaseous, which simplifies the workup. A catalytic amount of DMF is used to form the Vilsmeier reagent in situ, which is the active species in the acid chloride formation.

  • Role of Triethylamine: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid generated during the esterification of the acid chloride with methanol. This prevents protonation of the pyridine nitrogen and potential side reactions.

  • Temperature Control: The initial reaction with oxalyl chloride is performed at room temperature, while the subsequent esterification is conducted at 0 °C to control the exothermic reaction between the highly reactive acid chloride and methanol.

Stage 2: Vilsmeier-Haack Formylation of Methyl 2-chloronicotinate

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] While the 2-chloropyridine ring is generally considered electron-deficient, the Vilsmeier-Haack reaction has been successfully applied to similar systems, suggesting its viability for the formylation at the electron-rich 5-position. A patent for the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde using a Vilsmeier-Haack approach provides strong precedent for this transformation.[4]

Reaction Scheme: Vilsmeier-Haack Formylation

G cluster_reactants Reactants cluster_products Product Methyl_2-chloronicotinate Methyl 2-chloronicotinate Target_Molecule This compound Methyl_2-chloronicotinate->Target_Molecule 1. Vilsmeier Reagent 2. Hydrolysis POCl3_DMF POCl₃, DMF

Caption: Vilsmeier-Haack formylation of the intermediate.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a proposed adaptation based on general Vilsmeier-Haack procedures and patent literature for similar substrates.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Phosphorus oxychloride (POCl₃)153.331.5 - 3.0 equiv.-
N,N-Dimethylformamide (DMF)73.09As solvent and reagent-
Methyl 2-chloronicotinate171.581.0 equiv.-

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, cool N,N-dimethylformamide (acting as solvent) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 - 3.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.

  • After the addition is complete, add Methyl 2-chloronicotinate (1.0 equivalent) to the reaction mixture.

  • Slowly heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (reaction progress should be monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality and Mechanistic Insights
  • Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ forms the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.

  • Electrophilic Aromatic Substitution: The pyridine ring of Methyl 2-chloronicotinate, despite being generally electron-deficient, has sufficient electron density at the 5-position to undergo electrophilic attack by the Vilsmeier reagent. The reaction proceeds through a typical electrophilic aromatic substitution mechanism.

  • Hydrolysis: The initial product of the electrophilic attack is an iminium salt intermediate, which is subsequently hydrolyzed during the aqueous workup to yield the final aldehyde product.

  • Regioselectivity: The formylation is expected to occur at the 5-position, which is para to the electron-donating (by resonance) chloro group and meta to the electron-withdrawing ester group. This regioselectivity is typical for electrophilic attack on such substituted pyridines.

Alternative Synthetic Considerations

An alternative route to the target molecule could involve the introduction of a hydroxymethyl group at the 5-position, followed by oxidation. A patented process describes the synthesis of 2-hydroxy-5-hydroxymethylpyridine, which could be a precursor in a longer synthetic sequence.[5] This would involve subsequent chlorination and esterification steps, followed by oxidation of the hydroxymethyl group to the aldehyde. While viable, this pathway is more circuitous than the direct formylation of the pre-formed Methyl 2-chloronicotinate core.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-stage process involving the esterification of 2-chloronicotinic acid followed by a Vilsmeier-Haack formylation. This pathway is strategically sound, utilizing common and well-understood chemical transformations. The resulting molecule is a valuable intermediate for the synthesis of a range of biologically active compounds, particularly in the agrochemical field. The protocols and insights provided in this guide offer a solid foundation for researchers and developers working with this important chemical scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-chloromethylpyridine: Key Pesticide Intermediate for Neonicotinoids and Advanced Agrochemicals.
  • Shanghai Yaoming Kangde New Drug Development Co., Ltd. (2007).
  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. EP0121320A1.
  • BenchChem. (2025). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides.
  • BASF AG. (2000). Process for the preparation of 2-halogen nicotinic acid derivatives and new 2-chloronic nicotinic acid esters. DE19834565A1.
  • Imperial Chemical Industries PLC. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
  • Isagro S.P.A. (2004).
  • Council of Scientific & Industrial Research. (2003). Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde. EP1346984B1.
  • Nanjing Red Sun Biochemical Co., Ltd. (2015). Synthesis method of 2-chloro-5-methyl pyridine. CN105037255A.
  • Bayer AG. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine. EP0569947A1.
  • Tate & Lyle Public Limited Company. (2009). Synthesis of Vilsmeier Haack Reagent from Di(Trichloro-Romethyl)
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Tate & Lyle Public Limited Company. (2007).
  • Tokuyama Corporation. (2020). Method for preparing vilsmeier reagent. WO2020050368A1.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Dynamit Nobel AG. (1979). Process for the production of pure white 2-chloronicotinic acid. US4144238A.
  • Cadila Healthcare Limited. (2009). Generation of Phosphorus Oxychloride as by Product from Phosphorus Pentachloride and DMF and its use for Chlorination Reaction by Converting into Vilsmeier-Haack Reagent. US 2009/0131653 A1.
  • Shell Internationale Research Maatschappij B.V. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP0372654A2.
  • Jiangsu Hongze Chemical Co., Ltd. (2020). Preparation method of 2-chloronicotinic acid. CN111153853B.
  • Shell Internationale Research Maatschappij B.V. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP0372654A3.
  • Brown, E. V. (1975). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Journal of Organic Chemistry, 40(1), 104-105.
  • Hoechst Aktiengesellschaft. (1994). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. US5334727A.
  • Bayer Aktiengesellschaft. (1994).

Sources

Physicochemical properties of Methyl 2-chloro-5-formylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-5-formylnicotinate

Preamble: Navigating Data Frontiers

In the landscape of drug discovery and fine chemical synthesis, researchers often encounter novel or sparsely documented compounds. Methyl 2-chloro-5-formylnicotinate is one such molecule. While it represents a potentially valuable building block due to its trifunctional nature—possessing an aldehyde, a chloro-substituent, and a methyl ester on a pyridine scaffold—publicly available, experimentally verified data is limited.

This guide is structured to address this reality. As your Senior Application Scientist, my objective is to provide a robust technical framework by integrating theoretical predictions, data from closely related structural analogs, and established analytical principles. This document serves not as a simple data sheet, but as a comprehensive guide to understanding, predicting, and working with this compound, empowering researchers to proceed with informed confidence. We will explore its identity, predict its spectroscopic fingerprint, infer its reactivity and safety profile, and propose a logical workflow for its synthesis and validation.

Section 1: Compound Identification and Molecular Architecture

The foundational step in characterizing any chemical entity is to define its precise molecular structure and associated identifiers. Methyl 2-chloro-5-formylnicotinate is a substituted pyridine derivative, a heterocyclic scaffold prevalent in medicinal chemistry.

IUPAC Name: Methyl 2-chloro-5-formylpyridine-3-carboxylate

Structure:

Figure 1. Molecular Structure.

The molecule's utility stems from the orthogonal reactivity of its functional groups. The aldehyde at the C5 position is amenable to nucleophilic addition and reductive amination. The chlorine atom at the C2 position can be displaced via nucleophilic aromatic substitution, and the methyl ester at C3 can be hydrolyzed or converted to an amide.

Table 1: Core Compound Identifiers

Identifier Value Source
Molecular Formula C₈H₆ClNO₃ Calculated
Molecular Weight 199.59 g/mol Calculated
Monoisotopic Mass 198.99817 Da Calculated

| CAS Number | Not Available | N/A |

Section 2: Physicochemical and Stability Profile (Predicted & Inferred)

Table 2: Predicted Physicochemical Properties

Property Predicted/Inferred Value Rationale & Comparative Data
Appearance White to off-white or pale yellow solid Aldehyde-containing aromatics are typically crystalline solids at room temperature.
Melting Point 70 - 90 °C Based on analogs like Methyl 2-chloro-5-formylbenzoate. The presence of polar functional groups suggests a relatively high melting point for its molecular weight.
Boiling Point > 270 °C (at 760 mmHg) Estimated based on the boiling point of Methyl 2-chloro-5-methylisonicotinate (268.6±35.0 °C).[1][2] The formyl group will likely increase this value.
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water. Expected polarity based on functional groups.
Stability Stable under normal laboratory conditions (room temperature, inert atmosphere).[3] Data from analogous nicotinic acid esters suggests good ambient stability.[3] May darken upon prolonged exposure to light or air due to potential aldehyde oxidation.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4] Aldehydes are susceptible to oxidation. Esters can be hydrolyzed by strong acids/bases. The pyridine ring can be protonated.

| Hazardous Decomposition | Combustion produces Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl) gas.[5] | Typical decomposition products for a chlorinated, nitrogen-containing organic molecule.[5] |

Section 3: The Spectroscopic Fingerprint: A Predictive Analysis

Confirming the identity of a synthesized molecule is paramount. The following sections detail the predicted spectroscopic data for Methyl 2-chloro-5-formylnicotinate. This theoretical analysis serves as a reference for researchers to compare against their experimental results.

Proton Nuclear Magnetic Resonance (¹H NMR)

The causality behind ¹H NMR is the unique electronic environment of each proton. In this molecule, we expect four distinct signals.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 10.1 Singlet (s) 1H Aldehyde (-CHO) The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl and its direct attachment to the electron-deficient ring.
~ 8.8 Doublet (d) 1H Pyridine H-6 This proton is ortho to the electron-withdrawing nitrogen and meta to the formyl group, leading to a significant downfield shift. It will be split by H-4.
~ 8.4 Doublet (d) 1H Pyridine H-4 This proton is ortho to the ester and meta to the chlorine, also placing it downfield. It will be split by H-6.

| ~ 4.0 | Singlet (s) | 3H | Ester Methyl (-OCH₃) | These protons are on a methyl group attached to an oxygen atom, placing them in the typical methyl ester region. They have no adjacent protons, hence a singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

We predict eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 188 Aldehyde Carbonyl (C=O) Aldehyde carbonyls are characteristically found in this highly deshielded region.
~ 164 Ester Carbonyl (C=O) Ester carbonyls are slightly more shielded than aldehyde carbonyls.
~ 155 Pyridine C-2 Attached to both nitrogen and chlorine, this carbon is significantly deshielded.
~ 152 Pyridine C-6 Attached to nitrogen and adjacent to the formyl group, placing it far downfield.
~ 140 Pyridine C-4 Aromatic CH carbon, deshielded by its position on the pyridine ring.
~ 132 Pyridine C-5 Attached to the electron-withdrawing formyl group.
~ 125 Pyridine C-3 Attached to the electron-withdrawing ester group.

| ~ 53 | Ester Methyl (-OCH₃) | Typical chemical shift for a methyl ester carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns. For this compound, the most telling feature will be the isotopic signature of chlorine.

  • Molecular Ion (M⁺): A distinct doublet of peaks will be observed due to the two major isotopes of chlorine.

    • m/z ≈ 199 (for ³⁵Cl isotope)

    • m/z ≈ 201 (for ³⁷Cl isotope)

    • The relative intensity of these peaks will be approximately 3:1 , which is a definitive indicator of a single chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of methoxy radical (•OCH₃): [M - 31]⁺, leading to a peak at m/z ≈ 168/170.

    • Loss of the entire ester group (•COOCH₃): [M - 59]⁺, leading to a peak at m/z ≈ 140/142.

    • Loss of chlorine radical (•Cl): [M - 35]⁺, leading to a peak at m/z ≈ 164.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups by their vibrational frequencies.

Table 5: Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3050-3100 C-H Stretch Aromatic (Pyridine Ring)
~ 2820 & ~ 2720 C-H Stretch (Fermi Doublet) Aldehyde (-CHO)
~ 1730 C=O Stretch Ester (-COOCH₃)
~ 1705 C=O Stretch Aldehyde (-CHO)
~ 1550-1600 C=C & C=N Stretch Aromatic (Pyridine Ring)
~ 1250 C-O Stretch Ester

| ~ 750-850 | C-Cl Stretch | Aryl Chloride |

Section 4: Synthesis, Purification, and Analysis Workflow

A robust and reproducible workflow is the cornerstone of chemical research. The following sections provide a proposed synthesis strategy and standardized protocols for purification and analysis, creating a self-validating system.

Proposed Synthesis Route

A logical and efficient synthesis can be proposed via the selective oxidation of a readily available precursor, Methyl 2-chloro-5-methylnicotinate (CAS 65169-43-9) .[6]

G cluster_0 Synthesis Workflow SM Starting Material: Methyl 2-chloro-5-methylnicotinate Reaction Oxidation Reaction (e.g., SeO₂, 1,4-Dioxane, Reflux) SM->Reaction Reagents Workup Aqueous Workup (Filter Se, Extract with EtOAc) Reaction->Workup Crude Product Purification Purification (Silica Gel Chromatography) Workup->Purification Organic Phase Product Final Product: Methyl 2-chloro-5-formylnicotinate Purification->Product Purified Fractions Analysis Structural Validation (NMR, MS, IR) Product->Analysis Sample for QC

Caption: Proposed workflow for synthesis and validation.

Experimental Protocol: Synthesis (Hypothetical)

  • Reaction Setup: To a solution of Methyl 2-chloro-5-methylnicotinate (1.0 eq) in 1,4-dioxane, add selenium dioxide (SeO₂) (1.2 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 101 °C) and monitor by TLC (Thin Layer Chromatography).

  • Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of celite to remove the black selenium precipitate.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure title compound.

Spectroscopic Analysis Protocol

This protocol ensures the generation of high-quality data for structural confirmation.

G cluster_1 Spectroscopic Validation Sample Purified Compound (Dry, ~10 mg) Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_MS Dissolve in MeOH/DCM Sample->Prep_MS Prep_IR Prepare KBr pellet or cast neat film Sample->Prep_IR Acquire_NMR Acquire ¹H & ¹³C NMR (400 MHz Spectrometer) Prep_NMR->Acquire_NMR Data_Analysis Compare Experimental Data with Predictions Acquire_NMR->Data_Analysis Acquire_MS Acquire ESI-MS (Check for M⁺, [M+H]⁺) Prep_MS->Acquire_MS Acquire_MS->Data_Analysis Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Acquire_IR->Data_Analysis

Caption: Standard workflow for spectroscopic characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Instrumentation: 400 MHz NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.

  • Mass Spectrometry (MS)

    • Instrumentation: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

    • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

    • Acquisition: Infuse the sample into the source and acquire data in both positive and negative ion modes. Analyze for the molecular ion and its chlorine isotope pattern.

  • Infrared (IR) Spectroscopy

    • Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample, or cast a thin film from a volatile solvent (e.g., CH₂Cl₂) onto a salt plate.

    • Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Methyl 2-chloro-5-formylnicotinate is not available, a robust safety assessment can be made based on the hazards of analogous compounds, such as substituted nicotinates and aromatic aldehydes.[5]

GHS Hazard Profile (Inferred)

  • Pictograms:

    • ! (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[4][5]

First Aid Measures

  • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash skin with plenty of soap and water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture to prevent degradation.

Conclusion

Methyl 2-chloro-5-formylnicotinate presents itself as a versatile synthetic intermediate. This guide provides a comprehensive technical framework built upon predictive methods and comparative analysis with known analogs. The predicted physicochemical properties, detailed spectroscopic fingerprints, and a plausible synthetic workflow offer researchers a solid foundation for engaging with this compound. By adhering to the outlined safety protocols and employing the systematic validation workflow, scientists in drug development and materials science can confidently incorporate this promising building block into their research endeavors.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for Methyl nicotinate.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for a related compound.

  • ECHEMI. (n.d.). 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER.

  • Merck Millipore. (n.d.). SAFETY DATA SHEET for a related compound mixture.

  • MySkinRecipes. (n.d.). methyl 2-chloro-5-methylisonicotinate.

  • PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. National Center for Biotechnology Information.

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

  • ChemicalBook. (2025). Methyl 2-chloro-5-Methylisonicotinate.

  • BOC Sciences. (n.d.). MSDS of 2-aMino-6-chloro-nicotinic acid methyl ester.

  • BOC Sciences. (n.d.). MSDS of Methyl 2-Chloro-5-formylbenzoate.

  • Chemsrc.com. (2025). Methyl 2-chloro-5-methylisonicotinate Price.

  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information.

  • BLD Pharm. (n.d.). 2-Chloro-5-methylpyridine.

  • ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.

  • PubChemLite. (2025). Methyl 2-chloro-5-methylisonicotinate (C8H8ClNO2).

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97.

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.

  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.

Sources

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for Methyl 2-chloro-5-formylpyridine-3-carboxylate. As a polysubstituted pyridine derivative, its spectral features are governed by the complex interplay of substituent electronic effects. This document serves as a predictive guide for researchers, scientists, and drug development professionals, offering a detailed rationale for the anticipated chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data for this class of compounds.

Introduction: The Structural Landscape of a Polysubstituted Pyridine

This compound is a heterocyclic compound featuring a pyridine core adorned with three distinct electron-withdrawing substituents: a chloro group at the 2-position, a methyl carboxylate group at the 3-position, and a formyl (aldehyde) group at the 5-position. The precise characterization of such a molecule is critical in fields ranging from medicinal chemistry to materials science, where structure dictates function.

NMR spectroscopy provides a non-destructive window into the molecular architecture, revealing the electronic environment of each proton and carbon nucleus. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal integrations allows for unambiguous structural assignment. Due to the absence of publicly available experimental spectra for this specific molecule, this guide employs established principles of NMR theory and substituent effects on aromatic systems to construct a detailed and reasoned prediction of its ¹H and ¹³C NMR spectra.[1][2]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to display four distinct signals corresponding to the two aromatic protons on the pyridine ring, the formyl proton, and the methyl ester protons. The electron-deficient nature of the pyridine ring, compounded by three electron-withdrawing groups, will shift the ring protons significantly downfield.

A visual representation of the molecule with atom numbering is provided below for clarity in the following spectral analysis.

dot graph "Methyl_2_chloro_5_formylpyridine_3_carboxylate" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes with positions N1 [label="N", pos="0,0.866!"]; C2 [label="C2", pos="1,0.866!"]; C3 [label="C3", pos="1.5,-0!"]; C4 [label="C4", pos="1,-0.866!"]; C5 [label="C5", pos="-0,-0.866!"]; C6 [label="C6", pos="-0.5,0!"]; H4 [label="H4", pos="1.8,-1.3!"]; H6 [label="H6", pos="-1.3,0!"];

// Substituents Cl [label="Cl", pos="1.8,1.3!"]; C_ester [label="C", pos="2.5,0!"]; O_ester1 [label="O", pos="3,0.866!"]; O_ester2 [label="O", pos="3,-0.866!"]; C_methyl [label="CH₃", pos="3.8,-0.866!"]; H_methyl [label="", shape=none, pos="4.2,-1.3!"];

C_formyl [label="C", pos="-0.5,-1.732!"]; O_formyl [label="O", pos="-0.5,-2.598!"]; H_formyl [label="H", pos="0.3,-1.732!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- H4; C6 -- H6; C2 -- Cl; C3 -- C_ester; C_ester -- O_ester1; C_ester -- O_ester2; O_ester2 -- C_methyl; C5 -- C_formyl; C_formyl -- O_formyl; C_formyl -- H_formyl;

// Invisible edges for positioning methyl protons C_methyl -- H_methyl [style=invis]; }

Caption: Molecular structure and atom numbering.

2.1. Aromatic Protons: H-6 and H-4

  • H-6 (δ ≈ 8.9 - 9.1 ppm, doublet, ⁴J ≈ 2.0-2.5 Hz): This proton is positioned alpha to the ring nitrogen, which strongly deshields it. The cumulative electron-withdrawing effects of the adjacent chloro, formyl, and carboxylate groups further amplify this downfield shift, placing it in a very low-field region. It is expected to appear as a doublet due to meta-coupling (a four-bond coupling) with H-4.

  • H-4 (δ ≈ 8.5 - 8.7 ppm, doublet, ⁴J ≈ 2.0-2.5 Hz): This proton is also significantly deshielded by the ring nitrogen and the surrounding electron-withdrawing substituents. Its signal is anticipated to be slightly upfield relative to H-6. It will appear as a doublet due to its meta-coupling with H-6.

2.2. Formyl Proton: -CHO

  • -CHO (δ ≈ 10.1 - 10.3 ppm, singlet): Aldehydic protons characteristically resonate at very low field strengths due to the strong deshielding effect of the carbonyl group. This signal is expected to be a sharp singlet, as any long-range coupling to the ring protons would likely be too small to be resolved in a standard 1D spectrum.

2.3. Methyl Ester Protons: -OCH₃

  • -OCH₃ (δ ≈ 3.9 - 4.1 ppm, singlet): The protons of the methyl group are attached to an oxygen atom, which shifts them downfield compared to alkyl protons. The electronic environment of the ester places this signal in a typical range. It will appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the pyridine ring.

3.1. Carbonyl Carbons

  • C=O (Formyl) (δ ≈ 188 - 192 ppm): Aldehyde carbonyl carbons are among the most deshielded, typically appearing in the 190-200 ppm range.

  • C=O (Ester) (δ ≈ 163 - 166 ppm): Ester carbonyl carbons are found upfield relative to aldehyde carbonyls and are expected in this region.

3.2. Pyridine Ring Carbons

  • C-2 (δ ≈ 152 - 155 ppm): This carbon is bonded to both the electronegative nitrogen and chlorine atoms, resulting in a significant downfield shift. As a quaternary carbon, its signal intensity may be lower.

  • C-6 (δ ≈ 150 - 153 ppm): Positioned alpha to the nitrogen, this carbon is strongly deshielded.

  • C-5 (δ ≈ 138 - 142 ppm): This carbon is attached to the formyl group and is part of the electron-deficient ring. It is a quaternary carbon.

  • C-4 (δ ≈ 125 - 128 ppm): This protonated carbon is expected to appear in the mid-range of the aromatic region for this substituted pyridine.

  • C-3 (δ ≈ 122 - 125 ppm): Attached to the carboxylate group, this quaternary carbon's chemical shift is influenced by the surrounding substituents.

3.3. Methyl Ester Carbon

  • -OCH₃ (δ ≈ 52 - 55 ppm): The sp³-hybridized methyl carbon attached to oxygen will be the most upfield signal in the spectrum, aside from any solvent peaks.

Data Summary Tables

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.2Singlet-1H-CHO
~9.0Doublet~2.21HH-6
~8.6Doublet~2.21HH-4
~4.0Singlet-3H-OCH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~190C=O (Formyl)
~164C=O (Ester)
~153C-2
~151C-6
~140C-5
~126C-4
~123C-3
~53-OCH₃

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for this compound, a standardized experimental workflow is essential.

experimental_workflow transfer transfer insert insert transfer->insert acquire acquire ft ft acquire->ft

Caption: Standard workflow for NMR sample preparation and data acquisition.

5.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds.[3][5]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[4][6]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

5.2. Data Acquisition Parameters

The following are typical starting parameters for a 400 MHz spectrometer. Optimization may be required based on sample concentration and instrument performance.

  • ¹H NMR Spectroscopy:

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[7][8]

    • Spectral Width (SW): A range of 0 to 12 ppm is appropriate to cover all expected signals.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is recommended.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm will encompass all expected carbon signals.

5.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. If tetramethylsilane (TMS) is not added as an internal standard, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Conclusion

This technical guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis highlights the significant downfield shifts induced by the electron-deficient pyridine ring and its array of electron-withdrawing substituents. The predicted data serves as a valuable reference for scientists working with this molecule or structurally related analogues, aiding in spectral assignment and structural verification. The accompanying experimental protocol outlines a standardized approach to ensure the acquisition of high-quality, reliable NMR data, which is the cornerstone of confident chemical characterization.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Scribd. NMR Sample Preparation Guide. Available at: [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • National Institutes of Health. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Available at: [Link]

  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available at: [Link]

  • Sci-Hub. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available at: [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available at: [Link]

  • Kaçka, M., & Urbański, T. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-5-formylpyridine-3-carboxylate is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research.[1][2] The unique arrangement of a chloro group, a formyl group, and a methyl carboxylate group on the pyridine ring imparts specific reactivity and biological activity to the molecule.[1] As with any compound intended for these applications, rigorous structural characterization is paramount to ensure identity, purity, and stability. Mass spectrometry is an indispensable tool for this purpose, providing precise molecular weight determination and detailed structural information through fragmentation analysis.[3]

This guide offers a comprehensive overview of the mass spectrometric analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies pertinent to this and structurally related compounds. We will delve into sample preparation, chromatographic separation, and the intricacies of ionization and fragmentation, providing both theoretical grounding and practical, field-proven protocols.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₈H₆ClNO₃[4]
Molecular Weight 199.59 g/mol [4]
CAS Number 176433-61-7[3][4]
IUPAC Name This compound[3]

Sample Preparation: The Foundation of Accurate Analysis

The quality of mass spectrometry data is intrinsically linked to the quality of the sample preparation. The primary goal is to present the analyte to the ion source in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

This protocol is suitable for routine analysis using electrospray ionization (ESI).

  • Initial Solubilization: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with a compatible solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ion source.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial for analysis.

Causality in Protocol Choices:
  • Solvent Selection: Methanol and acetonitrile are chosen for their volatility and compatibility with reversed-phase chromatography and ESI. The addition of 0.1% formic acid is crucial for promoting protonation of the analyte in positive ion mode, leading to the formation of the [M+H]⁺ ion, which is often more stable and abundant for pyridine-containing compounds.[5][6]

  • Concentration: The 1-10 µg/mL range is a typical starting point for modern mass spectrometers, balancing strong signal intensity with the avoidance of detector saturation and ion suppression effects.

  • Filtration: This is a critical step to protect the significant investment in the LC-MS instrumentation and ensure the longevity of columns and capillaries.

Chromatographic Separation: The Key to Resolving Complexity

Liquid chromatography is an essential precursor to mass spectrometry for the analysis of complex mixtures, enabling the separation of the target analyte from impurities and degradation products.

Protocol 2: Reversed-Phase HPLC Method
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for this type of small molecule.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Return to 5% B

    • 7.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Rationale for Method Parameters:
  • C18 Column: Provides excellent retention and separation for moderately polar organic molecules like the target compound.

  • Gradient Elution: Allows for efficient elution of the analyte while also providing a broad window to separate potential impurities with varying polarities.

  • Formic Acid: Acts as a mobile phase modifier to improve peak shape and ionization efficiency.

  • Column Temperature: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry.

Mass Spectrometry Analysis: Unveiling the Molecular Structure

The choice of ionization technique and the subsequent fragmentation analysis are at the heart of structural elucidation.

Ionization Techniques
  • Electrospray Ionization (ESI): This is the preferred method for this analyte when coupled with LC. ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This is particularly useful for accurate molecular weight determination. For pyridine carboxylate derivatives, the protonated molecule is often the base peak in the spectrum.[5][6]

  • Electron Ionization (EI): When coupled with gas chromatography (GC), EI can be used. This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint and is invaluable for structural confirmation.[7]

Predicted Mass Spectrum and Fragmentation Pathways

Given the absence of a publicly available experimental mass spectrum for this compound, the following fragmentation pathways are predicted based on the known fragmentation of structurally related compounds.

High-Resolution Mass Spectrometry (HRMS): For unambiguous formula determination, HRMS is essential. The theoretical exact mass of the protonated molecule [C₈H₇ClNO₃]⁺ is 200.0114. An experimentally determined mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition.

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M+ and M+2 peaks will have an intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[8]

Predicted Fragmentation under ESI-MS/MS (Positive Ion Mode)

The protonated molecule ([M+H]⁺ at m/z 200) is expected to be the precursor ion for MS/MS analysis. Collision-induced dissociation (CID) is predicted to induce the following fragmentation pathways:

G M_H [M+H]⁺ m/z 200/202 loss_CH3OH Loss of CH₃OH (-32 Da) M_H->loss_CH3OH loss_OCH3 Loss of OCH₃ (-31 Da) M_H->loss_OCH3 fragment_168 m/z 168/170 loss_CH3OH->fragment_168 loss_CO Loss of CO (-28 Da) fragment_168->loss_CO fragment_140 m/z 140/142 loss_CO->fragment_140 loss_Cl Loss of Cl (-35 Da) fragment_140->loss_Cl fragment_105 m/z 105 loss_Cl->fragment_105 fragment_169 m/z 169/171 loss_OCH3->fragment_169 loss_CO_alt Loss of CO (-28 Da) fragment_169->loss_CO_alt fragment_141 m/z 141/143 loss_CO_alt->fragment_141

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters, leading to a fragment at m/z 168/170.

  • Loss of Methoxy Radical (•OCH₃): Cleavage of the ester can result in the loss of a methoxy radical, producing a fragment at m/z 169/171.

  • Loss of Carbon Monoxide (CO): The formyl group is prone to losing a neutral CO molecule, which would lead to fragments at m/z 140/142 (from m/z 168/170) or m/z 141/143 (from m/z 169/171).[9]

  • Loss of Chlorine Radical (•Cl): The chloro-substituent can be lost as a radical, resulting in a fragment at m/z 105 from the m/z 140/142 ion.

Predicted Fragmentation under EI-MS

Under the high-energy conditions of EI, more extensive fragmentation is expected.

G M [M]⁺˙ m/z 199/201 loss_OCH3_EI Loss of •OCH₃ (-31 Da) M->loss_OCH3_EI loss_COOCH3_EI Loss of •COOCH₃ (-59 Da) M->loss_COOCH3_EI loss_CHO_EI Loss of •CHO (-29 Da) M->loss_CHO_EI fragment_168_EI m/z 168/170 loss_OCH3_EI->fragment_168_EI loss_CO_EI Loss of CO (-28 Da) fragment_168_EI->loss_CO_EI fragment_140_EI m/z 140/142 loss_CO_EI->fragment_140_EI loss_Cl_EI Loss of •Cl (-35 Da) fragment_140_EI->loss_Cl_EI fragment_105_EI m/z 105 loss_Cl_EI->fragment_105_EI fragment_140_alt_EI m/z 140/142 loss_COOCH3_EI->fragment_140_alt_EI fragment_170_EI m/z 170/172 loss_CHO_EI->fragment_170_EI

Caption: Predicted EI-MS fragmentation pathways.

  • Loss of Methoxy Radical (•OCH₃): This is a very common fragmentation for methyl esters, leading to a prominent peak at m/z 168/170.[10]

  • Loss of the Ester Group (•COOCH₃): Cleavage of the bond between the pyridine ring and the carboxylate group would result in a fragment at m/z 140/142.[9]

  • Loss of the Formyl Radical (•CHO): This would lead to a fragment at m/z 170/172.[9]

  • Subsequent Fragmentations: The initial fragments will likely undergo further fragmentation, such as the loss of CO from the formyl-containing fragments and the loss of Cl from the chloro-containing fragments.

Data Presentation and Interpretation

A systematic approach to data presentation is crucial for clear communication of results.

Ion TypePredicted m/z (³⁵Cl/³⁷Cl)Proposed FormulaDescription
[M+H]⁺ 200/202C₈H₇ClNO₃Protonated Molecule
[M]⁺˙ 199/201C₈H₆ClNO₃Molecular Ion (EI)
Fragment 1 169/171C₇H₄ClNO₃Loss of •OCH₃
Fragment 2 168/170C₇H₃ClNO₂Loss of CH₃OH
Fragment 3 140/142C₆H₃ClNOLoss of CO from Fragment 2
Fragment 4 105C₆H₄NOLoss of •Cl from Fragment 3

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the analysis, a multi-faceted approach to validation is essential.

  • High-Resolution Mass Spectrometry: As previously mentioned, obtaining high-resolution mass data provides a high degree of confidence in the elemental composition of the parent ion and its fragments.

  • Isotopic Pattern Matching: The experimental isotopic pattern for chlorine-containing ions should closely match the theoretical distribution.

  • Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to account for matrix effects and instrument variability.

  • Orthogonal Techniques: Confirmation of the structure by complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal validation of the mass spectrometry data.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. By employing appropriate sample preparation, chromatographic separation, and a combination of soft and hard ionization techniques, a wealth of structural information can be obtained. The predicted fragmentation pathways outlined in this guide provide a solid foundation for the interpretation of experimental data. As with any analytical endeavor, a systematic and rigorous approach, incorporating principles of validation and orthogonal testing, will yield the most reliable and trustworthy results, which is of paramount importance in the fields of pharmaceutical and agrochemical development.

References

  • PubChem. Methyl 2-chloronicotinate. National Center for Biotechnology Information. [Link]

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Health Science, 50(5), 516-523. [Link]

  • Setliff, F. L., & Huie, K. (1998). Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. Journal of the Arkansas Academy of Science, 52, 45-48. [Link]

  • Higashi, T. (2018). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0029806). [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. (2022). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • Springer. (2018). EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester). [Link]

  • ResearchGate. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2022). Organic Compounds Containing Halogen Atoms. [Link]

  • MDPI. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL PYRIDINE-3-CARBOXYLATE. [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. [Link]

  • PubMed Central. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. [Link]

  • ResearchGate. (n.d.). EI-MS spectra of 5-59 linked and 5-O-49 linked methyl divanillic acid TMS esters. [Link]

  • Pipzine Chemicals. (n.d.). Methyl Pyridine-3-Carboxylate. [Link]

  • ResearchGate. (n.d.). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). [Link]

  • NIST. (n.d.). Formamide, N-methyl-. [Link]

  • PubMed. (1991). Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry. [Link]

  • MDPI. (2022). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. [Link]

Sources

The Definitive Guide to the Structural Elucidation of 4-(4-Fluorobenzoyl)piperidine Hydrochloride (CAS 25519-78-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Methodical Characterization

Editor's Note: Initial inquiries for CAS 176433-61-7 did not yield a specific chemical entity. However, extensive cross-referencing suggests a likely association with the well-characterized compound, 4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS 25519-78-2). This guide will therefore focus on the comprehensive structural elucidation of this compound, providing a robust framework for its definitive identification and characterization.

Introduction

4-(4-Fluorobenzoyl)piperidine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical development, particularly in the synthesis of antiarrhythmics and as a precursor for various receptor antagonists.[1] Its precise molecular structure is fundamental to its reactivity and biological activity. This guide provides an in-depth, methodical approach to its structural elucidation, drawing upon a suite of modern analytical techniques. We will not only detail the "what" and "how" but also the "why" behind the selection of specific experiments, reflecting a holistic, field-proven strategy.

Part 1: Foundational Analysis - Confirming Identity and Purity

Before delving into intricate structural details, it is paramount to establish the compound's basic identity, purity, and physical properties.

Mass Spectrometry: The Molecular Weight Cornerstone

Mass spectrometry (MS) is the initial and most crucial step for determining the molecular weight of the compound. For 4-(4-Fluorobenzoyl)piperidine hydrochloride, we are interested in the mass of the free base, 4-(4-Fluorobenzoyl)piperidine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: Scan for a mass range that includes the expected molecular weight of the free base (C12H14FNO), which is approximately 207.1059 g/mol .[2]

Expected Data & Interpretation:

The primary ion to look for is the protonated molecule, [M+H]+. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition.

IonCalculated Exact Mass (Da)Observed Exact Mass (Da)Interpretation
[C12H15FNO]+207.1132~207.1135Confirms the elemental composition of the protonated free base.

This initial step provides a high degree of confidence in the molecular formula of the organic component of the salt.

Elemental Analysis: Empirical Formula Validation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to experimentally verify the empirical formula.

Experimental Protocol: Combustion Analysis

  • A precisely weighed sample of the compound is combusted in a stream of oxygen.

  • The resulting gases (CO2, H2O, and N2) are separated and quantified.

  • The percentage of each element is calculated.

Expected Data for C12H15ClFNO:

ElementTheoretical %
Carbon (C)55.49
Hydrogen (H)5.82
Chlorine (Cl)13.65
Fluorine (F)7.31
Nitrogen (N)5.39
Oxygen (O)6.16

A close correlation between the experimental and theoretical percentages validates the overall chemical formula, including the hydrochloride salt.

Part 2: Spectroscopic Deep Dive - Assembling the Structural Puzzle

With the molecular formula confirmed, we proceed to spectroscopic techniques to piece together the connectivity of the atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm-1.

Interpretation of Key Peaks:

Wavenumber (cm-1)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic)
~1685StrongC=O stretching (aryl ketone)
~1600, 1500Medium-StrongC=C stretching (aromatic ring)
~1230StrongC-F stretching
~2700-2400BroadN-H stretching (secondary amine salt)

The presence of a strong ketone stretch, aromatic C=C stretches, and a broad amine salt absorption are highly indicative of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d6 or D2O.

  • Acquisition: Perform the experiments on a 400 MHz or higher field NMR spectrometer.

¹H NMR - Proton Environment:

  • Aromatic Region (~7.2-8.0 ppm): Two distinct multiplets are expected for the AA'BB' system of the para-substituted fluorophenyl group.

  • Piperidine Ring Protons (~2.8-3.5 ppm and ~1.6-2.0 ppm): A complex set of multiplets corresponding to the axial and equatorial protons of the piperidine ring. The protons adjacent to the nitrogen will be downfield.

  • Methine Proton (~3.8 ppm): A multiplet for the proton at the C4 position of the piperidine ring, adjacent to the carbonyl group.

¹³C NMR - Carbon Skeleton:

  • Carbonyl Carbon (~198 ppm): A downfield singlet for the ketone carbon.

  • Aromatic Carbons (~115-165 ppm): Four signals for the aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant.

  • Piperidine Carbons (~25-50 ppm): Signals for the carbons of the piperidine ring.

2D NMR - Connectivity Mapping:

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, confirming the connectivity of protons within the piperidine ring and the aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for confirming the connection between the fluorobenzoyl group and the piperidine ring. For instance, a correlation between the protons on the aromatic ring and the carbonyl carbon, and between the C4 proton of the piperidine ring and the carbonyl carbon, would definitively establish the core structure.

Visualizing NMR Connectivity:

The following diagram illustrates the key HMBC correlations that would be expected for 4-(4-Fluorobenzoyl)piperidine.

XRD_Workflow A Crystal Growth (e.g., slow evaporation) B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Final Structural Model (CIF file) D->E

Sources

Solubility Profile of Methyl 2-chloro-5-formylpyridine-3-carboxylate: A Guide for Synthetic and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-chloro-5-formylpyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical principles governing its solubility, presents detailed protocols for experimental determination, and discusses the practical implications for reaction optimization, purification, and formulation. By integrating molecular structure analysis with empirical methodologies, this guide serves as an essential resource for leveraging the physicochemical properties of this versatile compound.

Introduction to this compound

This compound is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and material science. Its structural complexity, featuring an electron-withdrawing formyl group, a chloro substituent, and a methyl ester, makes it a valuable synthon for constructing more complex molecular architectures. Understanding the solubility of this intermediate is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of developing robust purification protocols such as crystallization and chromatography. This guide provides the theoretical foundation and practical workflows to systematically evaluate and predict its behavior in a range of common organic solvents.

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties, which are summarized below. These parameters are critical for interpreting its solubility behavior.

PropertyValueSource
IUPAC Name This compoundBiosynth
Synonyms Methyl 3-chloro-5-formylpicolinateCymitQuimica[1]
CAS Number 176433-61-7Biosynth[2]
Molecular Formula C₈H₆ClNO₃Biosynth[2]
Molecular Weight 199.59 g/mol Biosynth[2]
Chemical Structure COC(=O)C1=C(N=CC(=C1)C=O)ClBiosynth[2]

Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[3] The principle of "like dissolves like" serves as a guiding rule, suggesting that substances with similar polarities are more likely to be miscible.[3][4][5]

Molecular Structure and Polarity Analysis

The structure of this compound contains several functional groups that dictate its overall polarity:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor.[6]

  • Methyl Ester (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, while the ester group as a whole contributes significant polarity.

  • Formyl Group (-CHO): The aldehyde's carbonyl group is also a polar, hydrogen bond-accepting site.[6]

  • Chloro Group (-Cl): The electronegative chlorine atom induces a dipole, increasing the molecule's polarity.

  • Aromatic System: The pyridine ring itself provides a nonpolar surface area.

Collectively, these features render the molecule as moderately polar . It lacks a hydrogen bond donor (like an -OH or -NH group), which will limit its solubility in highly protic solvents like water, but its multiple hydrogen bond acceptor sites suggest favorable interactions with polar solvents.

Solvent Classes and Interaction Potential

Organic solvents can be categorized based on their polarity and their ability to donate or accept hydrogen bonds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. While our target molecule can accept hydrogen bonds, its solubility might be limited by the solvent's strong self-association.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO): These solvents are polar but do not donate hydrogen bonds. They are excellent candidates for dissolving moderately polar compounds like the one , as they can engage in dipole-dipole interactions and accept hydrogen bonds without competing via donation.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[5] Due to the significant polarity of the target molecule, its solubility is expected to be very low in these solvents.

The logical flow for predicting solubility based on these principles is visualized below.

G cluster_solute Solute Analysis cluster_solvent Solvent Analysis Solute Methyl 2-chloro-5- formylpyridine-3-carboxylate Groups Functional Groups: - Ester (H-bond acceptor) - Aldehyde (H-bond acceptor) - Chloro (Polar) - Pyridine-N (H-bond acceptor) Solute->Groups Polarity Prediction: Moderately Polar Molecule (No H-bond donor) Groups->Polarity Match Apply 'Like Dissolves Like' Polarity->Match Solvent Select Solvent Classification Classify Solvent: - Polar Protic (e.g., Methanol) - Polar Aprotic (e.g., Acetone) - Nonpolar (e.g., Hexane) Solvent->Classification Classification->Match Result Predicted Solubility: High, Moderate, or Low Match->Result

Caption: Logical workflow for predicting solubility.

Experimental Determination of Solubility

While theoretical analysis provides a strong starting point, empirical testing is required for quantitative assessment. The following protocols are designed to provide both rapid screening and definitive quantitative data.

Rationale for Solvent Selection

A well-chosen set of solvents should span a wide range of polarities and functionalities to build a comprehensive solubility profile. Recommended solvents include:

  • Nonpolar: Hexane, Toluene

  • Moderately Polar / Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone

  • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water

Protocol 1: Qualitative Solubility Assessment (Screening)

This rapid method provides a semi-quantitative estimation (e.g., insoluble, sparingly soluble, soluble) and is useful for initial process screening.

Methodology:

  • Preparation: Add approximately 10 mg of this compound to a small, clean test tube or vial.[7]

  • Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or shaking vigorously after each addition.[7]

  • Observation: Continue adding solvent up to a total volume of 1.0 mL. Observe for complete dissolution.

  • Classification:

    • Very Soluble: Dissolves in < 0.5 mL.

    • Soluble: Dissolves in 0.5 - 1.0 mL.

    • Sparingly Soluble: Partial dissolution observed.

    • Insoluble: No visible dissolution.

Causality and Trustworthiness: This method is fast but operator-dependent. The "self-validating" aspect comes from running a known soluble compound (e.g., benzoic acid in ethyl acetate) and a known insoluble one (e.g., benzoic acid in hexane) in parallel as positive and negative controls.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility, providing precise quantitative data (e.g., in mg/mL or mol/L).

G Start Start: Add excess solid to known solvent volume Equilibrate Equilibrate: Shake/stir at constant temperature (e.g., 25°C) for 24-48 hours Start->Equilibrate Separate Phase Separation: Centrifuge or allow solid to settle Equilibrate->Separate Sample Sample Supernatant: Carefully withdraw aliquot of clear solution. Filter (0.22 µm PTFE) Separate->Sample Dilute Dilute: Perform accurate serial dilution into mobile phase Sample->Dilute Analyze Analyze: Quantify concentration using calibrated HPLC-UV method Dilute->Analyze End Calculate Solubility Analyze->End

Caption: Workflow for the quantitative shake-flask method.

Detailed Step-by-Step Methodology:

  • System Preparation: Add an excess of the solid compound to a series of vials, each containing a precise volume (e.g., 2.0 mL) of a different organic solvent. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours.

    • Expert Insight: 24-48 hours is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may result in under-reporting solubility due to slow dissolution kinetics, while longer times ensure the dissolution rate equals the precipitation rate.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle. Alternatively, centrifuge the samples at a moderate speed.

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant.

    • Self-Validation: It is critical not to disturb the solid pellet. The sample should then be immediately filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

Data Presentation and Interpretation

Summary of Solubility Data (Hypothetical)

The following table presents hypothetical, yet realistic, quantitative solubility data for this compound at 25°C, as would be obtained from the shake-flask method.

SolventSolvent ClassPolarity IndexPredicted SolubilityQuantitative Value (mg/mL)
HexaneNonpolar0.1Very Low< 0.1
TolueneNonpolar (Aromatic)2.4Low~5
DichloromethaneModerately Polar Aprotic3.1High> 100
Ethyl AcetateModerately Polar Aprotic4.4High> 150
AcetonePolar Aprotic5.1Very High> 200
AcetonitrilePolar Aprotic5.8Moderate-High~80
MethanolPolar Protic5.1Moderate~50
WaterPolar Protic10.2Very Low< 0.5
Interpretation of Results

The hypothetical data aligns well with the theoretical principles outlined in Section 3.0.

  • Confirmation of "Like Dissolves Like": The compound shows extremely low solubility in nonpolar hexane and highly polar water, confirming that solubility is poor at the extremes of the polarity scale.

  • Optimal Solvents: The highest solubility is observed in moderately polar aprotic solvents like Acetone, Ethyl Acetate, and Dichloromethane. This is because these solvents can effectively solvate the polar functional groups of the molecule through dipole-dipole interactions without being hindered by strong self-association (like water or methanol).

  • Effect of Protic Nature: The solubility in methanol, despite its high polarity index, is lower than in acetone. This can be attributed to the energy penalty required to break the strong hydrogen-bonding network of methanol to create a cavity for the solute molecule.

Practical Applications in Drug Development and Synthesis

  • Reaction Solvent Choice: For a reaction involving this compound, solvents like Dichloromethane or Ethyl Acetate would be excellent choices to ensure high reactant concentration, potentially leading to faster reaction rates.

  • Purification by Crystallization: To recrystallize this compound, an ideal solvent system would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A co-solvent system, such as Toluene/Ethyl Acetate or Hexane/DCM, could be screened. One would dissolve the compound in a minimal amount of the "good" solvent (DCM) at reflux and then slowly add the "poor" solvent (Hexane) until turbidity appears, followed by cooling.

  • Chromatography: The solubility data informs the choice of solvents for loading the compound onto a chromatography column and for selecting the mobile phase system (e.g., a Hexane/Ethyl Acetate gradient).

Conclusion

This compound is a moderately polar compound whose solubility is maximized in moderately polar aprotic organic solvents. Its solubility profile is a direct consequence of the functional groups present in its structure, primarily its capacity to accept hydrogen bonds and engage in dipole-dipole interactions. A systematic approach combining theoretical prediction with robust experimental methods, such as the isothermal shake-flask technique, provides the reliable data necessary for efficient process development, reaction optimization, and successful purification strategies in a research and development setting.

References

  • Source: LibreTexts Chemistry

  • 7Source: University of Technology, Jamaica

  • 4Source: University of Missouri–St. Louis

  • Source: Chemistry For Everyone (YouTube)

  • Source: Chemistry Steps

  • Source: Chemistry For Everyone (YouTube)

  • Source: LibreTexts Chemistry

  • Source: Open Oregon Educational Resources

  • Source: CymitQuimica

  • Source: AAT Bioquest

  • Source: Biosynth

Sources

Stability and Storage of Methyl 2-chloro-5-formylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 2-chloro-5-formylnicotinate, a key intermediate in pharmaceutical synthesis. By understanding the chemical liabilities of this molecule, researchers, scientists, and drug development professionals can ensure its integrity, minimize degradation, and maintain the fidelity of their research and manufacturing processes. This document synthesizes chemical principles with practical, field-proven insights to offer a comprehensive resource for handling this important compound.

Chemical Profile and Intrinsic Properties

Methyl 2-chloro-5-formylnicotinate is a polysubstituted pyridine derivative featuring three key functional groups: a methyl ester, a chloro substituent at the 2-position, and a formyl (aldehyde) group at the 5-position. Each of these groups contributes to the molecule's reactivity and potential degradation pathways.

Table 1: Physicochemical Properties of Methyl 2-chloro-5-formylnicotinate and Related Analogues

PropertyMethyl 2-chloro-5-formylnicotinate (Predicted/Inferred)Methyl 2-chloro-5-formylbenzoate[1]Methyl 2-chloro-5-methylisonicotinate[2][3]2-Chloro-5-methylpyridine[4]
Molecular Formula C₈H₆ClNO₃C₉H₇ClO₃C₈H₈ClNO₂C₆H₆ClN
Molecular Weight 199.59 g/mol 198.60 g/mol 185.61 g/mol 127.57 g/mol
Appearance Likely a solid (inferred from analogues)Not AvailableWhite solidColorless to pale yellow liquid
Storage Temperature 2-8 °C Recommended Not Specified0-8 °C Room temperature, <30°C

The structure of Methyl 2-chloro-5-formylnicotinate dictates its chemical behavior. The pyridine ring is electron-deficient, and this is further amplified by the electron-withdrawing nature of the chloro, formyl, and methyl ester groups. This electronic arrangement influences the susceptibility of the molecule to nucleophilic attack and other degradation reactions.

Caption: Structure of Methyl 2-chloro-5-formylnicotinate.

Recommended Storage and Handling Conditions

To ensure the long-term stability and prevent degradation of Methyl 2-chloro-5-formylnicotinate, specific storage and handling procedures are paramount. Based on data from analogous compounds and general principles for handling chlorinated pyridine derivatives, the following conditions are recommended.[2][4][5][6]

Core Storage Directives:
  • Temperature: Store at 2-8 °C . Refrigerated conditions are advised to minimize the rate of potential degradation reactions.[2][5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent oxidation, particularly of the aldehyde group.

  • Moisture: Protect from moisture. The compound should be stored in a tightly sealed container in a dry environment.[1][4] Moisture can lead to hydrolysis of the ester and potentially the chloro group.

  • Light: Store in a light-resistant container to prevent potential photodegradation.

Handling Best Practices:
  • Handle the compound in a well-ventilated area, preferably within a fume hood.[7][8]

  • Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][11]

  • When not in use, ensure containers are securely sealed to prevent exposure to air and moisture.[7][12]

Potential Degradation Pathways

  • Hydrolysis of the Methyl Ester: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (2-chloro-5-formylnicotinic acid) and methanol. This is one of the most common degradation pathways for ester-containing pharmaceutical intermediates.

  • Oxidation of the Aldehyde: The formyl group is prone to oxidation, especially in the presence of air (oxygen), converting it into a carboxylic acid. This would result in the formation of methyl 2-chloro-5-carboxynicotinate. Storing under an inert atmosphere is the primary preventative measure against this pathway.

  • Hydrolysis of the 2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution. In the presence of water or hydroxide, it can be displaced to form a hydroxyl group, leading to the formation of methyl 2-hydroxy-5-formylnicotinate.[13] This reaction is often slower than ester hydrolysis but can be a significant degradation route, particularly under basic conditions or during prolonged storage in the presence of moisture.

Caption: Potential degradation pathways.

Framework for Stability Assessment: A Forced Degradation Study Protocol

To experimentally determine the stability of Methyl 2-chloro-5-formylnicotinate and develop a stability-indicating analytical method, a forced degradation (stress testing) study is essential. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify the resulting degradants.

Caption: Experimental workflow for stability testing.

Step-by-Step Experimental Protocol:

Objective: To evaluate the stability of Methyl 2-chloro-5-formylnicotinate under various stress conditions and to identify potential degradation products.

Materials:

  • Methyl 2-chloro-5-formylnicotinate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve Methyl 2-chloro-5-formylnicotinate in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Take an aliquot of the stock solution and add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Take an aliquot of the stock solution and add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor the reaction closely.

    • At specified time points (e.g., 30 mins, 1, 4 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Take an aliquot of the stock solution and add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Also, heat a stock solution at 80 °C for 48 hours.

    • At specified time points, prepare solutions from the solid sample and dilute the heated solution for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare solutions and analyze.

  • Analysis:

    • Analyze all samples by a reverse-phase HPLC method with a suitable column (e.g., C18).

    • Use a gradient elution with mobile phases such as water and acetonitrile with a suitable buffer.

    • Monitor the elution using a UV detector at a wavelength where the parent compound and potential degradants absorb.

    • Use an MS detector to obtain mass information for the parent peak and any new peaks that appear, which will aid in the identification of degradation products.

Conclusion and Recommendations

Methyl 2-chloro-5-formylnicotinate is a molecule with specific vulnerabilities that necessitate careful handling and storage to maintain its chemical integrity. The primary risks of degradation stem from hydrolysis (of the ester and chloro groups) and oxidation (of the aldehyde group).

Key recommendations for ensuring stability are:

  • Strict Temperature Control: Store refrigerated at 2-8 °C .

  • Exclusion of Moisture and Oxygen: Always store in a tightly sealed container under an inert atmosphere.

  • Avoidance of Incompatibilities: Keep away from strong acids, bases, and oxidizing agents.

By adhering to these guidelines and understanding the potential degradation pathways, researchers and drug development professionals can confidently use Methyl 2-chloro-5-formylnicotinate in their synthetic endeavors, ensuring the quality and reliability of their results. For critical applications, it is highly recommended to perform a dedicated forced degradation study as outlined to establish a comprehensive stability profile and develop a validated, stability-indicating analytical method.

References

  • CymitQuimica. (2023, July 5). Safety Data Sheet: Methyl 2-chloro-5-(trifluoromethyl)nicotinate.
  • ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
  • Fisher Scientific. (2010, October 20). Safety Data Sheet.
  • Achmem. (n.d.). Methyl 2-chloro-5-methylnicotinate.
  • Capot Chemical. (2026, January 5). MSDS of Methyl 2-Chloro-5-formylbenzoate.
  • Jubilant Ingrevia. (2024, March 29). Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine.
  • TCI Chemicals. (2025, January 2). Safety Data Sheet.
  • ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization.
  • Google Patents. (n.d.). CN104876861A - Method for producing 2-chloro nicotinic acid.
  • China/Asia On Demand (CAOD). (n.d.). Green Process for the Synthesis of 2-Chloronicotinic Acid.
  • ChemBK. (2024, April 9). 2-Chloronicotinic acid methyl ester.
  • AChemBlock. (n.d.). methyl 2-chloro-5-methylisonicotinate 95%.
  • ChemicalBook. (2025, July 16). Methyl 2-chloro-5-Methylisonicotinate.
  • LookChem. (n.d.). Cas 106984-91-2, 2-HYDROXY-5-FORMYLPYRIDINE.
  • International Labour Organization. (n.d.). PYRIDINE.
  • Apollo Scientific. (n.d.). Pyridine.
  • Frontier Specialty Chemicals. (n.d.). 2-Formyl-5-hydroxypyridine. Retrieved from Frontier Specialty Chemicals website.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.
  • PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate.
  • PubChem. (n.d.). 2-Fluoro-5-formylpyridine.
  • Sigma-Aldrich. (n.d.). methyl 5-formylpyridine-2-carboxylate.
  • agrochemx.com. (n.d.). China Customized 2-Chloro-5-methylpyridine Suppliers.
  • Frontier Specialty Chemicals. (n.d.). Product Name: 2-Formyl-5-hydroxypyridine Catalog Number: F13611. Retrieved from Frontier Specialty Chemicals website.
  • ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4).

Sources

Introduction: The Formylpyridine Scaffold - A Nexus of Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Reactions of the Formyl Group on the Pyridine Ring

The pyridine ring is a ubiquitous motif in pharmaceuticals, natural products, and functional materials.[1][2] When functionalized with a formyl group (–CHO), the resulting pyridine carboxaldehyde (or formylpyridine) becomes a versatile synthetic linchpin, enabling a vast array of chemical transformations.[1][3] The inherent electron-deficient nature of the pyridine ring, coupled with the electrophilic character of the aldehyde, creates a unique electronic environment that dictates the reactivity of the formyl group. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core chemical reactions of this pivotal functional group, grounded in mechanistic understanding and practical application.

The reactivity of pyridine carboxaldehydes is profoundly influenced by the position of the formyl group (C2, C3, or C4) relative to the ring nitrogen.[4] The nitrogen atom's electron-withdrawing effect is most pronounced at the ortho (2-) and para (4-) positions through resonance, rendering the formyl carbon at these positions significantly more electrophilic than the meta (3-) position.[4] This nuanced electronic interplay is a critical consideration in experimental design, influencing reaction rates, yields, and even the choice of catalytic systems. Understanding these principles is paramount for leveraging formylpyridines to their full synthetic potential in the construction of complex molecular architectures.[5]

Nucleophilic Addition: The Foundational Reaction

The primary mode of reactivity for the formyl group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[6][7] This process transforms the carbon's hybridization from sp² to sp³, resulting in a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol.[6][8] The electron-deficient pyridine ring enhances the carbonyl carbon's electrophilicity, making it highly susceptible to this mode of attack.[4]

Imine and Schiff Base Formation

One of the most significant nucleophilic addition reactions is the condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in coordination chemistry for creating robust iminopyridine ligands and is increasingly vital in bioconjugation for the site-selective modification of proteins.[9][10]

  • Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed, yields the stable C=N double bond of the imine.

G cluster_workflow Imine Formation Workflow Start Pyridine Carboxaldehyde + Primary Amine (R-NH2) Step1 Nucleophilic Attack (Formation of Zwitterionic Intermediate) Step2 Proton Transfer (Formation of Carbinolamine) Step3 Protonation of Hydroxyl Group Step4 Elimination of Water (Dehydration) End Imine (Schiff Base) Product

Imine formation workflow from formylpyridine.
Reductive Amination: A Gateway to Pyridine-Containing Amines

Reductive amination is a powerful one-pot extension of imine formation, directly converting the formyl group into an amine. The process involves the in-situ formation of an imine or iminium ion, which is then immediately reduced.

  • Expert Insight: The choice of reducing agent is critical for success. Strong reductants like NaBH₄ can reduce the aldehyde before imine formation occurs.[5] Therefore, milder, imine-selective reagents such as sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the preferred choice, as they do not readily react with the starting aldehyde, ensuring high yields of the desired amine product.[5]

Representative Protocol: Reductive Amination of 4-Pyridinecarboxaldehyde

  • To a stirred solution of 4-pyridinecarboxaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the target aminomethylpyridine derivative.

Carbon-Carbon Bond Forming Condensation Reactions

The formyl group serves as an excellent electrophile for various condensation reactions that construct new carbon-carbon bonds, forming the backbone of many complex therapeutic agents and functional materials.[11]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the condensation of pyridine carboxaldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form electron-deficient alkenes.[11] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine itself.[12][13] A key advantage of this reaction is that it is simple to perform, often produces water as the only byproduct, and generally yields E-alkenes with high selectivity.[11]

  • Mechanism: The base deprotonates the active methylene compound to form a resonance-stabilized carbanion.[14] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the formylpyridine.[14] The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration to yield the α,β-unsaturated product.[14]

G

Mechanism of the Knoevenagel condensation.

Recent advancements have demonstrated that this reaction can proceed efficiently without a catalyst in environmentally benign solvents like water-ethanol mixtures, aligning with the principles of green chemistry.[11]

Quantitative Data: Catalyst-Free Knoevenagel Condensation Yields [11]

PyridinecarboxaldehydeActive Methylene CompoundProductYield (%)
4-PyridinecarboxaldehydeMalononitrile2-(pyridin-4-ylmethylene)malononitrile95
3-PyridinecarboxaldehydeMalononitrile2-(pyridin-3-ylmethylene)malononitrile96
2-PyridinecarboxaldehydeMalononitrile2-(pyridin-2-ylmethylene)malononitrile94
4-PyridinecarboxaldehydeEthyl CyanoacetateEthyl 2-cyano-3-(pyridin-4-yl)acrylate92
3-PyridinecarboxaldehydeEthyl CyanoacetateEthyl 2-cyano-3-(pyridin-3-yl)acrylate93

Representative Protocol: Catalyst-Free Knoevenagel Condensation [11]

  • In a round-bottom flask, dissolve the pyridinecarboxaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Stir the solution at room temperature for the time specified by reaction monitoring (typically 1-4 hours).

  • The product often precipitates directly from the reaction mixture. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure electron-deficient alkene.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for converting aldehydes into alkenes.[15] The reaction employs a phosphorus ylide (a Wittig reagent), which reacts with the formylpyridine to form an oxaphosphetane intermediate that subsequently decomposes to the desired alkene and triphenylphosphine oxide.[16][17] The formation of the highly stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[16]

  • Expert Insight: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[18] Non-stabilized ylides (where the R group on the ylide is alkyl) typically lead to (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group like -CO₂R) give predominantly (E)-alkenes.[17][18] This predictability is a key advantage for stereoselective synthesis.

Representative Protocol: Wittig Olefination [17]

  • Ylide Preparation: To a cold (0 °C), stirred suspension of the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.5 eq) in anhydrous THF, add a strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide, 1.4 eq) dropwise. Stir the resulting mixture for 1 hour at 0 °C to form the ylide.

  • Olefination: Cool the ylide suspension to -20 °C. Add a solution of the pyridinecarboxaldehyde (1.0 eq) in anhydrous THF slowly via syringe.

  • Allow the reaction to stir for 4-6 hours at this temperature, or until TLC indicates consumption of the aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the THF under reduced pressure. Dilute the residue with an organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the crude product by flash column chromatography to yield the target vinylpyridine.

Oxidation and Reduction of the Formyl Group

Modifying the oxidation state of the formyl group provides direct access to two other critical classes of pyridine derivatives: carboxylic acids and alcohols.

Oxidation to Carboxylic Acids

The formyl group can be readily oxidized to a carboxylic acid (picolinic, nicotinic, or isonicotinic acid), which are themselves valuable synthetic precursors.

  • Reagents and Considerations: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents are effective. However, a significant challenge is the potential for simultaneous oxidation of the pyridine nitrogen to an N-oxide.[19] The choice of reaction conditions (pH, temperature) is crucial to minimize this side reaction. Milder, more selective reagents can also be employed.

Reduction to Alcohols

The reduction of the formyl group to a primary alcohol (hydroxymethylpyridine) is a common and high-yielding transformation.

  • Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the most common and convenient reagent for this purpose due to its selectivity and operational simplicity. For less reactive or sterically hindered aldehydes, the more powerful lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and more careful handling.

Representative Protocol: Reduction of 3-Pyridinecarboxaldehyde [20]

  • Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) slowly in small portions to control the exothermic reaction and hydrogen evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding water, followed by acidification with dilute HCl to pH ~5-6.

  • Remove the methanol under reduced pressure.

  • Neutralize the remaining aqueous solution with NaHCO₃ and extract multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield pyridin-3-ylmethanol, which is often pure enough for subsequent steps or can be further purified by distillation or chromatography.

Conclusion

The formyl group on a pyridine ring is not merely a simple functional group but a highly versatile synthetic handle that provides access to an immense and diverse chemical space.[1][3] From fundamental nucleophilic additions and reductive aminations to powerful C-C bond-forming condensations like the Knoevenagel and Wittig reactions, the reactivity of pyridine carboxaldehydes is central to the synthesis of countless compounds in medicinal chemistry and materials science.[2][21] A thorough understanding of the underlying electronic principles and reaction mechanisms, as detailed in this guide, empowers researchers to rationally design synthetic routes and unlock the full potential of these invaluable building blocks.

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv. [Link]

  • Biosynthesis of pyridine Derivatives. Unknown Source. [Link]

  • Pyridine-2-carbaldehyde. Wikipedia. [Link]

  • C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society. [Link]

  • HETEROCYCLES, Vol. Unknown Source. [Link]

  • Skeletal editing of pyridine for ring transformations. ResearchGate. [Link]

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. [Link]

  • 3-Pyridinecarboxaldehyde: A Model System for Superelectrophilic Activation and the Observation of a Diprotonated Electrophile. The Journal of Organic Chemistry. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. ResearchGate. [Link]

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]

  • Plausible mechanism for formylation of pyridine ring. ResearchGate. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Pyridine and Pyridine Derivatives. Scribd. [Link]

  • Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]

  • Synthesis of pyridine aldehydes.
  • Nucleophilic addition reactions to pyridines. Química Organica.org. [Link]

  • Wittig Reaction - Common Conditions. Unknown Source. [Link]

  • 2-pyridine carboxaldehyde, 1121-60-4. The Good Scents Company. [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • 2-Pyridinecarboxaldehyde | C6H5NO. PubChem. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • the Wittig reaction. YouTube. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Pyridine-3-carbaldehyde. Wikipedia. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. OpenStax. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Unknown Source. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

Sources

Methyl 2-chloro-5-formylpyridine-3-carboxylate: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Heterocyclic compounds, particularly functionalized pyridine derivatives, represent a privileged class of scaffolds in the development of new drugs. This guide focuses on Methyl 2-chloro-5-formylpyridine-3-carboxylate, a trifunctional heterocyclic building block with significant potential in drug discovery. Its unique arrangement of a reactive chloro substituent, a versatile formyl group, and a modifiable carboxylate ester on a pyridine core provides a powerful platform for the synthesis of diverse and complex molecular architectures. This document provides a comprehensive overview of its synthesis, chemical reactivity, and potential applications, offering field-proven insights for its effective utilization in medicinal chemistry programs.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine ring is a ubiquitous motif in a vast number of FDA-approved drugs and biologically active natural products. Its ability to participate in hydrogen bonding through the nitrogen atom, coupled with its aromatic nature, allows for critical interactions with biological targets. The introduction of multiple, strategically placed functional groups onto the pyridine scaffold dramatically expands its utility, enabling fine-tuning of physicochemical properties and facilitating the exploration of structure-activity relationships (SAR).

This compound (MCFC) is a prime example of such a highly functionalized building block. The inherent reactivity differences between its three functional groups—the 2-chloro, 3-methoxycarbonyl, and 5-formyl moieties—allow for a high degree of synthetic flexibility and selective manipulation. This guide will delve into the synthetic pathways to access this key intermediate and explore its diverse reactivity, showcasing its potential in the construction of novel therapeutic agents.

Synthesis of the Core Scaffold: A Proposed Synthetic Strategy

While a direct, one-pot synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient multi-step synthesis can be devised based on established organic chemistry principles. The proposed pathway leverages commercially available starting materials and well-understood transformations.

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a simpler, commercially available precursor like 2-chloro-5-methylnicotinic acid.

Diagram: Retrosynthetic Analysis of this compound

G target This compound step1 Esterification & Oxidation target->step1 Retrosynthesis intermediate1 Methyl 2-chloro-5-methylpyridine-3-carboxylate step1->intermediate1 step2 Oxidation of Methyl Group intermediate1->step2 intermediate2 2-Chloro-5-methylnicotinic acid step2->intermediate2 step3 Chlorination & Oxidation intermediate2->step3 start 5-Methylnicotinic acid step3->start

Caption: A plausible retrosynthetic pathway for MCFC.

Step-by-Step Synthetic Protocol

Step 1: Esterification of 2-chloro-5-methylnicotinic acid

The initial step involves the esterification of the carboxylic acid functionality to protect it and to introduce the methyl ester group present in the final product.

  • Reaction: 2-chloro-5-methylnicotinic acid is reacted with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

  • Rationale: This standard Fischer esterification is a reliable and high-yielding method for converting carboxylic acids to their corresponding methyl esters. The use of an excess of methanol can drive the equilibrium towards the product.

Step 2: Oxidation of the 5-methyl group to a formyl group

The selective oxidation of the methyl group at the C5 position to an aldehyde is the key transformation in this synthesis.

  • Reaction: The methyl group of Methyl 2-chloro-5-methylpyridine-3-carboxylate can be oxidized using various reagents. A common method for the oxidation of benzylic methyl groups to aldehydes is the use of selenium dioxide (SeO₂) or chromium-based reagents under controlled conditions.

  • Causality behind Experimental Choice: Selenium dioxide is often preferred for its selectivity in oxidizing activated methyl groups to aldehydes without over-oxidation to the carboxylic acid. The reaction is typically carried out in a solvent like dioxane or acetic acid at elevated temperatures. Careful monitoring of the reaction progress is crucial to prevent side reactions.

Table 1: Proposed Synthesis of this compound

StepStarting MaterialReagents and ConditionsProductKey Transformation
12-chloro-5-methylnicotinic acidMethanol (excess), H₂SO₄ (catalytic), RefluxMethyl 2-chloro-5-methylpyridine-3-carboxylateEsterification
2Methyl 2-chloro-5-methylpyridine-3-carboxylateSelenium dioxide (SeO₂), Dioxane, RefluxThis compoundSelective Oxidation

The Reactivity Landscape: A Trifecta of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular and stepwise approach to the synthesis of complex molecules.

Diagram: Reactivity Sites of this compound

G MCFC This compound C2_chloro C2-Chloro: Nucleophilic Aromatic Substitution (SNAr) MCFC->C2_chloro Site of Reactivity C5_formyl C5-Formyl: Aldehyde Chemistry MCFC->C5_formyl Site of Reactivity C3_ester C3-Ester: Ester Hydrolysis/Amidation MCFC->C3_ester Site of Reactivity

Caption: The three primary sites of reactivity on the MCFC scaffold.

The C2-Chloro Group: Gateway to Diverse Substituents

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen and the other substituents.[1] This provides a reliable handle to introduce a wide array of functionalities.

  • Typical Reactions:

    • Amination: Reaction with primary or secondary amines, often in the presence of a base, yields 2-amino-pyridine derivatives. This is a cornerstone reaction in the synthesis of many kinase inhibitors.

    • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of 2-alkoxy or 2-aryloxy pyridines.

    • Thiolation: Reaction with thiols or their corresponding thiolates provides 2-thio-pyridine derivatives.

    • Suzuki and other Cross-Coupling Reactions: While SₙAr is often facile, palladium-catalyzed cross-coupling reactions can also be employed to form C-C bonds with boronic acids (Suzuki), organostannanes (Stille), or other organometallic reagents.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Dissolve: Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add Amine and Base: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purify: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The C5-Formyl Group: A Hub for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The aldehyde functionality at the C5 position is a versatile handle for a plethora of chemical transformations, allowing for chain extension and the introduction of diverse pharmacophoric elements.

  • Key Reactions:

    • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form a secondary or tertiary amine. This is a highly efficient and widely used method for constructing C-N bonds.[2][3][4]

    • Wittig Reaction: Reaction with a phosphorus ylide to form an alkene. This allows for the introduction of various substituted vinyl groups.[5][6][7][8]

    • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to yield α,β-unsaturated products.[9][10][11][12]

    • Reduction: Selective reduction of the aldehyde to a primary alcohol using mild reducing agents like sodium borohydride, leaving the ester and chloro functionalities intact.[13] This introduces a hydroxymethyl group that can be further functionalized.

    • Oxidation: Oxidation to a carboxylic acid using reagents like potassium permanganate or Jones reagent, providing another point for modification, for instance, through amide bond formation.

Diagram: Key Reactions of the Formyl Group

G Formyl C5-Formyl Group ReductiveAmination Reductive Amination (forms C-N bond) Formyl->ReductiveAmination Wittig Wittig Reaction (forms C=C bond) Formyl->Wittig Knoevenagel Knoevenagel Condensation (forms C=C bond) Formyl->Knoevenagel Reduction Reduction (forms primary alcohol) Formyl->Reduction Oxidation Oxidation (forms carboxylic acid) Formyl->Oxidation

Caption: A summary of important transformations of the formyl group.

The C3-Methoxycarbonyl Group: A Modifiable Anchor Point

The methyl ester at the C3 position offers additional opportunities for diversification, although it is generally less reactive than the other two functional groups.

  • Primary Transformations:

    • Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidification yields the corresponding carboxylic acid. This can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

    • Amidation: Direct conversion to an amide can sometimes be achieved by heating with an amine, although this often requires harsh conditions.

    • Reduction: Reduction to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this will also reduce the formyl group and potentially affect the chloro substituent.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The unique trifunctional nature of this compound makes it an attractive starting point for the synthesis of libraries of compounds targeting various disease areas. Its utility is particularly evident in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site, and substituted aryl or heteroaryl groups that occupy adjacent hydrophobic pockets. The 2-amino-pyridine motif is a well-established hinge-binding element.

Hypothetical Application Workflow:

  • Hinge Binder Installation: Perform an SₙAr reaction at the C2 position with a suitably substituted aniline to install the hinge-binding moiety.

  • Vectorial Elaboration: Utilize the C5-formyl group for diversification. For example, a reductive amination with a library of amines can be used to explore the solvent-exposed region of the kinase.

  • SAR Exploration: The C3-ester can be hydrolyzed and converted to a series of amides to probe for additional interactions and optimize pharmacokinetic properties.

Diagram: General Strategy for Kinase Inhibitor Synthesis from MCFC

G MCFC Methyl 2-chloro-5-formyl- pyridine-3-carboxylate SNAr SNAr with Arylamine (C2 Position) MCFC->SNAr Step 1 ReductiveAmination Reductive Amination (C5 Position) SNAr->ReductiveAmination Step 2 Amidation Ester Hydrolysis & Amidation (C3 Position) ReductiveAmination->Amidation Step 3 KinaseInhibitor Kinase Inhibitor Library Amidation->KinaseInhibitor

Caption: A modular approach to synthesizing kinase inhibitors.

GPCR Modulators

GPCR modulators often possess complex three-dimensional structures that allow for specific interactions with the receptor's binding pocket. The synthetic versatility of MCFC allows for the construction of such intricate molecules. For example, allosteric modulators often bind to sites topographically distinct from the endogenous ligand binding site.[14][15][16][17][18]

Hypothetical Application Workflow:

  • Core Construction: The pyridine ring of MCFC can serve as a central scaffold. The C2 position can be functionalized via SₙAr to introduce a key pharmacophoric element.

  • Side Chain Introduction: The C5-formyl group can be elaborated through a Wittig reaction to introduce a flexible side chain that can explore different regions of the binding pocket.

  • Fine-tuning Properties: The C3-ester can be modified to modulate solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion and Future Outlook

This compound is a highly valuable and versatile heterocyclic building block for drug discovery. Its trifunctional nature provides a powerful platform for the efficient synthesis of diverse and complex small molecules. The ability to selectively manipulate the chloro, formyl, and ester groups allows for a modular and systematic approach to lead optimization and the exploration of structure-activity relationships. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will be instrumental in accelerating the drug discovery process. Further exploration of the reactivity of this scaffold and its application in the synthesis of novel bioactive compounds is a promising area for future research.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (2017). Available at: [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018). Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Wittig reaction. Wikipedia. (n.d.). Available at: [Link]

  • Knoevenagel condensation. Wikipedia. (n.d.). Available at: [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. (n.d.). Available at: [Link]

  • Scheme 2 Probable mechanism of the Knoevenagel condensation reaction.... ResearchGate. (n.d.). Available at: [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (n.d.). Available at: [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. (2026). Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Allosteric Modulation of Purine and Pyrimidine Receptors. PMC - PubMed Central. (n.d.). Available at: [Link]

  • Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central. (n.d.). Available at: [Link]

  • Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. PubMed Central. (n.d.). Available at: [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. (n.d.). Available at: [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. PubMed. (2024). Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Knoevenagel Condensation of Methyl 2-chloro-5-formylpyridine-3-carboxylate for the Synthesis of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Methyl 2-chloro-5-formylpyridine-3-carboxylate is a highly versatile building block, featuring three key reactive sites: a chloro group amenable to nucleophilic substitution, a carboxylate ester for hydrolysis or amidation, and a formyl group that serves as an electrophilic handle for carbon-carbon bond formation.

This application note provides a detailed protocol for the Knoevenagel condensation of this compound with active methylene compounds. This reaction is a classic yet powerful method for the formation of a new carbon-carbon double bond, leading to the synthesis of α,β-unsaturated systems. These products are valuable intermediates for the construction of more complex heterocyclic systems, such as those found in calcium channel blockers and other pharmacologically active agents.

The presence of both a chloro and a methyl carboxylate group on the pyridine ring significantly influences the reactivity of the formyl group. These electron-withdrawing groups enhance the electrophilicity of the aldehyde carbon, facilitating its reaction with nucleophiles under mild basic conditions.[1][2] This heightened reactivity allows for efficient condensation with a variety of active methylene compounds.

Reaction Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine) or a tertiary amine (e.g., DABCO).

The mechanism proceeds through the following key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups (Z).[2]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This step forms an aldol-type addition intermediate.

  • Dehydration: The intermediate alcohol is then protonated by the conjugate acid of the catalyst or solvent, followed by elimination of a water molecule to form the final α,β-unsaturated product. This dehydration step is often the driving force for the reaction.

Diagram 1: Generalized Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z Enolate Z-CH⁻-Z (Enolate) ActiveMethylene->Enolate B: Base Base (B:) Enolate_step2 Z-CH⁻-Z Aldehyde R-CHO Intermediate R-CH(O⁻)-CH(Z)₂ Intermediate_protonated R-CH(OH)-CH(Z)₂ Intermediate->Intermediate_protonated + H⁺ Enolate_step2->Intermediate attacks R-CHO Product R-CH=C(Z)₂ Intermediate_protonated->Product - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocol: Synthesis of Methyl 2-chloro-5-(2,2-dicyanovinyl)pyridine-3-carboxylate

This protocol details the Knoevenagel condensation of this compound with malononitrile, a common and highly reactive active methylene compound.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)
This compound176433-61-7199.595.0
Malononitrile109-77-366.065.5
Piperidine110-89-485.150.5
Ethanol (anhydrous)64-17-546.0725 mL
Dichloromethane (DCM)75-09-284.93As needed
Hexane110-54-386.18As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Diagram 2: Experimental Workflow

Workflow A 1. Combine Reactants (Aldehyde, Malononitrile, Ethanol) B 2. Add Catalyst (Piperidine) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Concentrate (Rotary Evaporator) C->D E 5. Work-up (DCM/Water Extraction) D->E F 6. Dry and Purify (Anhydrous MgSO₄, Recrystallization) E->F G 7. Characterize Product F->G

Caption: Step-by-step workflow for the synthesis.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 mmol, 0.998 g) and malononitrile (5.5 mmol, 0.363 g).

  • Solvent Addition: Add 25 mL of anhydrous ethanol to the flask and stir the mixture at room temperature until the solids dissolve.

  • Catalyst Addition: To the stirred solution, add piperidine (0.5 mmol, 0.05 mL) dropwise using a micropipette.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 25 mL) to remove any remaining piperidine and other water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to afford the pure Methyl 2-chloro-5-(2,2-dicyanovinyl)pyridine-3-carboxylate as a solid.

  • Characterization:

    • The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Results and Discussion

The Knoevenagel condensation of this compound with malononitrile is expected to proceed in high yield due to the electrophilic nature of the pyridine aldehyde. The presence of electron-withdrawing groups facilitates the nucleophilic attack by the malononitrile carbanion.[1]

Table 1: Reaction Parameters and Expected Outcome

ParameterValue
Substrate This compound
Reagent Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 2-4 hours
Expected Product Methyl 2-chloro-5-(2,2-dicyanovinyl)pyridine-3-carboxylate
Expected Yield > 85%
Appearance Crystalline solid

The choice of a weak base like piperidine is critical to prevent side reactions, such as self-condensation of the aldehyde or polymerization of the product.[2] Ethanol is a suitable solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

Conclusion

This application note provides a robust and efficient protocol for the Knoevenagel condensation of this compound. The methodology is straightforward, utilizes common laboratory reagents, and provides a high yield of the desired α,β-unsaturated product. The resulting vinylpyridine derivative is a valuable intermediate for further synthetic transformations, opening avenues for the development of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available at: [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Publishing. Available at: [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. Available at: [Link]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Highly efficient mesoporous base catalyzed Knoevenagel condensation of different aromatic aldehydes with malononitrile and subsequent noncatalytic Diels–Alder reactions. ResearchGate. Available at: [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available at: [Link]

  • Knoevenagel Condensation. Cambridge University Press. Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]

  • Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Four‐component synthesis of pyridines from aldehyde, malononitrile and 1,3‐thiazolidinedione. ResearchGate. Available at: [Link]

  • Synthesis of pyridines from aldehydes, malononitrile and thiophenol, in water, at room temperature, catalyzed by GO‐Ti2O. ResearchGate. Available at: [Link]

  • Screening of various active methylene compounds for selection of best activator for aldehyde. ResearchGate. Available at: [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. National Institutes of Health. Available at: [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. National Institutes of Health. Available at: [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. Available at: [Link]

  • Active Methylene Compounds and Named Reactions-1. Scribd. Available at: [Link]

  • Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-chloro-5-formylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] This guide provides a detailed exploration of the application of Suzuki coupling to a specific and functionally rich substrate: Methyl 2-chloro-5-formylnicotinate. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of three key functional groups: a reactive chloro-substituent on the pyridine ring, a methyl ester, and a formyl (aldehyde) group. The electron-withdrawing nature of the formyl and ester groups activates the 2-chloro position, making it a suitable substrate for palladium-catalyzed cross-coupling reactions.[2] However, the presence of these same functional groups also presents unique challenges that necessitate carefully optimized reaction conditions to achieve high yields and avoid unwanted side reactions.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical parameters, a detailed experimental protocol, and insights into the underlying mechanistic principles for the successful Suzuki-Miyaura coupling of Methyl 2-chloro-5-formylnicotinate with a variety of boronic acids and their derivatives.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide.[1][3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the methyl 2-chloro-5-formylnicotinate. This is often the rate-determining step of the cycle.[1][5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the chloride.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the new carbon-carbon bond, yielding the desired product and regenerating the active Pd(0) catalyst.[5][6]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Reaction Parameters: A Deeper Dive

The success of the Suzuki coupling of methyl 2-chloro-5-formylnicotinate hinges on the careful selection and optimization of several critical parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount for achieving high catalytic activity, especially when dealing with less reactive aryl chlorides.[7] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). These are typically used in catalytic amounts, ranging from 0.5 to 5 mol%.

  • Ligands: For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[8] Highly effective ligands include:

    • Buchwald-type biarylphosphines: Such as SPhos, XPhos, and RuPhos. These have demonstrated broad utility in the coupling of heteroaryl chlorides.[9]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and activity.[6][10]

    • Palladacycles: These pre-formed catalysts can exhibit excellent thermal stability and efficiency.[8]

The Crucial Role of the Base

A base is essential for the transmetalation step.[10] It is believed to play multiple roles, including the formation of a more nucleophilic boronate species and facilitating the exchange of ligands on the palladium center.[6][11] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are commonly used and effective for a wide range of substrates.

    • Potassium Phosphate (K₃PO₄): Often a superior choice, particularly for sensitive substrates or when milder conditions are required.[3]

  • Organic Bases: While less common for this specific application, organic bases can sometimes be employed.

It is important to note that the ester and formyl groups on the substrate are potentially base-labile. Therefore, excessively strong bases or prolonged reaction times at high temperatures should be approached with caution to avoid hydrolysis or other side reactions.

Solvent System

The solvent plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. A mixture of an organic solvent and water is typically employed.

  • Organic Solvents:

    • 1,4-Dioxane: A very common and effective solvent for Suzuki couplings.

    • Toluene: Another widely used solvent, particularly for higher temperature reactions.

    • Tetrahydrofuran (THF): Can be used, but its lower boiling point may limit the achievable reaction temperature.

  • Aqueous Component: The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A typical ratio of organic solvent to water is around 10:1.

Boron Reagent: Boronic Acids vs. Boronic Esters

While arylboronic acids are the most common coupling partners, their stability can sometimes be a concern.[12][13]

  • Arylboronic Acids (Ar-B(OH)₂): Readily available and widely used. However, they can undergo protodeboronation, especially with heteroaryl boronic acids.[4]

  • Arylboronic Esters (e.g., pinacol esters, Ar-B(pin)): These are often more stable than the corresponding boronic acids and can be advantageous for challenging couplings or for substrates that are sensitive to the conditions required for boronic acid synthesis.[14][15]

  • Potassium Aryltrifluoroborates (Ar-BF₃K): These are crystalline, air-stable solids that can be excellent coupling partners, often providing high yields where boronic acids may be problematic.[16]

Recommended Starting Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of Methyl 2-chloro-5-formylnicotinate. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific arylboronic acids.

Materials and Reagents
  • Methyl 2-chloro-5-formylnicotinate

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - Methyl 2-chloro-5-formylnicotinate - Arylboronic Acid - Base setup->reagents catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temp (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloro-5-formylnicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 10:1 ratio) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[17]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Summary of Recommended Conditions

The following table summarizes a range of conditions that have proven effective for the Suzuki coupling of related heteroaryl chlorides. These serve as a robust starting point for optimization.

ParameterRecommended ConditionsRationale & Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃ is often preferred for its ability to readily form the active Pd(0) species.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands are crucial for the oxidative addition to the C-Cl bond.[18][19]
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is often a good first choice due to its effectiveness and relatively mild nature.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O (typically 10:1)The solvent system must be able to dissolve both the organic and inorganic components.
Boron Reagent Arylboronic Acid, Arylboronic Ester, K-AryltrifluoroborateChoice depends on the stability and reactivity of the specific coupling partner.
Temperature 80 - 110 °CHigher temperatures are often required for the activation of aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction stalls, consider increasing the reaction temperature, screening different ligands (e.g., moving to a more electron-rich or bulkier ligand), or trying a different base (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃).

  • Formation of Side Products:

    • Protodeboronation: This results in the loss of the boronic acid functionality. Using a boronic ester or potassium trifluoroborate salt can mitigate this issue.[4]

    • Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself can occur. This can sometimes be suppressed by carefully controlling the reaction temperature and catalyst loading.

  • Decomposition of Starting Material: The formyl and ester groups may be sensitive to prolonged heating in the presence of a strong base. If decomposition is observed, consider using a milder base (K₃PO₄), a lower reaction temperature, or a shorter reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 2-chloro-5-formylnicotinate is a powerful method for the synthesis of complex, functionalized biaryl compounds. Success in this transformation is predicated on a rational approach to the selection of the catalyst system, base, and solvent. By understanding the underlying mechanistic principles and systematically optimizing the reaction parameters, researchers can effectively utilize this versatile reaction to access novel molecular architectures for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2011). Available from: [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]

  • Sharma, A., & Kumar, V. (2017). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 73(49), 6879-6902. Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of aryl chlorides. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). Available from: [Link]

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(20), 7845-7848. Available from: [Link]

  • ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. (2007). Available from: [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015). Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available from: [Link]

  • Thompson, A. S., G. R. Humphrey, A. E. DeMarco, D. G. Mathre, and E. J. J. Grabowski. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 58(22), 5886-5888. Available from: [Link]

  • Sands, S. B., & Paquette, L. A. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(14), 4847-4851. Available from: [Link]

  • PubMed. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. (2002). Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. (2020). Available from: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2011). Available from: [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available from: [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. (2011). Available from: [Link]

  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Available from: [Link]

  • MDPI. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. (2023). Available from: [Link]

Sources

Synthesis of novel kinase inhibitors from Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of Novel Kinase Inhibitors from Methyl 2-chloro-5-formylpyridine-3-carboxylate: A Strategic Guide for Medicinal Chemists

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in FDA-approved drugs and clinical candidates, particularly in the field of protein kinase inhibitors.[1] This guide provides a detailed strategic framework and actionable protocols for the synthesis of novel kinase inhibitors starting from the versatile building block, This compound . This trifunctionalized scaffold offers three distinct and orthogonal chemical handles, enabling a modular and highly adaptable approach to library synthesis. We will explore the causality behind key synthetic choices, provide step-by-step protocols for core transformations, and outline methodologies for subsequent biological evaluation.

Introduction: The Strategic Value of the Starting Material

Protein kinases, as central regulators of cellular signaling, remain one of the most important target classes in drug discovery, especially in oncology and immunology. The design of potent and selective kinase inhibitors often relies on scaffolds that can effectively interact with the ATP-binding site, particularly the hinge region.[2] Pyridine and its derivatives are exceptionally well-suited for this role, capable of forming crucial hydrogen bonds that anchor the inhibitor to the kinase.[3]

Our chosen starting material, this compound, is a powerful platform for kinase inhibitor discovery due to its trifunctional nature:

  • C2-Chloro Group: An ideal site for introducing diversity elements through modern cross-coupling reactions. It serves as a handle for nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling (C-C bond formation), and Buchwald-Hartwig amination (C-N bond formation).[4][5][6]

  • C5-Formyl Group: The aldehyde functionality is a versatile electrophile. It can be readily transformed into various functional groups through reactions like reductive amination, Wittig olefination, and condensations, allowing for the installation of side chains that can target solvent-exposed regions or induce specific conformational changes.[7]

  • C3-Methyl Carboxylate: This ester can be hydrolyzed to the corresponding carboxylic acid, providing a key attachment point for amide bond formation. Amide linkages are ubiquitous in kinase inhibitors, often contributing to potency and modulating physicochemical properties.

This multi-handle approach allows researchers to systematically explore the structure-activity relationship (SAR) around the pyridine core, optimizing for potency, selectivity, and pharmacokinetic properties.

PART 1: Chemical Synthesis Strategy & Protocols

Overall Synthetic Workflow

The modular nature of the starting material allows for a divergent synthetic strategy. A typical workflow involves the sequential functionalization of the three reactive sites. The order of these reactions can be adapted based on the stability of the reagents and intermediates. A common and logical approach is to first modify the most robust position (C2-Cl) via cross-coupling, followed by elaboration of the aldehyde, and finally, modification of the carboxylate.

G cluster_0 Core Transformations cluster_1 Biological Evaluation SM This compound Int1 Intermediate 1 (C2-Arylated/Aminated) SM->Int1 Protocol 1 or 2: Suzuki or Buchwald-Hartwig Int2 Intermediate 2 (C5-Side Chain Added) Int1->Int2 Protocol 3: Reductive Amination Int3 Intermediate 3 (C3-Acid) Int2->Int3 Ester Hydrolysis Final Final Kinase Inhibitor (Amide Library) Int3->Final Protocol 4: Amide Coupling Assay In Vitro Kinase Assay (IC50 Determination) Final->Assay CellAssay Cellular Proliferation Assay Assay->CellAssay Hit Confirmation

Caption: General workflow from starting material to biological evaluation.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

Causality: The Suzuki reaction is a powerful method for creating C(sp²)-C(sp²) bonds, allowing the introduction of aryl or heteroaryl moieties that can occupy hydrophobic pockets in the kinase ATP-binding site. However, 2-chloropyridines are notoriously challenging substrates due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[8] The use of electron-rich, bulky phosphine ligands like XPhos or SPhos can mitigate this issue by promoting the desired oxidative addition and preventing catalyst deactivation.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a suitable ligand like XPhos (0.1 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Heat the mixture to 85-95 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the C2-arylated pyridine derivative.

  • Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination is essential for installing amine-based linkers or hinge-binding motifs.[9] Similar to the Suzuki coupling, catalyst inhibition by the pyridine nitrogen is a primary concern.[10] The use of specialized ligands (e.g., Xantphos, Josiphos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for achieving high yields.[6] The choice of palladium source can also be crucial; pre-catalysts are often more effective than simple palladium salts.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and sodium tert-butoxide (1.4 eq.) in a dry reaction vessel.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., Xantphos, 0.04 eq.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification & Validation: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. Confirm the structure by NMR and MS.

Protocol 3: Elaboration of the C5-Aldehyde via Reductive Amination

Causality: Reductive amination is a robust and reliable method for converting an aldehyde into a secondary or tertiary amine, introducing a key vector for exploring SAR. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an excellent reducing agent for this purpose as it is mild, selective for iminium ions over the starting aldehyde, and does not require acidic conditions that might be incompatible with other functional groups.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the C2-substituted pyridine aldehyde (Intermediate 1, 1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free amine.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to control any effervescence.

  • Reaction Execution: Continue stirring at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Purification & Validation: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the desired product (Intermediate 2). Confirm the structure by NMR and MS.

Protocol 4: Amide Coupling via the C3-Carboxylate

Causality: This final step connects the core scaffold to another diversity element via a stable amide bond. The process first involves saponification (hydrolysis) of the methyl ester to the free carboxylic acid. This acid is then activated to facilitate nucleophilic attack by an amine. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators that minimize side reactions and racemization (if chiral amines are used).

Step-by-Step Methodology:

A. Ester Hydrolysis:

  • Dissolve the ester (Intermediate 2, 1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq.).

  • Stir at room temperature, monitoring by LC-MS until the starting material is fully consumed.

  • Acidify the mixture to pH ~4-5 with 1N HCl.

  • Extract the carboxylic acid product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield Intermediate 3, which is often used without further purification.

B. Amide Coupling:

  • Reaction Setup: Dissolve the crude carboxylic acid (Intermediate 3, 1.0 eq.) in a dry aprotic solvent like N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine (1.1 eq.), the coupling reagent HATU (1.2 eq.), and a non-nucleophilic base such as DIPEA (3.0 eq.).

  • Reaction Execution: Stir the mixture at room temperature for 2-12 hours, monitoring by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification & Validation: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC to yield the final inhibitor. Confirm the final structure and purity by ¹H NMR, LC-MS, and HRMS.

PART 2: Biological Evaluation Protocols

Once a library of inhibitors has been synthesized and characterized, the next critical phase is to assess their biological activity.

Protocol 5: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Causality: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency against a specific kinase. This assay measures the ability of an inhibitor to compete with ATP and reduce the phosphorylation of a substrate. Commercial kits like ADP-Glo™ (Promega) provide a robust and high-throughput method by quantifying the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable buffer or DMSO.

  • Kinase Reaction: In a 384-well plate, combine the recombinant kinase enzyme, the specific peptide substrate, and ATP at its Kₘ concentration in the appropriate kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection (ADP-Glo™ Example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, and then use the new ATP to drive a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Sample SAR Table

To effectively analyze results, data should be summarized in a clear, tabular format.

Compound IDR¹ (at C2)R² (from C5)R³ (Amide)Kinase X IC₅₀ (nM)
SM -Cl-CHO-OCH₃>10,000
INH-01 Phenyl-CH₂-N(Me)₂-NH-Cyclopropyl520
INH-02 4-Fluorophenyl-CH₂-N(Me)₂-NH-Cyclopropyl150
INH-03 4-Fluorophenyl-CH₂-Morpholine-NH-Cyclopropyl85
INH-04 4-Fluorophenyl-CH₂-Morpholine-NH-(2-MeO-Ph)215

This is a hypothetical table for illustrative purposes.

Visualizing Kinase-Inhibitor Interaction

Understanding how an inhibitor binds is key to rational drug design. Type I inhibitors, for example, typically engage the "hinge" region of the kinase ATP-binding site with hydrogen bonds.

G cluster_0 Kinase ATP Binding Site cluster_1 Hypothetical Inhibitor Hinge Hinge Region (Backbone NH/CO) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Pyridine Pyridine Core (from SM) Pyridine->Hinge H-Bonds R1 R¹ Group (from Suzuki) R1->Hydrophobic Hydrophobic Interaction R2 R² Side Chain (from Aldehyde) R2->Solvent Polar/Solvent Interaction

Caption: Simplified binding model of a pyridine-based kinase inhibitor.

Conclusion

This compound is a high-value, strategically designed starting material for the synthesis of novel kinase inhibitors. Its three orthogonal reactive sites permit a modular and efficient exploration of chemical space around a privileged pyridine core. By leveraging robust and well-understood synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and reductive amination, medicinal chemists can rapidly generate libraries of diverse compounds. The detailed protocols provided herein serve as a validated starting point for researchers aiming to discover the next generation of targeted therapeutics.

References

  • Blake, J. F., et al. (2007). Design and Synthesis of Pyridine-Pyrazolopyridine-Based Inhibitors of Protein Kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Conde, C., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Afrin, S., et al. (2024). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link]

  • Mondal, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ChemistrySelect. Available at: [Link]

  • Tung, T. T., & Quoc, T. N. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. Available at: [Link]

  • Norman, M. H., et al. (2008). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, Z., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Bîcu, E., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules. Available at: [Link]

  • Iannelli, F., et al. (2022). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Blake, J. F., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Song, M., et al. (2015). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Liu, X., et al. (2020). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Canning, P., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Liu, J., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules. Available at: [Link]

  • Reeve, J. R., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Al-Masoudi, N., et al. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Molecules. Available at: [Link]

  • Chen, Y., et al. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Communications. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Reeve, J. R., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Kumar, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Al-Masoudi, N., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Sharma, S., & Kumar, A. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research. Available at: [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • De La Torre, A., et al. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. Journal of the American Chemical Society. Available at: [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]

  • Rieber, N., & Un-Cut, H. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. Google Patents.
  • Panda, B. K., & Behera, A. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]

  • Fine Chemical Synthesis. (n.d.). The Role of 2-Chloropyridine-3-carboxaldehyde. Fine Chemical Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia. Available at: [Link]

  • Jubilant Ingrevia. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Jubilant Ingrevia. Available at: [Link]

Sources

Experimental procedure for the reduction of the aldehyde in Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Chemoselective Reduction of Methyl 2-chloro-5-formylpyridine-3-carboxylate

Abstract

This document provides a comprehensive experimental guide for the chemoselective reduction of the aldehyde functionality in this compound to its corresponding primary alcohol, Methyl 2-chloro-5-(hydroxymethyl)pyridine-3-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the pyridine scaffold is a prevalent structural motif.[1][2] The protocol herein emphasizes the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, to ensure the integrity of the adjacent methyl ester group.[3][4] We will detail the underlying chemical principles, a robust step-by-step laboratory protocol, process optimization strategies, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of Chemoselective Reduction

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. In the context of complex molecules like this compound, the primary challenge lies in achieving chemoselectivity. The substrate contains two electrophilic carbonyl centers: a highly reactive aldehyde and a less reactive methyl ester. A successful synthesis requires a reducing agent capable of discriminating between these two functional groups.

Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. Its moderate reactivity allows for the efficient reduction of aldehydes and ketones while leaving less reactive functional groups, such as esters and amides, intact under standard protic solvent conditions.[3][4][5] This inherent selectivity obviates the need for protecting group strategies, thereby streamlining the synthetic route, reducing step-count, and improving overall yield. The resulting product, a hydroxymethylpyridine derivative, is a versatile building block for further molecular elaboration.[1][6][7]

Reaction Principle and Mechanism

The reduction proceeds via a two-step mechanism involving nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[3][8]

  • Step 1: Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride attacks the electrophilic carbon of the aldehyde's carbonyl group. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate alkoxide intermediate complexed with the borane.

  • Step 2: Protonation: In a protic solvent like methanol or ethanol, the alkoxide intermediate is protonated by a solvent molecule to yield the final primary alcohol product.[9]

This process is highly selective for the aldehyde because aldehydes are electronically more reactive than esters. The carbonyl carbon of an ester is less electrophilic due to the resonance contribution from the adjacent oxygen atom's lone pair.[4]

Reaction Scheme:

Detailed Experimental Protocol

This protocol is designed for a representative 5 mmol scale reaction. Adjustments can be made as necessary.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound>97%Commercial SourceStarting Material
Sodium Borohydride (NaBH₄)>98%, powderCommercial SourceReducing Agent
Methanol (MeOH)AnhydrousCommercial SourceReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceExtraction Solvent
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeCommercial SourceQuenching Agent
Saturated Aqueous Sodium Chloride (Brine)Reagent GradeCommercial SourceWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceDrying Agent
Silica Gel60 Å, 230-400 meshCommercial SourceFor Column Chromatography
TLC PlatesSilica Gel 60 F₂₅₄Commercial SourceFor Reaction Monitoring
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5 mmol, 1.07 g).

  • Add anhydrous methanol (25 mL) to dissolve the starting material. The initial concentration should be approximately 0.2 M.[10] Stir until a clear solution is obtained.

  • Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

Reduction 4. Once the solution is cooled, slowly add sodium borohydride (NaBH₄) (1.5 eq, 7.5 mmol, 0.28 g) portion-wise over 5-10 minutes.

  • Expert Insight: Portion-wise addition is crucial to control the initial exotherm from the reaction and to prevent excessive foaming caused by the reaction of NaBH₄ with the methanol solvent.
  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature.

Reaction Monitoring 6. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10]

  • Eluent: 30% Ethyl Acetate in Hexanes (adjust as needed).
  • Visualization: UV lamp (254 nm).
  • The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, more polar spot for the product alcohol is dominant. This typically takes 1-2 hours.

Workup and Extraction 7. Once the reaction is complete, cool the flask back to 0 °C in an ice bath. 8. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (~15 mL) to decompose any excess NaBH₄.[5][11] Vigorous gas evolution (H₂) will be observed. 9. Remove the methanol from the mixture using a rotary evaporator. 10. Transfer the resulting aqueous slurry to a 250 mL separatory funnel. Add deionized water (~20 mL) and extract the product with ethyl acetate (3 x 40 mL).[11][12] 11. Combine the organic layers. Wash the combined organic phase sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL) to remove any remaining inorganic salts.[5] 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[13]

Purification 13. Purify the crude residue by flash column chromatography on silica gel.[10]

  • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
  • Collect fractions containing the desired product (as identified by TLC).
  • Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl 2-chloro-5-(hydroxymethyl)pyridine-3-carboxylate as a white solid or colorless oil.
Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle with care.

  • The chlorinated pyridine derivative should be handled with caution as it may be toxic.

Visualization of Workflow and Mechanism

Experimental Workflow

G Setup 1. Dissolve Substrate in MeOH, Cool to 0°C Reaction 2. Add NaBH₄ Portion-wise Setup->Reaction Monitor 3. Stir and Monitor by TLC Reaction->Monitor Quench 4. Quench with aq. NH₄Cl Monitor->Quench Workup 5. Evaporate MeOH & Extract with EtOAc Quench->Workup Purify 6. Dry, Concentrate & Purify via Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: High-level experimental workflow for the reduction.

Simplified Reaction Mechanism

G sub Aldehyde (R-CHO) alkoxide Alkoxide Intermediate (R-CH₂O⁻) sub->alkoxide 1. Nucleophilic Attack hydride Hydride (from NaBH₄) hydride->alkoxide product Product (R-CH₂OH) alkoxide->product 2. Protonation solvent Solvent (MeOH) solvent->product

Caption: The two-step aldehyde reduction mechanism.

Troubleshooting and Process Optimization

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent; low temperature.Add another 0.2-0.3 equivalents of NaBH₄. Allow the reaction to stir for a longer duration at room temperature.
Side Product Formation Reaction temperature too high; prolonged time.Maintain the initial reaction temperature at 0 °C. Avoid unnecessarily long reaction times which could slowly reduce the ester.[5]
Low Yield after Workup Incomplete extraction; product loss in aq. layer.Ensure the aqueous layer is thoroughly extracted (perform 3-4 extractions). Adjust the pH to neutral before extraction if necessary.
Difficult Purification Co-eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method if the product is a solid.[12]

Conclusion

The protocol described provides an efficient, reliable, and highly chemoselective method for the reduction of the aldehyde in this compound. By leveraging the mild reducing power of sodium borohydride, the target primary alcohol is synthesized in high purity and yield without affecting the methyl ester functionality. This application note serves as a practical guide for researchers, enabling the streamlined production of valuable pyridine-based intermediates for pharmaceutical research and development.

References

  • Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters, 14(5), 1306–1309. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. Organic Chemistry Portal. Available at: [Link]

  • Gevorgyan, V., et al. (2023). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Available at: [Link]

  • Shi, L., et al. (2012). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 14, 1372-1375. Available at: [Link]

  • Gray, D. L., et al. (2016). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. Available at: [Link]

  • University of Michigan. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Clark, J. (2015). Reduction of aldehydes and ketones. Chemguide. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure Note for Org. Synth. 2016, 93, 1-15. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Available at: [Link]

  • University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Available at: [Link]

  • Sudo, Y., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. Available at: [Link]

  • Google Patents. (1993). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-4-chloro-5-n-butyl-6-piperidino-pyridine. Available at: [Link]

  • Google Patents. (1984). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Deval, J., et al. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. PubMed. Available at: [Link]

  • Harris, E. E., et al. (1951). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society. Available at: [Link]

  • Kim, H. R., et al. (2000). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]

  • Google Patents. (2012). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Gangadasu, B., et al. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. Available at: [Link]

Sources

Using Methyl 2-chloro-5-formylpyridine-3-carboxylate to synthesize fused pyridine systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 2-chloro-5-formylpyridine-3-carboxylate as a Versatile Precursor for the Synthesis of Fused Pyridine Systems of Medicinal Interest

Abstract

Fused pyridine heterocyclic systems are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to interact with a wide range of biological targets.[1][2] The strategic functionalization of the pyridine ring allows for the construction of diverse and complex molecular architectures. This guide details the utility of this compound, a highly functionalized and versatile building block, for the synthesis of medicinally relevant fused pyridine heterocycles. We provide in-depth protocols, mechanistic insights, and experimental considerations for the construction of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, two classes of compounds with significant pharmacological potential.[3][4]

Introduction: The Strategic Value of Fused Pyridines and the Key Precursor

The pyridine ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs for conditions ranging from cancer to tuberculosis and cardiovascular diseases.[5][6] Fusing a second heterocyclic ring to the pyridine core often results in a rigid, planar structure that can enhance binding affinity to biological targets and modulate physicochemical properties.[1] This structural motif is found in compounds exhibiting a wide array of bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]

The synthetic challenge lies in the efficient and regioselective construction of these fused systems. This compound emerges as an ideal starting material for this purpose. Its structure incorporates three distinct reactive sites:

  • An electrophilic formyl group (C5) , primed for condensation reactions.

  • A displaceable chloro group (C2) , susceptible to nucleophilic aromatic substitution.

  • An ester group (C3) , which can be further modified or can influence the reactivity of the adjacent positions.

This multi-faceted reactivity allows for a programmed, stepwise approach to building complex heterocyclic systems. This document will focus on two exemplary transformations: the Gewald reaction to form thieno[2,3-b]pyridines and cyclocondensation with hydrazines to yield pyrazolo[3,4-b]pyridines.

Synthetic Workflow Overview

The strategic application of this compound allows for divergent synthesis of distinct fused pyridine scaffolds. The choice of reaction partners and conditions dictates the final heterocyclic system formed.

Synthetic_Workflow cluster_0 Pathway A: Thieno[2,3-b]pyridine Synthesis cluster_1 Pathway B: Pyrazolo[3,4-b]pyridine Synthesis start Methyl 2-chloro-5-formyl- pyridine-3-carboxylate A1 Active Methylene Nitrile + Sulfur (Gewald Reaction) start->A1 Base (e.g., Morpholine) B1 Hydrazine Derivatives (Cyclocondensation) start->B1 Base (e.g., TEA) A_OUT Thieno[2,3-b]pyridine Derivatives A1->A_OUT B_OUT Pyrazolo[3,4-b]pyridine Derivatives B1->B_OUT

Caption: Divergent synthesis pathways from the central precursor.

Synthesis of Thieno[2,3-b]pyridine Systems via Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing 2-aminothiophenes.[8][9] In our application, it facilitates the construction of the thieno[2,3-b]pyridine scaffold. The reaction proceeds by the condensation of the aldehyde (our starting material), an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.[10][11]

Mechanistic Rationale

The choice of a secondary amine like morpholine or piperidine as the catalyst is critical. It facilitates both the initial Knoevenagel condensation and the subsequent addition of sulfur, while being mild enough to prevent unwanted side reactions. The reaction mechanism is a cascade of well-understood organic transformations.[12]

Gewald_Mechanism SM Starting Material (Formylpyridine) Knoevenagel Knoevenagel Adduct (Pyridinylidene Malononitrile) SM->Knoevenagel 1. Knoevenagel Condensation (Base-catalyzed) Nitrile Malononitrile + Sulfur (S8) Nitrile->Knoevenagel 1. Knoevenagel Condensation (Base-catalyzed) Thiolate Thiolate Intermediate Knoevenagel->Thiolate 2. Michael Addition of Sulfur Cyclized Cyclized Dihydrothiophene Thiolate->Cyclized 3. Intramolecular Cyclization Product Final Product (Aminothieno[2,3-b]pyridine) Cyclized->Product 4. Tautomerization & Aromatization

Caption: Stepwise mechanism of the Gewald reaction.

Detailed Experimental Protocol: Synthesis of Methyl 2-amino-3-cyano-6-chloro-5-carboxylate-thieno[2,3-b]pyridine

This protocol provides a robust method for synthesizing a representative thieno[2,3-b]pyridine derivative.

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)
This compound176433-61-7199.595.0
Malononitrile109-77-366.065.0
Sulfur (elemental powder)7704-34-932.075.5
Morpholine110-91-887.121.0
Ethanol (absolute)64-17-5-25 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.998 g, 5.0 mmol), malononitrile (0.330 g, 5.0 mmol), and elemental sulfur (0.176 g, 5.5 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask. Stir the suspension to ensure all solids are well-dispersed.

  • Catalyst Addition: Add morpholine (0.087 mL, 1.0 mmol) to the reaction mixture using a micropipette. The addition of the base is the key initiating step.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).

    • Dry the product under vacuum to yield the desired Methyl 2-amino-3-cyano-6-chloro-5-carboxylate-thieno[2,3-b]pyridine.

  • Characterization: The product is typically a pale yellow solid. Expected yield: 75-85%. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

Synthesis of Pyrazolo[3,4-b]pyridine Systems via Cyclocondensation

The synthesis of the pyrazolo[3,4-b]pyridine core relies on a classical cyclocondensation strategy.[13] This scaffold is of high interest in medicinal chemistry, with many derivatives reported as potent kinase inhibitors and antimicrobial agents.[14][15] The reaction utilizes the formyl and chloro groups of the precursor, which react with a hydrazine derivative to form the fused pyrazole ring.

Mechanistic Rationale

The reaction proceeds in two distinct, sequential steps. First, the hydrazine condenses with the highly reactive aldehyde to form a stable hydrazone intermediate. The subsequent step is a base-mediated intramolecular nucleophilic aromatic substitution (SNAr). The N-H of the hydrazone acts as the nucleophile, displacing the chloride at the C2 position to close the five-membered pyrazole ring. The choice of a non-nucleophilic base like triethylamine (TEA) is crucial to promote the cyclization without competing with the hydrazine.

Pyrazolo_Mechanism SM Starting Material (Formylpyridine) Hydrazone Hydrazone Intermediate SM->Hydrazone 1. Condensation (Formation of C=N bond) Hydrazine Hydrazine Hydrate (or substituted hydrazine) Hydrazine->Hydrazone 1. Condensation (Formation of C=N bond) Cyclized Cyclized Intermediate (Meisenheimer-like complex) Hydrazone->Cyclized 2. Intramolecular S_NAr (Base-catalyzed) Product Final Product (Pyrazolo[3,4-b]pyridine) Cyclized->Product 3. Aromatization (Loss of HCl)

Caption: Mechanism for pyrazolo[3,4-b]pyridine formation.

Detailed Experimental Protocol: Synthesis of Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

This protocol describes the synthesis of the core pyrazolo[3,4-b]pyridine scaffold. Note: The product exists in the more stable 4-hydroxy tautomeric form.

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)
This compound176433-61-7199.595.0
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.067.5
Triethylamine (TEA)121-44-8101.1910.0
Ethanol (absolute)64-17-5-30 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (0.998 g, 5.0 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add triethylamine (1.39 mL, 10.0 mmol) followed by the dropwise addition of hydrazine hydrate (0.37 mL, ~7.5 mmol). An initial exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 8-10 hours. Monitor the disappearance of the starting material by TLC (1:1 Hexane:Ethyl Acetate).

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into 50 mL of ice-cold water.

    • Acidify the aqueous suspension to pH 5-6 using 1M HCl. A precipitate will form.

    • Stir the suspension in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 10 mL) to remove any salts.

  • Drying and Characterization: Dry the product in a vacuum oven at 50 °C overnight. The desired Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is typically obtained as an off-white to light brown solid. Expected yield: 80-90%.

Summary of Synthetic Routes and Data

The described protocols highlight the efficiency and versatility of this compound as a precursor for generating valuable heterocyclic scaffolds.

Fused SystemKey ReagentsReaction TypeTypical Yield
Thieno[2,3-b]pyridine Malononitrile, Sulfur, MorpholineGewald Reaction75-85%
Pyrazolo[3,4-b]pyridine Hydrazine Hydrate, TriethylamineCyclocondensation80-90%

Conclusion

This compound is a powerful and cost-effective intermediate for the synthesis of diverse fused pyridine systems. The orthogonal reactivity of its functional groups enables chemists to selectively construct thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines in high yields through well-established and robust protocols. These application notes provide a reliable foundation for researchers in drug discovery and medicinal chemistry to access these important scaffolds for further derivatization and biological screening.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Thieno[2,3-b]pyridines from 2-Chloro-N-arylacetamide Precursors. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVaK6TYgFjL5FgqVSFx9jO7MSFu9ry8dNemh298yR-E1Shuxl53kqK4rbVI4j_Q5IC4qnr8bnkK1ZtvpAxZMdXrYk__x7-HNMudegiTAZmsnjlEc7eklJeAsEoVNwGfnWm0HdiYHj2lxu-yqh3Ltv7FtOsg-9IvSwxcki7hx2nLlJWmX6hKVfr5d4aWtimRBBClwuDFdNN044p4QpYYXQGdNBzA1qPcp9vWiQBm_l5TS8JZCvXEbc40oYZhxCvoJoC0WfhqQ==]
  • Perin, G., et al. (2022). Methods for the synthesis of thieno[2,3-b]pyridines. ResearchGate. [https://www.researchgate.net/publication/359263155_Methods_for_the_synthesis_of_thieno23-bpyridines]
  • Ashok Kumar, S., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10334812/]
  • Demir, B., & Yildiz, I. (2023). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.net/publication/371948332_Fused_Pyridine_Derivatives_Synthesis_and_Biological_Activities]
  • Ibarrondo, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [https://www.mdpi.com/1420-3049/27/7/2237]
  • Kovács, D., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [https://www.mdpi.com/1420-3049/24/16/2919]
  • Yadav, P., & Singh, R. (2023). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [https://www.ias.ac.in/article/fulltext/jbsc/045/104]
  • Alam, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222718/]
  • Wikipedia. (n.d.). Gewald reaction. [https://en.wikipedia.org/wiki/Gewald_reaction]
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [https://www.derpharmachemica.com/pharma-chemica/new-pyrazolol-3-4-b-pyridines-synthesis-and-antimicrobial-activity.pdf]
  • Yar, M. S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01815a]
  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534062/]
  • Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [https://www.semanticscholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis-Rangnekar/526c8e59004f128383a8862908f51a0210e7b78f]
  • Powers, D. C., & Lee, D. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.joc.8b02319]
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [https://www.organic-chemistry.org/namedreactions/gewald-reaction.shtm]
  • Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/209-246]
  • Wisdomlib. (2024). Cyclocondensation reaction: Significance and symbolism. [https://www.wisdomlib.

Sources

Application Notes & Protocols: A Researcher's Guide to Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling, storage, and application of Methyl 2-chloro-5-formylpyridine-3-carboxylate (CAS No: 165140-03-6), a key heterocyclic building block in contemporary drug discovery and synthetic chemistry. As a multifunctional scaffold, its proper use is paramount to ensure both experimental success and, most importantly, laboratory safety. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-tested protocols and insights grounded in the principles of chemical reactivity and risk mitigation.

Compound Profile and Application Context

This compound is a substituted pyridine derivative featuring three distinct functional groups: a chloro substituent, a formyl (aldehyde) group, and a methyl carboxylate (ester). This unique arrangement makes it a highly versatile intermediate for synthesizing more complex molecular architectures, particularly in the development of novel therapeutic agents. Its reactivity is governed by the interplay of these groups, which necessitates a nuanced understanding for safe and effective use. The compound is typically supplied as a solid for research and development purposes only.[1]

Hazard Identification and Comprehensive Risk Profile

While a specific, peer-reviewed MSDS for this exact compound is not publicly available, a robust hazard profile can be constructed by analyzing structurally related molecules, such as chlorinated pyridines, pyridine aldehydes, and pyridine carboxylates.[2][3][4] This analysis-driven approach allows for a scientifically sound estimation of risks.

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4): Pyridine derivatives can be harmful if swallowed.[3][5][6]

  • Skin Corrosion/Irritation (Category 2): Chlorinated and functionalized pyridines are known to cause skin irritation.[2][3][4][7]

  • Serious Eye Damage/Eye Irritation (Category 2): Direct contact is likely to cause serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Aldehyde-containing compounds may cause respiratory irritation.[3]

GHS Hazard Pictograms:

Caption: GHS pictogram for skin/eye irritation and acute toxicity.

Signal Word: Warning

Primary Hazard Statements:

  • H302: Harmful if swallowed.[3][6]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3]

Hazardous Decomposition: Upon thermal decomposition, this compound is expected to release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and critically, hydrogen chloride (HCl) gas due to the chloro-substituent.[2][7]

Physicochemical Data

For reproducible experimental design, a clear understanding of the compound's physical properties is essential.

PropertyValueSource
CAS Number 165140-03-6[1]
Molecular Formula C₈H₆ClNO₃[1][8]
Molecular Weight 199.59 g/mol [1][8]
Appearance Solid (Form may vary)Assumed
Boiling Point >150 °C at 1 mmHg (for similar structure)
Density ~1.314 g/mL at 25 °C (for similar structure)
Flash Point >110 °C (>230 °F) - Combustible Liquid
InChI Key RGKVBFDNXXVBJQ-UHFFFAOYSA-N[8]

Protocols for Safe Handling & Laboratory Use

Adherence to the following protocols is mandatory to mitigate the risks identified above. The causality for each step is explained to foster a deeper culture of safety.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[9] This is the primary engineering control to prevent inhalation of any fine particulates or potential vapors.[10]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and prevent the accumulation of any fugitive emissions.[10]

  • Proximity to Safety Equipment: Workstations must be located within a 10-second travel distance of an emergency eyewash station and safety shower.[9][11] Test this equipment regularly to ensure functionality.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or butyl rubber gloves.[10] Double-gloving is recommended for extended operations. Causality: These materials provide good resistance against a broad range of organic chemicals, including chlorinated and aromatic compounds. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required at all times.[12] When there is a risk of splashing, a face shield must be worn in addition to goggles.[13] Causality: This compound is a serious eye irritant, and direct contact can cause significant damage.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure clothing fully covers the legs and arms. Causality: Protects skin from accidental contact and provides a removable barrier in case of a spill.

Step-by-Step Handling and Weighing Protocol

This workflow is designed to minimize exposure and prevent contamination.

Caption: A step-by-step workflow for the safe handling of the solid compound.

Storage and Chemical Stability

Incorrect storage is a common source of laboratory incidents.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7][9] The storage location should be a designated cabinet for combustible or hazardous materials, away from direct sunlight and heat sources.[13][14]

  • Incompatible Materials: Segregate this compound from the following chemical classes to prevent dangerous reactions.[9]

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates): Can cause a violent, exothermic reaction, potentially leading to fire.[2][7][13]

    • Strong Acids (e.g., sulfuric acid, nitric acid): Can cause vigorous reactions.[2][7][13]

    • Strong Bases (e.g., sodium hydroxide): Can promote hydrolysis of the ester and other reactions.[2]

  • Stability: The compound is stable under recommended storage conditions.[2][7] Avoid creating fine dust in the air, as this can pose an explosion risk with an ignition source.[15]

Emergency Response and First Aid Protocols

Immediate and correct action during an emergency is critical.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][12][16]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[2][7][16] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][7][16]

Spill and Fire Response

The following decision tree outlines the appropriate response to a spill or fire.

Emergency_Response Start Incident Occurs (Spill or Fire) Spill_Check Is the spill large or uncontrolled? Start->Spill_Check Spill Fire_Check Is the fire small and contained? Start->Fire_Check Fire Spill_Large Evacuate Area Alert Others Call Emergency Services Spill_Check->Spill_Large Yes Spill_Small Restrict Access Wear Full PPE Spill_Check->Spill_Small No Contain Cover with inert absorbent (Sand, vermiculite) Spill_Small->Contain Collect Collect into a sealed hazardous waste container Contain->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Fire_Large Activate Fire Alarm Evacuate Area Call Emergency Services Fire_Check->Fire_Large No Fire_Small Use appropriate extinguisher (CO₂, dry chemical, foam) Aim at base of fire Fire_Check->Fire_Small Yes No_Water Do NOT use water jet, as it may spread the fire. Fire_Small->No_Water

Caption: Decision workflow for responding to spills and fires.

Waste Disposal Protocol

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: All waste containing this compound, including contaminated consumables (gloves, paper towels, weigh boats) and excess material, must be treated as hazardous chemical waste.[9][17]

  • Collection: Collect waste in a designated, properly labeled, and sealable hazardous waste container.[9] The container must be compatible with chlorinated organic compounds.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Acutely Toxic").

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste contractor. Do not pour this chemical down the drain.[5][18][19] Disposal often involves high-temperature incineration.[17]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Pyridine - Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • CymitQuimica. (2024, December 19).
  • TCI Chemicals. (2025, January 2).
  • Fisher Scientific. (n.d.). Zinc, powder - Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Fisher Scientific. (2009, October 2).
  • KISHIDA CHEMICAL CO., LTD. (2023, February 1).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Echemi. (n.d.). 2-Chloro-N-(4-Methylbenzyl)
  • Echemi. (n.d.).
  • Australian Government Department of Health. (2015, September 1).
  • Penta chemicals. (2024, November 26).
  • Apollo Scientific. (2023, July 6).
  • Carl ROTH GmbH + Co. KG. (n.d.). Palmitic acid - Safety Data Sheet.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Euro Chlor. (n.d.).
  • ISOMAT. (n.d.).
  • Echemi. (n.d.).
  • Chemsrc. (2025, August 21). 2-Methyl-5-formylpyridine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-chloro-5-formylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nicotinates

Methyl 2-chloro-5-formylnicotinate and its derivatives are pivotal intermediates in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the chloro, formyl, and methyl ester functionalities on the pyridine ring provides a versatile scaffold for medicinal chemists and process development scientists. The chloro group at the 2-position is readily displaced by various nucleophiles, the formyl group at the 5-position serves as a handle for chain extension or the introduction of other functional groups, and the methyl ester at the 3-position can be hydrolyzed or aminated. This trifunctional nature makes these compounds highly sought-after building blocks for the synthesis of complex molecular targets, including kinase inhibitors and novel crop protection agents.[1][2]

The development of a robust, scalable, and economically viable synthesis for these intermediates is therefore of paramount importance. This guide provides a detailed overview of the synthetic strategies, step-by-step protocols, and critical process considerations for the large-scale production of Methyl 2-chloro-5-formylnicotinate.

Synthetic Strategies: A Comparative Analysis

Two principal retrosynthetic pathways are considered for the industrial-scale synthesis of Methyl 2-chloro-5-formylnicotinate. The choice between these routes will depend on the availability of starting materials, cost of reagents, and the specific capabilities of the manufacturing facility.

Route A: Selective Oxidation of a Methyl Precursor

This approach commences with a 2-chloro-5-methylnicotinate precursor and involves the selective oxidation of the methyl group to an aldehyde.

Route B: Vilsmeier-Haack Formylation of a Nicotinate Ester

This strategy begins with a readily available 2-chloronicotinate ester and introduces the formyl group at the 5-position via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.

G cluster_0 Synthetic Strategies Start_A Methyl 2-chloro-5-methylnicotinate Target Methyl 2-chloro-5-formylnicotinate Start_A->Target Selective Oxidation Start_B Methyl 2-chloronicotinate Start_B->Target Vilsmeier-Haack Formylation

Figure 1: High-level overview of the two primary synthetic routes.

For the purposes of this guide, and due to its well-established industrial precedent and reliability for formylating electron-deficient heterocyclic systems, Route B: The Vilsmeier-Haack Formylation will be detailed as the primary recommended protocol.[3][4]

Part 1: Synthesis of Key Precursor - Methyl 2-chloronicotinate

The successful large-scale synthesis of the target molecule is contingent on a reliable supply of the starting material, Methyl 2-chloronicotinate. This precursor is typically prepared from the corresponding 2-chloronicotinic acid.

Protocol 1.1: Esterification of 2-Chloronicotinic Acid

This protocol details the conversion of 2-chloronicotinic acid to its methyl ester.

Causality of Experimental Choices:

  • Thionyl chloride (SOCl₂): A common and effective reagent for converting carboxylic acids to acid chlorides, which are then readily esterified. It is often used in excess to drive the reaction to completion.

  • Methanol (MeOH): The alcohol used to form the methyl ester. It is typically used as the solvent and in large excess.

  • Temperature Control: The initial reaction with thionyl chloride is often performed at or below room temperature to control the exothermic reaction and minimize side reactions. The subsequent esterification is typically carried out at reflux to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: In a suitably sized, clean, and dry glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a caustic scrubber for off-gassing, charge 2-chloronicotinic acid (1.0 eq).

  • Solvent Addition: Add methanol (10-15 volumes) to the reactor.

  • Reagent Addition: Cool the slurry to 0-5 °C. Slowly add thionyl chloride (1.2-1.5 eq) subsurface, maintaining the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, slowly warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Isolation: The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude Methyl 2-chloronicotinate.

  • Purification: The crude product can be purified by vacuum distillation for large-scale operations to achieve high purity.

ParameterSpecification
Starting Material 2-Chloronicotinic Acid
Key Reagents Thionyl Chloride, Methanol
Typical Yield 90-98%
Purity (Post-distillation) >99%
Scale Laboratory to Multi-kilogram

Part 2: Large-Scale Synthesis of Methyl 2-chloro-5-formylnicotinate via Vilsmeier-Haack Formylation

This section provides a detailed protocol for the formylation of Methyl 2-chloronicotinate.

The Vilsmeier-Haack Reaction: Mechanistic Insight

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.[4] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]

G cluster_0 Vilsmeier-Haack Workflow Reagents DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Reagents->Vilsmeier_Reagent In situ formation Reaction Electrophilic Aromatic Substitution Vilsmeier_Reagent->Reaction Substrate Methyl 2-chloronicotinate Substrate->Reaction Intermediate Iminium Intermediate Reaction->Intermediate Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product Methyl 2-chloro-5-formylnicotinate Hydrolysis->Product

Figure 2: Workflow for the Vilsmeier-Haack formylation.

Protocol 2.1: Vilsmeier-Haack Formylation

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF): These reagents react to form the electrophilic Vilsmeier reagent. The stoichiometry is critical; an excess of the Vilsmeier reagent is typically used to drive the formylation to completion.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and is usually performed at low temperatures (0-10 °C) to ensure safety and prevent degradation. The subsequent formylation reaction temperature is substrate-dependent and may require heating to proceed at a reasonable rate.

  • Aqueous Work-up: The intermediate iminium salt is hydrolyzed to the final aldehyde product by the addition of water or an aqueous base. Careful control of the quench is necessary due to the exothermic nature of the reaction of residual POCl₃ with water.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a clean, dry, and inerted glass-lined reactor, charge N,N-dimethylformamide (DMF) (3.0-5.0 eq). Cool the DMF to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) subsurface, maintaining the internal temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: To the pre-formed Vilsmeier reagent, add a solution of Methyl 2-chloronicotinate (1.0 eq) in a suitable solvent (e.g., dichloroethane, or it can be added neat if liquid) at a rate that maintains the internal temperature between 10-20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 8-12 hours, or until in-process controls confirm the consumption of the starting material.

  • Quench: Cool the reaction mixture to 0-10 °C. In a separate vessel, prepare a solution of sodium acetate or sodium carbonate in water. Slowly and carefully transfer the reaction mixture to the aqueous solution, ensuring the temperature of the quench vessel does not exceed 25 °C. This step is highly exothermic and requires efficient cooling.

  • Extraction and Isolation: Once the quench is complete, the product can be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. For large-scale purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or column chromatography on silica gel may be employed.

ParameterSpecification
Starting Material Methyl 2-chloronicotinate
Key Reagents Phosphorus Oxychloride, N,N-Dimethylformamide
Typical Yield 65-80%
Purity (Post-purification) >98%
Scale Multi-kilogram to Pilot Plant

Safety and Handling Considerations

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[5][6][7][8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. The quench step is particularly hazardous and must be performed with extreme care and adequate cooling.[5][8]

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with appropriate care to avoid inhalation and skin contact.

  • Off-gassing: The reaction and quench steps can produce corrosive and toxic gases. The reactor must be vented to a properly maintained caustic scrubber.

Conclusion

The Vilsmeier-Haack formylation of Methyl 2-chloronicotinate presents a reliable and scalable route for the synthesis of Methyl 2-chloro-5-formylnicotinate. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The protocols outlined in this guide provide a solid foundation for the large-scale production of this valuable intermediate, enabling further advancements in drug discovery and development.

References

  • Chen, K., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • NROChemistry (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Wikipedia (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Google Patents (n.d.). Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • Google Patents (n.d.). Method for synthesizing 2-chloronicotinic acid. Google Patents.
  • Google Patents (n.d.). Synthesis method of 2-chloronicotinic acid and derivative thereof. Google Patents.
  • Google Patents (n.d.). Preparation method of 2-chloronicotinic acid. Google Patents.
  • Google Patents (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
  • European Patent Office (n.d.). Preparation of 2-chloro-5-methylpyridine. European Patent Office. Available at: [Link]

  • Eureka | Patsnap (n.d.). Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. Available at: [Link]

  • SciSpace (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

  • MDPI (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

  • Growing Science (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Oxidation to Aldehydes and Ketones. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Oxidation to aldehyde and ketones. Wordpress. Available at: [Link]

  • ResearchGate (n.d.). Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. ResearchGate. Available at: [Link]

  • Beilstein Journals (n.d.). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journals. Available at: [Link]

  • Khan Academy (n.d.). Oxidation of aldehydes using Tollens' reagent (video). Khan Academy. Available at: [Link]

  • Green Chemistry (RSC Publishing) (n.d.). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Green Chemistry (RSC Publishing). Available at: [Link]

  • Queen's University Belfast (n.d.). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin-2-carboxylato catalyst: substrate and continuous flow studies. Queen's University Belfast. Available at: [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). Retrieved from [Link]

  • Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using g-C3N4-based materials. (2025).
  • PubMed Central (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of methyl 2-chloronicotinate. PrepChem.com. Available at: [Link]

  • The Journal of Organic Chemistry (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents (n.d.). Method for preparing vilsmeier reagent. Google Patents.

Sources

Application Notes and Protocols for the Derivatization of Methyl 2-chloro-5-formylpyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and the tunable electronic properties conferred by substituents. Methyl 2-chloro-5-formylpyridine-3-carboxylate is a particularly valuable trifunctional building block, offering medicinal chemists three distinct and orthogonally reactive sites for molecular elaboration. The strategic derivatization of this scaffold allows for the systematic exploration of chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[1][2]

This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, field-proven protocols and the scientific rationale underpinning these methodologies. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization.

Core Reactive Sites and Derivatization Strategy

The chemical versatility of this compound arises from its three key functional groups, each amenable to a range of chemical transformations. A strategic approach to derivatization involves the selective modification of these sites to build molecular complexity and introduce pharmacophoric elements.

G cluster_formyl C5-Formyl Group Derivatization cluster_chloro C2-Chloro Group Derivatization cluster_ester C3-Ester Group Derivatization Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Introduce diverse amine side chains Knoevenagel Knoevenagel Condensation Start->Knoevenagel Form C=C bonds, introduce Michael acceptors Suzuki Suzuki-Miyaura Coupling Start->Suzuki Introduce aryl/heteroaryl groups AmideCoupling Hydrolysis & Amide Coupling Start->AmideCoupling Introduce diverse amide functionalities G Setup Combine Substrates, Catalyst, and Base Reaction Heat under Inert Atmosphere Setup->Reaction 80-100 °C Workup Aqueous Work-up and Extraction Reaction->Workup Cool to RT Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Sources

Application Note: Methyl 2-chloro-5-formylpyridine-3-carboxylate as a Versatile Scaffold for the Synthesis of Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

Nicotinic acid (Vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The development of novel nicotinic acid analogs is a persistent goal in drug discovery, aimed at modulating activity against targets ranging from nicotinic acetylcholine receptors (nAChRs) to various enzymes and signaling proteins.[3] The strategic synthesis of diverse libraries of these analogs hinges on the availability of versatile and efficiently functionalizable starting materials.

Methyl 2-chloro-5-formylpyridine-3-carboxylate (CAS No: 176433-61-7) has emerged as a preeminent building block for this purpose.[4] Its utility is derived from a unique trifunctional architecture: a pyridine core substituted with a reactive chlorine atom, an aldehyde (formyl group), and a methyl ester. Each of these sites offers a distinct chemical handle for modification, allowing for a programmed and highly modular approach to synthesizing complex molecular scaffolds. The electron-withdrawing character of the formyl and carboxylate groups significantly activates the C2-chloro position for nucleophilic substitution and cross-coupling reactions, further enhancing its synthetic value.[5]

This guide provides an in-depth exploration of the reactivity of this scaffold, complete with detailed protocols and mechanistic insights to empower researchers in the rational design and synthesis of next-generation nicotinic acid analogs.

Reactivity Profile and Synthetic Potential

The power of this compound lies in the orthogonal reactivity of its three primary functional groups. This allows for sequential or, in some cases, one-pot modifications to rapidly build molecular complexity.

The C2-Chloro Group: A Gateway for C-C and C-N Bond Formation

The chlorine atom at the 2-position is the most versatile site for introducing diversity. Its reactivity is significantly enhanced by the electron-deficient nature of the pyridine ring, making it an excellent substrate for two major classes of reactions.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is ideal for introducing nitrogen, oxygen, or sulfur nucleophiles. The reaction proceeds readily with primary and secondary amines, alcohols, and thiols to generate a wide array of 2-substituted pyridine derivatives.[5]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a prime handle for Suzuki-Miyaura coupling reactions, enabling the formation of a C-C bond with aryl or heteroaryl boronic acids.[6][7] This is one of the most powerful methods for constructing biaryl scaffolds, which are prevalent in modern pharmaceuticals. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[8][9]

The C5-Formyl Group: A Handle for Elongation and Functionalization

The aldehyde functionality provides a rich platform for a variety of classical organic transformations.

  • Reductive Amination: A highly reliable method for forming C-N bonds, this reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This builds substituted aminomethyl side chains.

  • Condensation Reactions: The formyl group readily reacts with primary amines to form stable imines (Schiff bases), which can be valuable synthons for further reactions or act as pharmacophores themselves.[10]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to introduce vinyl linkages and extend carbon chains.

The C3-Methyl Carboxylate: A Modifiable Polar Group

The ester at the C3 position can be retained to influence solubility and act as a hydrogen bond acceptor, or it can be transformed.

  • Saponification: Basic hydrolysis readily converts the methyl ester into the corresponding carboxylic acid, yielding a direct nicotinic acid analog.

  • Amidation: Direct reaction with amines, often facilitated by coupling agents or via conversion to the acyl chloride, produces nicotinamide derivatives.[11][12]

Visualized Synthetic Pathways

The following diagrams illustrate the key transformations and workflows associated with this versatile building block.

G main Methyl 2-chloro-5-formyl- pyridine-3-carboxylate chloro C2-Chloro main->chloro formyl C5-Formyl main->formyl ester C3-Ester main->ester snar SNAr Product (2-Amino/Alkoxy-pyridines) chloro->snar R-NH₂ / R-OH (SNAr) suzuki Suzuki Product (2-Aryl-pyridines) chloro->suzuki Ar-B(OH)₂ Pd Catalyst red_am Reductive Amination Product (Aminomethyl-pyridines) formyl->red_am R-NH₂ NaBH(OAc)₃ imine Imine Product (Schiff Bases) formyl->imine R-NH₂ (Condensation) acid Hydrolysis Product (Nicotinic Acids) ester->acid NaOH H₂O/MeOH amide Amidation Product (Nicotinamides) ester->amide R-NH₂ (Amidation)

Caption: Reactivity map of this compound.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add start Methyl 2-chloro-5-formyl- pyridine-3-carboxylate (Ar-Cl) pd_complex1 L₂Pd(II)(Ar)(Cl) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal boronic Arylboronic Acid (Ar'-B(OH)₂) + Base pd_complex2 L₂Pd(II)(Ar)(Ar') transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regenerates Catalyst product 2-Aryl Nicotinic Acid Analog (Ar-Ar') red_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols provide robust, validated methods for key transformations.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling of the C2-Chloro Position

This protocol describes the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize Methyl 2-aryl-5-formylpyridine-3-carboxylate analogs via a C-C bond-forming reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Heating mantle with temperature control

  • Rotary evaporator

  • TLC plates and developing chamber

  • Glassware for work-up and column chromatography

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Under a positive flow of inert gas, add the [Pd(dppf)Cl₂]·CH₂Cl₂ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe. The typical solvent ratio is 4:1 dioxane:water.[6]

  • Degassing: Purge the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Expert Insight: The choice of the Pd(dppf)Cl₂ catalyst is deliberate; its bulky, electron-rich ferrocenylphosphine ligand is highly effective for cross-coupling reactions involving heteroaryl chlorides, which can sometimes be challenging substrates.[7] The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step.[8]

Protocol II: One-Pot Sequential SNAr and Reductive Amination

This protocol demonstrates the power of the scaffold by modifying two different sites in a single reaction sequence.

Objective: To synthesize a 2-(alkylamino)-5-(alkylaminomethyl)pyridine analog in a one-pot fashion.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary Amine #1 (e.g., Cyclopropylamine) (1.1 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Primary Amine #2 (e.g., Benzylamine) (1.2 mmol, 1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (15 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

Step A: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add Primary Amine #1, followed by triethylamine. Et₃N acts as a base to scavenge the HCl generated during the reaction.

  • Reaction: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (typically 2-6 hours). The intermediate, Methyl 2-(cyclopropylamino)-5-formylpyridine-3-carboxylate, is formed in this step. Do not isolate the intermediate.

Step B: Reductive Amination

  • Reagent Addition: To the same reaction flask containing the intermediate from Step A, add Primary Amine #2. Stir for 20 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride in one portion. STAB is a mild and selective reducing agent ideal for reductive aminations that tolerates many functional groups.

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final disubstituted product.

Trustworthiness Note: This protocol's self-validating nature comes from the ability to monitor each distinct phase. A TLC analysis after Step A should show the complete disappearance of the starting material and the appearance of a new, less polar spot (the SNAr intermediate). A final TLC after Step B will confirm the conversion of this intermediate to the final, more polar product.

Quantitative Data Summary

The following table provides representative data for the key transformations discussed, highlighting the efficiency of this building block.

Reaction TypeReagents & ConditionsSubstrate ScopeTypical YieldReference Insight
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-90 °CElectron-rich and electron-poor aryl/heteroaryl boronic acids65-90%Highly general for aryl chlorides.[7]
SNAr (Amination) R¹R²NH, Et₃N or K₂CO₃, EtOH or DCM, RT to RefluxAliphatic and aromatic primary/secondary amines70-95%Reaction is driven by the electron-withdrawing groups.[5]
Reductive Amination R³NH₂, NaBH(OAc)₃, DCM or DCE, RTWide range of primary and secondary amines60-85%Mild conditions tolerate the ester and pyridine ring.
Saponification LiOH or NaOH, THF/H₂O, RTStandard ester hydrolysis>90%A straightforward conversion to the final acid.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its trifunctional nature permits a modular and efficient approach to the synthesis of diverse libraries of nicotinic acid and nicotinamide analogs. By leveraging the distinct reactivity of the chloro, formyl, and ester groups, researchers can systematically explore structure-activity relationships and accelerate the discovery of novel therapeutic agents. The protocols and mechanistic insights provided herein serve as a comprehensive guide to unlocking the full synthetic potential of this invaluable chemical scaffold.

References

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • New Drug Approvals. Varenicline. [Link]

  • Iannazzo, D., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. [Link]

  • Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • Google Patents.
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and insecticidal activity of some nicotinic acid derivatives. [Link]

  • Google Patents. US20230285407A1 - Vareniciline compound and process of manufacture thereof.
  • European Patent Office. EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein. [Link]

  • Gangadasu, B., et al. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. [Link]

  • Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

  • Iraqi Journal of Science. synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. [Link]

  • Google Patents.
  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. [Link]

  • Wróblewska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]

  • Google Patents.
  • MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • National Center for Biotechnology Information. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubChem. 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-5-formylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile trifunctional building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and minimize impurities.

Understanding the Reactivity of this compound

This compound is a valuable reagent due to its three distinct functional groups, each offering a handle for a variety of chemical transformations. The pyridine ring is substituted with a chlorine atom at the 2-position, a methyl ester at the 3-position, and a formyl (aldehyde) group at the 5-position. The interplay of these groups dictates the molecule's reactivity and can present unique challenges during synthesis.

The electron-withdrawing nature of the formyl and carboxylate groups enhances the reactivity of the chlorine atom at the 2-position towards nucleophilic substitution. The aldehyde at the 5-position is susceptible to a wide range of reactions, including condensations and reductive aminations. The methyl ester at the 3-position can be prone to hydrolysis under certain conditions. Understanding this intricate reactivity is key to troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields can stem from several factors. Firstly, the purity of the starting material is crucial. Ensure your this compound is of high purity and stored under appropriate conditions (cool, dry, and away from light) to prevent degradation. Secondly, incomplete reactions are a common culprit. Monitor your reaction progress diligently using techniques like TLC or LC-MS. Lastly, side reactions, such as hydrolysis of the methyl ester or undesired reactions of the aldehyde, can consume your starting material and lower the yield of your desired product.

Q2: I am observing multiple spots on my TLC plate that I cannot identify. What are the likely side products?

A2: The formation of multiple byproducts is often linked to the multi-functional nature of this reagent. Common side products can include:

  • Hydrolysis product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic or strongly acidic conditions.

  • Over-reaction at the aldehyde: Depending on your reaction conditions, the aldehyde can undergo various transformations, such as oxidation to a carboxylic acid or reduction to an alcohol.

  • Dechlorination: In some cases, particularly in the presence of certain catalysts and hydrogen sources, the chlorine atom can be removed.[1][2]

  • Reaction with solvent: Protic solvents like methanol can sometimes react with the starting material, for instance, through alcoholysis.[3][4]

Q3: What are the optimal storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation from moisture and atmospheric oxygen.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered in reactions involving this compound.

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Insufficiently Activated Substrate While the electron-withdrawing groups activate the 2-chloro position, strong activation may be required for less reactive nucleophiles.Consider converting the pyridine to its N-oxide derivative to further activate the ring towards nucleophilic attack. Subsequent deoxygenation would be necessary.
Poor Nucleophile Reactivity The chosen nucleophile may not be strong enough to displace the chloride efficiently.Use a stronger nucleophile or add a catalyst that can facilitate the reaction. For example, in amination reactions, using a strong, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.
Sub-optimal Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for decomposition. A patent for a similar compound highlights the importance of controlled temperature for high yields.[5]
Inappropriate Solvent The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions.Use a polar aprotic solvent like DMF, DMAc, or NMP to improve the solubility of the reactants and facilitate the SNAr reaction. Avoid protic solvents if ester hydrolysis is a concern.

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1-1.5 eq) and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Poor Yield or Side Reactions in Aldehyde Transformations (e.g., Knoevenagel Condensation, Reductive Amination)

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Unfavorable Reaction Equilibrium (Knoevenagel) The condensation may be reversible, leading to low product formation.Use a Dean-Stark apparatus to remove water and drive the reaction to completion. The choice of catalyst (e.g., piperidine, titanium chloride) can also significantly influence the outcome.[6][7]
Over-reduction or Side Reactions of the Aldehyde Strong reducing agents in reductive amination can reduce the aldehyde to an alcohol before imine formation.Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB) or BH₃·N(C₂H₅)₃.[8] Perform the reaction in a stepwise manner: first form the imine, then add the reducing agent.
Steric Hindrance The substituents on the pyridine ring may sterically hinder the approach of the nucleophile to the aldehyde.Employ less bulky reagents or catalysts. In some cases, a change in solvent can alter the transition state and improve reactivity.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_purity Purity Issues cluster_incomplete Incomplete Reaction cluster_sidereactions Side Reactions Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Incomplete Monitor Reaction Progress (TLC/LC-MS) Start->Incomplete SideRxn Analyze for Side Products (NMR, MS) Start->SideRxn Purify Purify Starting Material Purity->Purify IncreaseTime Increase Reaction Time Incomplete->IncreaseTime IncreaseTemp Increase Temperature Incomplete->IncreaseTemp ChangeCatalyst Change Catalyst/Reagents Incomplete->ChangeCatalyst Hydrolysis Ester Hydrolysis? SideRxn->Hydrolysis Dechlorination Dechlorination? SideRxn->Dechlorination AldehydeRxn Aldehyde Side Reactions? SideRxn->AldehydeRxn OptimizeBase Optimize Base Choice/Amount Hydrolysis->OptimizeBase OptimizeCatalyst Optimize Catalyst System Dechlorination->OptimizeCatalyst AldehydeRxn->OptimizeCatalyst OptimizeSolvent Change Solvent AldehydeRxn->OptimizeSolvent

Caption: A decision tree for troubleshooting low reaction yields.

Problem 3: Difficulty in Suzuki Coupling Reactions

The 2-chloro position of this molecule is suitable for cross-coupling reactions like the Suzuki coupling. However, challenges can arise.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The palladium catalyst can be poisoned by impurities or degrade under the reaction conditions.Ensure all reagents and solvents are anhydrous and degassed. Use a robust palladium catalyst and ligand system. Buchwald ligands are often effective for electron-deficient substrates.[9]
Inefficient Oxidative Addition The C-Cl bond may be difficult to activate, leading to a slow or stalled reaction. This can be influenced by the electronic nature of the pyridine ring.[9]Use a more electron-rich phosphine ligand to accelerate oxidative addition. Increasing the reaction temperature may also be necessary.
Boronic Acid Decomposition Boronic acids can undergo protodeborylation, especially at high temperatures and in the presence of water.Use anhydrous conditions and a suitable base like K₃PO₄. Adding a small amount of water (around 5 equivalents) can sometimes be beneficial for couplings with K₃PO₄, but this should be optimized.[9][10]
Ester Hydrolysis Basic conditions required for the Suzuki coupling can lead to the hydrolysis of the methyl ester.Use a milder base such as KF or CsF to minimize ester cleavage.[10]

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.[11]

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Purification Strategies

Purification of the final product can be challenging due to the presence of polar functional groups.

  • Column Chromatography: Silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is generally effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: For products with basic or acidic functionalities, an acid-base extraction workup can be employed to remove neutral impurities.

References

Sources

Common byproducts in Methyl 2-chloro-5-formylnicotinate synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-formylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful execution of your experiments.

I. Overview of the Synthesis

The most common and direct route to Methyl 2-chloro-5-formylnicotinate is the Vilsmeier-Haack formylation of Methyl 2-chloronicotinate. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyridine ring.[1][2] While effective, this electrophilic aromatic substitution can be challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the chloro and methyl ester substituents.[3] Careful control of reaction conditions and a robust purification strategy are paramount for obtaining a high yield of the desired product.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Methyl 2-chloro-5-formylnicotinate, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted Methyl 2-chloronicotinate.

  • Low overall yield of the desired product.

Possible Causes & Recommended Solutions:

Possible CauseRecommended Solution
Insufficient Activation of the Vilsmeier Reagent: The Vilsmeier reagent may not have formed completely before the addition of the substrate.Ensure that the POCl₃ is added slowly to the DMF at a low temperature (e.g., 0°C) and allowed to stir for a sufficient time to form the chloroiminium salt before adding the Methyl 2-chloronicotinate.[4]
Deactivated Pyridine Ring: The pyridine ring in Methyl 2-chloronicotinate is electron-deficient, making it less reactive towards electrophilic substitution.[3]Consider increasing the reaction temperature gradually after the addition of the substrate. However, be cautious as excessively high temperatures can lead to byproduct formation and decomposition.[3] Using a slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents) can also drive the reaction to completion.[5]
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Monitor the reaction progress by TLC or HPLC. If the reaction appears to have stalled, consider extending the reaction time before quenching.

Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC of the Crude Product

Symptoms:

  • The crude product shows multiple spots on a TLC plate or several peaks in an HPLC chromatogram, indicating the presence of impurities.

Possible Causes & Recommended Solutions:

ByproductIdentification & RationaleRemoval Strategy
Unreacted Starting Material (Methyl 2-chloronicotinate) This is the most common impurity, especially in cases of incomplete reaction. It will have a different Rf value on TLC compared to the product.Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The more polar aldehyde product will elute after the less polar starting material.[5]
2-chloro-5-formylnicotinic acid The methyl ester can be hydrolyzed to the corresponding carboxylic acid during the aqueous workup, especially if the conditions are not pH-neutral or if the workup is prolonged. This byproduct is significantly more polar than the desired product.Aqueous Wash: An acidic wash (e.g., dilute HCl) will protonate the carboxylic acid, making it more soluble in the organic phase, while a basic wash (e.g., saturated NaHCO₃ solution) will deprotonate it, extracting it into the aqueous layer. Column Chromatography: The carboxylic acid will likely remain at the baseline of a silica gel TLC plate with a non-polar eluent system.
Dark, Tarry Substances High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, resulting in the formation of polymeric or tarry byproducts.[3]Filtration: If the tarry material is insoluble, it can be removed by filtration of the crude product solution. Column Chromatography: These highly polar impurities will likely stick to the baseline of the silica gel column.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on Methyl 2-chloronicotinate?

The formylation is expected to occur at the 5-position of the pyridine ring. Electrophilic substitution on pyridine rings generally proceeds at the 3- and 5-positions to avoid the destabilization of the intermediate by the positively charged nitrogen atom.[3] The directing effects of the existing chloro and methyl ester groups will favor substitution at the 5-position.

Q2: My reaction mixture turned a dark color upon heating. Is this normal?

A darkening of the reaction mixture can be an indication of decomposition, especially with electron-deficient pyridine rings which may require forcing conditions.[3] While some color change is expected, the formation of a significant amount of dark, insoluble material suggests that the reaction temperature may be too high or the reaction has been heated for too long.

Q3: What is the best method for purifying the final product?

Silica gel column chromatography is a reliable method for purifying Methyl 2-chloro-5-formylnicotinate from common byproducts like unreacted starting material.[5] A gradient elution with a solvent system such as ethyl acetate in hexanes is a good starting point. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective method for obtaining highly pure material, provided the crude product is not heavily contaminated with byproducts of similar polarity.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized Methyl 2-chloro-5-formylnicotinate. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the aldehyde and ester).

IV. Experimental Protocols & Visualizations

General Experimental Protocol for Vilsmeier-Haack Formylation

The following is a general procedure and should be adapted and optimized for specific laboratory conditions and scales.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve Methyl 2-chloronicotinate (1.0 equivalent) in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.[5]

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visual Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) B 2. Add Methyl 2-chloronicotinate A->B Freshly prepared C 3. Heat and React (e.g., 60-80°C) B->C D 4. Quench on Ice C->D E 5. Neutralize (e.g., NaHCO₃) D->E F 6. Extraction (EtOAc) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography (Silica Gel) G->H I 9. Recrystallization (Optional) H->I J Pure Product I->J

Caption: Workflow for the synthesis and purification of Methyl 2-chloro-5-formylnicotinate.

Logical Relationship of Potential Byproducts and Removal

Byproduct_Removal cluster_purification Purification Steps Crude Crude Product - Methyl 2-chloro-5-formylnicotinate - Unreacted Starting Material - 2-chloro-5-formylnicotinic acid - Tarry Impurities Wash Aqueous Wash (NaHCO₃) Crude->Wash Removes acidic byproduct Column Column Chromatography (Silica Gel) Wash->Column Removes starting material and tarry impurities Pure Pure Product Methyl 2-chloro-5-formylnicotinate Column->Pure

Caption: Logic diagram for the removal of common byproducts during purification.

V. References

  • Vilsmeier-Haack Reaction. NROChemistry. (n.d.). Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved from [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. (2020). Retrieved from [Link]

  • Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-chloro-5-formylpyridine-3-carboxylate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 2-chloro-5-formylpyridine-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. We will delve into the causality behind experimental choices to empower you to overcome common challenges in the purification of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the column chromatography of pyridine derivatives.

Q1: What is the most common stationary phase for purifying pyridine derivatives?

For most pyridine derivatives, standard silica gel is the stationary phase of choice due to its versatility and resolving power for a wide range of compound polarities. However, the basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing.[1] In such cases, neutral or basic alumina, or end-capped silica gel can be considered as alternatives.[2]

Q2: How do I select an appropriate solvent system for my column?

Thin-Layer Chromatography (TLC) is an indispensable tool for selecting the optimal solvent system. The ideal solvent system should provide a good separation between your target compound and any impurities, with the Rf value of your product typically falling between 0.2 and 0.4. This range offers a good balance between resolution and elution time. A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3]

Q3: My purified compound shows peak tailing in HPLC analysis. What is the cause and how can I fix it?

Peak tailing with pyridine compounds is often due to the interaction of the basic nitrogen atom with acidic residual silanol groups on silica-based stationary phases.[1] To mitigate this, you can add a small amount of a competing base, such as triethylamine (0.1-1%) or pyridine, to your mobile phase.[1] This will saturate the active silanol sites, leading to more symmetrical peaks.

Q4: I am observing co-elution of my desired product with an impurity. What are my options?

Co-elution occurs when two or more compounds have very similar retention times.[4][5] To resolve this, you can try altering the selectivity of your chromatographic system. This can be achieved by changing the mobile phase composition, for instance, by switching from an ethyl acetate/hexane system to a dichloromethane/methanol system.[3] Alternatively, changing the stationary phase (e.g., from silica to alumina or a bonded phase like cyano) can provide different interaction mechanisms and improve separation.[1]

Q5: What is the difference between isocratic and gradient elution, and which should I use?

Isocratic elution uses a constant mobile phase composition throughout the separation, which is simpler and often suitable for separating compounds with similar polarities.[6][7] Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[8] This is particularly useful for complex mixtures containing compounds with a wide range of polarities, as it helps to elute strongly retained compounds more quickly and with better peak shape.[7][8] For purifying this compound, which may have impurities of varying polarities, a gradient elution is often a more efficient approach.

In-Depth Troubleshooting Guides

This section provides a more detailed approach to resolving specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Poor Separation and Co-elution

Poor separation is a common hurdle. The key is to systematically optimize your chromatographic conditions.

Systematic Approach to Improving Resolution:

  • TLC Optimization: Before scaling up to a column, thoroughly screen different solvent systems using TLC. Aim for the largest possible difference in Rf values (ΔRf) between your target compound and impurities.[9]

  • Solvent System Modification:

    • Change Polarity: If your spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.

    • Introduce Different Solvents: If a simple two-solvent system doesn't provide adequate separation, consider a three-component mobile phase. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can significantly alter selectivity.

  • Stationary Phase Selection: If optimizing the mobile phase is insufficient, consider a different stationary phase. The choice depends on the nature of your compound and impurities.

Stationary PhaseProperties and Best Use Cases
Silica Gel Standard choice, slightly acidic. Good for a wide range of polarities.
Alumina (Neutral or Basic) Good for separating basic compounds and avoiding degradation of acid-sensitive molecules.
Reversed-Phase (C18) Non-polar stationary phase. Used with polar mobile phases (e.g., water/acetonitrile). Separates based on hydrophobicity.
Cyano-bonded Silica Intermediate polarity. Can be used in both normal-phase and reversed-phase modes, offering unique selectivity.

dot

Troubleshooting_Separation start Poor Separation/ Co-elution tlc Optimize TLC (Maximize ΔRf) start->tlc solvent Modify Mobile Phase tlc->solvent polarity Adjust Polarity (Hexane/EtOAc) solvent->polarity Initial Step solvent_type Change Solvent Type (e.g., DCM/MeOH) polarity->solvent_type If still poor success Improved Separation polarity->success If successful stationary_phase Change Stationary Phase solvent_type->stationary_phase If still poor solvent_type->success If successful alumina Alumina stationary_phase->alumina c18 Reversed-Phase (C18) stationary_phase->c18 cyano Cyano Phase stationary_phase->cyano alumina->success c18->success cyano->success Low_Recovery_Workflow start Low Recovery/ Degradation deactivate Deactivate Silica Gel (add triethylamine) start->deactivate dry_load Use Dry Loading Technique deactivate->dry_load flash_chrom Employ Flash Chromatography dry_load->flash_chrom success Improved Recovery flash_chrom->success Purification_Workflow cluster_0 Method Development cluster_1 Column Chromatography cluster_2 Analysis & Isolation tlc_screen 1. TLC Solvent Screening (Hex/EtOAc, DCM/MeOH) select_solvent 2. Select System with Product Rf ≈ 0.3 tlc_screen->select_solvent pack_column 3. Pack Column with Silica Slurry select_solvent->pack_column load_sample 4. Dry Load Sample pack_column->load_sample elute 5. Elute with Gradient or Isocratic System load_sample->elute collect_fractions 6. Collect Fractions elute->collect_fractions analyze_fractions 7. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 8. Combine Pure Fractions analyze_fractions->combine_pure evaporate 9. Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Sources

Technical Support Center: Strategies for Overcoming the Low Reactivity of the Chloro Group in Methyl 2-chloro-5-formylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloro-5-formylnicotinate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the inherent low reactivity of the 2-chloro group on this versatile pyridine building block. Our aim is to equip you with the knowledge to successfully employ this substrate in a variety of crucial synthetic transformations.

Introduction: The Challenge of a Deactivated Chloro Group

Methyl 2-chloro-5-formylnicotinate is a valuable intermediate, particularly in the synthesis of complex heterocyclic structures and pharmaceutical agents. However, the chloro substituent at the 2-position of the pyridine ring is notoriously unreactive in many standard cross-coupling reactions. This low reactivity stems from the strong C-Cl bond, which makes the oxidative addition step in catalytic cycles, such as those of Suzuki-Miyaura and Buchwald-Hartwig reactions, energetically demanding.[1]

Despite this challenge, the presence of two electron-withdrawing groups—the formyl (-CHO) and the methoxycarbonyl (-COOCH₃)—at the 5- and 3-positions, respectively, significantly influences the electronic properties of the pyridine ring. While these groups can enhance the reactivity towards nucleophilic aromatic substitution (SNAr), they can also introduce complexities in palladium-catalyzed cross-coupling reactions. This guide will provide detailed strategies to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with Methyl 2-chloro-5-formylnicotinate failing or giving low yields?

A1: Low conversion in Suzuki-Miyaura couplings with 2-chloropyridines is a common issue.[1] The primary hurdle is the oxidative addition of the C-Cl bond to the palladium(0) catalyst. For a substrate like Methyl 2-chloro-5-formylnicotinate, several factors can contribute to low yields:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating the robust C-Cl bond. More active catalyst systems comprising bulky, electron-rich phosphine ligands are necessary.[1]

  • Inappropriate Base: The base plays a critical role in the transmetalation step. A weak or poorly soluble base will not efficiently generate the active boronate species, stalling the catalytic cycle.[1]

  • Formyl Group Interference: The aldehyde functionality can coordinate to the palladium center, potentially inhibiting the catalyst. At elevated temperatures and in the presence of a strong base, the formyl group can also participate in side reactions.

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an unwanted arene byproduct.

Q2: Is Buchwald-Hartwig amination a viable strategy for this substrate? What are the key considerations?

A2: Yes, Buchwald-Hartwig amination is a feasible approach, but it faces similar challenges to the Suzuki-Miyaura coupling regarding the inert C-Cl bond. Success hinges on using a highly active catalytic system capable of facilitating the difficult oxidative addition. Key considerations include:

  • Advanced Ligands: The use of sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is crucial.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Reaction Temperature: Higher temperatures (80-120 °C) are often necessary to overcome the activation energy of the C-Cl bond cleavage.

  • Chemoselectivity: The formyl group can potentially react with the amine nucleophile, especially under harsh conditions. Careful optimization of reaction conditions is necessary to favor the desired C-N bond formation.

Q3: How does the electronic nature of the pyridine ring in Methyl 2-chloro-5-formylnicotinate affect its reactivity in Nucleophilic Aromatic Substitution (SNAr)?

A3: The electronic properties of this molecule are highly favorable for SNAr reactions. The pyridine nitrogen, along with the electron-withdrawing formyl and methoxycarbonyl groups, significantly reduces the electron density of the aromatic ring, particularly at the 2- and 4-positions. This electron deficiency makes the 2-position, where the chloro group is located, highly susceptible to attack by nucleophiles. Therefore, SNAr with various nucleophiles like amines, thiols, and alkoxides is a promising and often more straightforward strategy compared to cross-coupling reactions for this specific substrate.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with Methyl 2-chloro-5-formylnicotinate.

Problem 1: Low to No Conversion

Potential Causes & Solutions

CauseRecommended Solution
Inactive Catalyst System Upgrade your catalyst: Switch from traditional catalysts (e.g., Pd(PPh₃)₄) to more robust systems. Use a combination of a palladium precatalyst like Pd₂(dba)₃ or a palladacycle (e.g., G3/G4 precatalysts) with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[1]
Ineffective Base Screen different bases: If using a weak base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or NaOtBu. Ensure the base is finely powdered and anhydrous.[1]
Low Reaction Temperature Increase the temperature: Gradually increase the reaction temperature in increments of 10-20 °C, up to 120 °C. Monitor for decomposition of starting materials. Microwave irradiation can also be effective in accelerating the reaction.
Solvent Choice Use appropriate solvents: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or DMF are generally preferred.
Formyl Group Inhibition Consider protecting the aldehyde: Convert the formyl group to an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable under the basic conditions of the coupling reaction and can be easily deprotected afterward with aqueous acid.[2][3]

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion Observed check_reagents Verify Reagent Purity & Activity (Aryl Halide, Boronic Acid/Amine, Base, Solvent) start->check_reagents optimize_catalyst Optimize Catalyst System (Use Buchwald ligands/precatalysts) check_reagents->optimize_catalyst Reagents OK success Improved Yield check_reagents->success Impurity Found & Replaced optimize_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃, NaOtBu) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Yield Improved increase_temp Increase Reaction Temperature (Consider microwave heating) optimize_base->increase_temp No Improvement optimize_base->success Yield Improved protect_formyl Protect Formyl Group (e.g., as an acetal) increase_temp->protect_formyl Still Low Yield increase_temp->success Yield Improved protect_formyl->success Yield Improved

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)

Potential Causes & Solutions

Side ProductPotential CauseRecommended Solution
Hydrodehalogenation (-Cl replaced by -H) This can occur when reductive elimination is slow, allowing for competing pathways. Trace water or certain solvents can act as a hydride source.Ensure strictly anhydrous conditions. Use high-purity, degassed solvents. A more active catalyst system that promotes faster reductive elimination can also suppress this side reaction.
Homocoupling of Boronic Acid Often caused by the presence of oxygen, which can lead to oxidative homocoupling.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
Decomposition of Starting Material The formyl and/or ester groups may be sensitive to the strong base and high temperatures required for the reaction.If decomposition is observed, consider using a milder base (e.g., K₃PO₄ instead of NaOtBu) in combination with a more active catalyst. Alternatively, protecting the formyl group can increase its stability.

Recommended Experimental Protocols

The following protocols are adapted from established procedures for challenging 2-chloropyridine substrates and should serve as a good starting point for your experiments with Methyl 2-chloro-5-formylnicotinate. Note: These are generalized procedures and may require optimization for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling (Adapted from similar electron-deficient systems)[1]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents Combine: - Methyl 2-chloro-5-formylnicotinate (1 equiv) - Arylboronic acid (1.5 equiv) - K₃PO₄ (3 equiv) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) solvent Add anhydrous, degassed 1,4-dioxane reagents->solvent degas Degas with Argon for 15 min solvent->degas heat Heat to 100-110 °C with vigorous stirring degas->heat monitor Monitor by TLC/LC-MS (Typically 12-24 h) heat->monitor cool Cool to RT monitor->cool filter Dilute with EtOAc, filter through Celite cool->filter wash Wash with water and brine filter->wash purify Dry, concentrate, and purify by column chromatography wash->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Methyl 2-chloro-5-formylnicotinate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered anhydrous K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst, such as Pd₂(dba)₃ (2 mol%), and the phosphine ligand, such as SPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Adapted from similar electron-deficient systems)

Step-by-Step Procedure:

  • In a glovebox, to a sealable reaction vial, add Methyl 2-chloro-5-formylnicotinate (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and the corresponding ligand if not using a precatalyst.

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After cooling, carefully unseal the vial and quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Step-by-Step Procedure:

  • To a round-bottom flask, dissolve Methyl 2-chloro-5-formylnicotinate (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.

  • Add the amine nucleophile (1.1-1.5 equiv). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove the polar solvent and salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

References

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • LibreTexts. (2020). 19.12: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6(66), 61458–61467. [Link]

Sources

Technical Support Center: Navigating Formyl Group Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the formyl group in complex organic synthesis. The aldehyde, or formyl group, is a cornerstone of synthetic chemistry due to its versatile reactivity.[1][2] However, this same reactivity can be a significant source of side reactions, leading to reduced yields, complex purification challenges, and sometimes, complete failure of a synthetic route. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions involving the formyl group. We will delve into the "why" behind the "how," providing not just protocols, but the chemical reasoning to empower you to make informed decisions in your own work.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common issues encountered when working with aldehydes.

Q1: My reaction with a Grignard reagent is giving poor yields and a complex mixture of products. What's going on?

A1: Unprotected Aldehyde Interference.

The high reactivity of the formyl group's carbonyl carbon makes it susceptible to nucleophilic attack by Grignard reagents.[1][3] If your molecule contains both an aldehyde and another functional group you intend to react with a Grignard reagent (like an ester), the Grignard reagent will preferentially react with the more electrophilic aldehyde.[4][5] This leads to the consumption of your reagent and the formation of undesired secondary alcohols.[5][6][7]

Troubleshooting Workflow:

start Poor Yield in Grignard Reaction check_aldehyde Is an unprotected aldehyde present? start->check_aldehyde protect Protect the aldehyde as an acetal or dithiane. check_aldehyde->protect Yes proceed Perform Grignard reaction on the other functional group. check_aldehyde->proceed No protect->proceed deprotect Deprotect the aldehyde. proceed->deprotect success Desired product obtained. deprotect->success

Caption: Troubleshooting Grignard reactions with aldehydes.

Q2: I'm trying to perform a reaction under basic conditions, but my aldehyde is decomposing or forming unexpected products. Why?

A2: Susceptibility to Base-Induced Side Reactions.

Aldehydes, especially those without α-hydrogens, can undergo disproportionation reactions in the presence of a strong base.[8][9] This is known as the Cannizzaro reaction , where one molecule of the aldehyde is reduced to an alcohol, and another is oxidized to a carboxylic acid.[10][11][12] If the aldehyde has α-hydrogens, you may also encounter aldol condensation side products.

Another potential side reaction is the Tishchenko reaction , where two equivalents of an aldehyde react in the presence of a metal alkoxide catalyst to form an ester.[13][14][15]

Preventative Measures:

  • Protect the Aldehyde: If the desired reaction requires basic conditions, protecting the formyl group is the most robust solution.[4][16][17]

  • Modify Reaction Conditions: If protection is not feasible, consider using milder bases, lower reaction temperatures, or shorter reaction times to minimize these side reactions.

Q3: My formylation reaction is producing multiple formylated products or polymers. How can I improve selectivity?

A3: Controlling Stoichiometry and Reaction Conditions.

In formylation reactions like the Duff or Reimer-Tiemann reaction, over-formylation or polymerization can be a significant issue, especially with activated aromatic rings.[18][19]

  • Stoichiometry is Key: Carefully controlling the ratio of the formylating agent to the substrate is crucial. For instance, in the Duff reaction, reducing the amount of hexamethylenetetramine (HMTA) can favor mono-formylation.[18]

  • Temperature Management: Excessive heat can promote polymerization.[18] Maintaining the lowest effective temperature for the reaction can help minimize the formation of unwanted resinous materials.[18]

Section 2: Troubleshooting Guide - A Deeper Dive into Protecting Groups

When faced with an unavoidable incompatibility, protecting the formyl group is the most effective strategy.[20] The choice of protecting group is critical and depends on the specific reaction conditions you need it to withstand.

Issue: Choosing the Right Protecting Group

The ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removed without affecting other functional groups.[21][22]

Protecting GroupProtection ConditionsStabilityDeprotection Conditions
Cyclic Acetals (e.g., from ethylene glycol) Diol, acid catalyst (e.g., p-TsOH), azeotropic removal of water.[23][24]Strong bases, nucleophiles, organometallics, hydrides, mild oxidants.[4][16][25]Aqueous acid (e.g., HCl, PPTS).[4][26] Can also be cleaved under neutral conditions with reagents like Er(OTf)₃ or NaBArF₄.[23][25]
Acyclic Acetals (e.g., from methanol) Alcohol, acid catalyst, dehydrating agent (e.g., trialkyl orthoformate).[25]Similar to cyclic acetals but can be less stable.Acid-catalyzed hydrolysis or transacetalization.[25][26]
1,3-Dithianes (from 1,3-propanedithiol) Dithiol, Lewis or Brønsted acid catalyst.[27][28]Both acidic and basic conditions, making them very robust.[29]Often requires harsher conditions, including heavy metal salts (e.g., Hg(II)) or oxidative methods.[27][29][30] Milder, metal-free options using reagents like TMSCl/NaI are available.[30]
Issue: Incomplete Protection or Deprotection

Problem: The protection or deprotection step is not going to completion, resulting in a mixture of starting material and product.

Troubleshooting Strategy:

start Incomplete Protection/Deprotection check_reagents Are reagents fresh and anhydrous (for protection)? start->check_reagents check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes optimize Optimize reaction time and temperature. check_reagents->optimize No check_water Is water being effectively removed (for protection)? Is water present in sufficient excess (for deprotection)? check_catalyst->check_water Yes check_catalyst->optimize No check_water->optimize Yes check_water->optimize No success Complete Conversion optimize->success

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of Methyl 2-chloro-5-formylpyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block. Here, we provide in-depth, field-proven insights into optimizing nucleophilic aromatic substitution (SNAr) reactions, troubleshooting common issues, and understanding the underlying chemical principles that govern success.

Foundational Principles: Understanding the Reactivity of the Substrate

The successful functionalization of this compound hinges on a clear understanding of its electronic properties. The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack.[1] This effect is significantly amplified by the presence of three powerful electron-withdrawing groups:

  • The Pyridine Nitrogen: The nitrogen atom inductively withdraws electron density from the ring carbons. Critically, it can also stabilize the negative charge of the reaction intermediate through resonance, particularly for attacks at the 2- and 4-positions.[2][3][4]

  • The 5-Formyl Group (-CHO): This group exerts a strong -I (inductive) and -M (mesomeric or resonance) effect, further delocalizing the negative charge of the intermediate.

  • The 3-Carboxylate Group (-COOCH₃): This group also contributes to the overall electron deficiency of the ring system.

This combination of features renders the C2 position, where the chlorine atom is located, highly electrophilic and exceptionally activated for nucleophilic aromatic substitution (SNAr).

The reaction proceeds via a well-established two-step addition-elimination mechanism .[5][6][7] The rate-determining step is typically the initial attack of the nucleophile on the C2 carbon, which temporarily disrupts the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][5][8] The expulsion of the chloride leaving group in the second, faster step restores aromaticity and yields the final product.

SNAr_Mechanism sub Substrate This compound inter Meisenheimer Complex (Resonance Stabilized Intermediate) sub->inter + Nu-H (Rate-Determining Step) nuc Nucleophile (Nu-H) prod Product (Substituted Pyridine) inter->prod - Cl- (Fast Step) lg Chloride Ion (Cl-) inter->lg

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, even after prolonged heating. What is the most likely cause? A: Incomplete conversion is often due to an insufficiently strong nucleophile, a suboptimal solvent, or an inadequate base. The nucleophilicity of your reagent is paramount. If using a neutral nucleophile like an amine or alcohol, a non-nucleophilic base is required to either deprotonate it, making it more reactive, or to scavenge the HCl generated during the reaction.[6] Consider switching to a more polar aprotic solvent like DMF or DMSO to better solvate the intermediate and accelerate the reaction.

Q2: I'm observing a significant amount of a side product where the methyl ester has been hydrolyzed to a carboxylic acid. How can I prevent this? A: Ester hydrolysis is a common side reaction when using strong, nucleophilic bases (e.g., NaOH, KOH) or when water is present in the reaction mixture, especially at elevated temperatures. To mitigate this, switch to a non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃). Ensure your solvent and reagents are anhydrous.

Q3: The reaction works, but the yield is low after purification. Where could I be losing my product? A: Low isolated yields can stem from several factors. First, consider the workup procedure. Pyridine-containing compounds can sometimes be partially water-soluble, leading to losses during aqueous extraction. Saturating the aqueous layer with brine (NaCl) can help drive the product into the organic phase. Second, your product may be sensitive to silica gel chromatography. If the product is basic, it can streak or irreversibly bind to acidic silica. Pre-treating the silica gel with a small amount of triethylamine in the eluent (e.g., 1% TEA in a hexane/ethyl acetate mixture) can dramatically improve recovery.

Q4: Can I use a protic solvent like ethanol or isopropanol for this reaction? A: While possible, polar aprotic solvents (DMF, DMSO, NMP, acetonitrile) are generally superior for SNAr reactions.[9] Protic solvents can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its reactivity.[10][11] However, for reactions with highly reactive nucleophiles or at high temperatures, alcohols can sometimes be used successfully.[5]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental challenges.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Very Low Conversion 1. Poor Nucleophile: The attacking species is not sufficiently electron-rich. 2. Suboptimal Solvent: Solvent polarity is too low to stabilize the Meisenheimer complex. 3. Insufficient Temperature: The activation energy barrier is not being overcome.[12] 4. Base Incompatibility: The base is not strong enough to deprotonate the nucleophile or is sterically hindered.1. Increase Nucleophilicity: If using an alcohol or thiol, deprotonate it first with a strong base like NaH to form the more reactive alkoxide/thiolate. 2. Change Solvent: Switch from solvents like THF or Dioxane to DMF, DMSO, or NMP.[9] 3. Increase Temperature: Incrementally increase the reaction temperature by 20 °C intervals. Consider using a sealed vessel for temperatures above the solvent's boiling point. 4. Select a Stronger Base: If using K₂CO₃, consider a stronger base like Cs₂CO₃ or an organic base like DBU.
Formation of Multiple Side Products 1. Reaction with Formyl Group: Strong nucleophiles (especially primary amines) can form imines with the aldehyde. 2. Decomposition: The starting material or product may be unstable at the reaction temperature. 3. Reaction at other positions: Highly reactive nucleophiles might lead to minor substitution at other positions, though this is electronically disfavored.1. Protect the Aldehyde: If imine formation is problematic, consider protecting the formyl group as an acetal prior to the SNAr reaction. 2. Lower Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor by TLC or LC-MS to find the optimal balance. 3. Use Milder Conditions: Employ a more reactive nucleophile to allow for lower temperatures and shorter reaction times.
Ester Hydrolysis or Transesterification 1. Presence of Water: Using non-anhydrous solvents or reagents. 2. Nucleophilic Base: Using NaOH, KOH, or alkoxides that can attack the ester carbonyl. 3. Alcohol Solvent: Using an alcohol as a solvent can lead to transesterification if a base is present.1. Use Anhydrous Conditions: Dry solvents over molecular sieves and ensure reagents are anhydrous. 2. Use Non-Nucleophilic Base: Switch to K₂CO₃, Cs₂CO₃, TEA, or DIPEA. 3. Use Aprotic Solvent: Avoid alcohol-based solvents unless transesterification is desired.
Difficult Purification / Product Streaking on TLC/Column 1. Acidic Silica Gel: The basic pyridine nitrogen interacts strongly with the acidic surface of standard silica gel. 2. Poor Solubility: The product may have poor solubility in common chromatography eluents.1. Neutralize Silica: Prepare a slurry of silica gel with your eluent containing 1-2% triethylamine before packing the column. Run the column with this modified eluent. 2. Alternative Purification: Consider crystallization, preparative HPLC, or using a different stationary phase like alumina. 3. Solvent Screening: Test different solvent systems for TLC (e.g., Dichloromethane/Methanol, Ethyl Acetate/Methanol) to find one that provides good mobility and spot shape.

Experimental Protocols & Methodologies

General Protocol for Amination (SNAr with a Secondary Amine)

This protocol provides a robust starting point for optimization.

Experimental_Workflow setup 1. Reaction Setup - Add Substrate, Base (K₂CO₃), and Solvent (DMF). - Stir under N₂ atmosphere. addition 2. Reagent Addition - Add amine nucleophile (1.1 eq.) dropwise. setup->addition reaction 3. Reaction - Heat to 80-100 °C. - Monitor by TLC or LC-MS until SM is consumed. addition->reaction workup 4. Aqueous Workup - Cool to RT. - Pour into water and extract with Ethyl Acetate (3x). - Wash combined organics with brine. reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄), filter, and concentrate. - Purify by column chromatography. workup->purify

Caption: A typical experimental workflow for the SNAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) followed by anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the substrate).

  • Nucleophile Addition: Begin stirring the suspension and add the desired amine nucleophile (1.1 - 1.5 eq.) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Decision Tree

Use this logical guide to systematically diagnose experimental issues.

Troubleshooting_Tree start Reaction Issue? q1 Is Starting Material (SM) Consumed? start->q1 no_conv Incomplete Conversion q1->no_conv No sm_consumed SM Consumed q1->sm_consumed Yes q2 Are conditions harsh enough? (Temp, Solvent, Base) no_conv->q2 increase_cond ACTION: - Increase Temperature - Use Polar Aprotic Solvent (DMSO) - Use Stronger Base (Cs₂CO₃) q2->increase_cond No check_nuc ACTION: - Check Nucleophile Purity - Use a more potent nucleophile q2->check_nuc Yes q3 Is desired product the major component? sm_consumed->q3 low_yield Low Isolated Yield q3->low_yield Yes side_products Side Products Observed q3->side_products No check_workup ACTION: - Check Workup/Purification - Use Brine Wash - Add TEA to Silica Gel low_yield->check_workup q4 Is ester group hydrolyzed? side_products->q4 use_non_nuc_base ACTION: - Use non-nucleophilic base (K₂CO₃) - Ensure anhydrous conditions q4->use_non_nuc_base Yes other_side_rxn ACTION: - Lower reaction temperature - Consider protecting groups q4->other_side_rxn No

Caption: A decision tree for troubleshooting common SNAr issues.

References

  • Benchchem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • PubMed. (2009, September). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metab Dispos, 37(9), 1797-800.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Thieme. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?.
  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

Sources

Technical Support Center: Enhancing the Purity of Methyl 2-chloro-5-formylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-chloro-5-formylnicotinate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this critical synthetic intermediate. We will move beyond simple procedural lists to explore the chemical rationale behind common purity issues and provide robust, field-tested protocols for their resolution.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis and purification workflow.

Q1: My final product is an off-white or yellowish solid, but literature reports a white solid. What causes the discoloration? A: Yellowish tints in crude nicotinic acid derivatives are often attributed to chromophores formed during oxidation side-reactions.[1] The color can typically be removed by a single recrystallization step, often with the addition of a small amount of activated carbon.[1]

Q2: The yield of my reaction is consistently low. What are the most common factors? A: Low yields in heterocyclic synthesis can stem from several issues. Key areas to investigate include the purity of your starting reagents and solvents, suboptimal reaction conditions (temperature, time), and potential sensitivity to atmospheric moisture or oxygen.[2] It is also possible that the desired product is unstable under the reaction or workup conditions, leading to degradation.[2]

Q3: My ¹H NMR spectrum looks clean, but HPLC analysis shows multiple peaks. Why the discrepancy? A: While ¹H NMR is excellent for structural elucidation, it may not resolve structurally similar impurities, such as positional isomers, which often have very similar proton environments. HPLC, particularly on a high-resolution column, offers superior separation of components in a mixture, making it a more sensitive technique for purity assessment.[3]

Q4: During workup, my product seems to be decomposing. What are the likely stability issues? A: The compound contains a methyl ester and an aldehyde group, both of which can be sensitive. The methyl ester is susceptible to hydrolysis back to the carboxylic acid in the presence of strong acids or bases, or even water over prolonged periods.[4][5] The formyl (aldehyde) group is prone to oxidation, which can convert it into a carboxylic acid moiety, especially if exposed to oxidizing agents or air at elevated temperatures.[6]

Troubleshooting Guide: Common Impurities and Purification Protocols

This section provides a detailed analysis of specific impurities, their identification, and step-by-step protocols for their removal.

Issue 1: Presence of 2-Chloro-5-nicotinic Acid (Ester Hydrolysis)

The most common impurity is often the carboxylic acid resulting from the hydrolysis of the methyl ester. This can occur during aqueous workup steps or if there is residual moisture in solvents used for purification.

  • Root Cause Analysis: Ester hydrolysis is a well-documented reaction that can be catalyzed by acidic or basic conditions.[5] The pyridine nitrogen can also participate in intramolecular catalysis, making the ester group more labile than in simple aromatic esters.

  • Identification:

    • TLC: The carboxylic acid is significantly more polar and will have a much lower Rf value than the desired ester product.

    • ¹H NMR: Disappearance of the characteristic methyl ester singlet (usually around 3.9-4.0 ppm) and the appearance of a broad acidic proton signal (>10 ppm).

    • HPLC: A new, typically earlier-eluting peak in a reverse-phase system.

Recommended Purification Protocols

Protocol A: Optimized Recrystallization

Recrystallization is highly effective for removing more polar impurities like the corresponding carboxylic acid. The key is selecting a solvent system where the desired ester has a steep solubility curve, while the acid impurity remains in the mother liquor.

Step-by-Step Methodology:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a hot solvent in which the product is soluble (e.g., isopropanol, ethanol, or ethyl acetate).

  • Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes or water) dropwise until a faint cloudiness persists.

  • Add a few drops of the first solvent to redissolve the solid and obtain a clear solution.

  • Remove the flask from heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold co-solvent, and dry under vacuum.

Data Presentation: Recrystallization Solvent Systems

Solvent SystemRatio (approx.)Target Compound SolubilityImpurity (Acid) SolubilityNotes
Isopropanol / Water10:1 to 5:1High in hot IPA, low in coldHigh in aqueous mixtureGood for removing polar impurities.
Ethyl Acetate / Hexanes1:2 to 1:5High in hot EtOAc, low in coldLow, but higher than esterEffective for general purification.
Dichloromethane / Hexane1:3 to 1:6Soluble in DCMSparingly solubleGood for removing less polar impurities.[7]

Protocol B: Aqueous Bicarbonate Wash

If the primary impurity is the carboxylic acid, a simple liquid-liquid extraction can be highly effective prior to final purification.

Step-by-Step Methodology:

  • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid impurity, rendering it a salt that is highly soluble in the aqueous layer.

  • Separate the aqueous layer. Repeat the wash 1-2 times.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting solid can then be further purified by recrystallization or chromatography.

Issue 2: Presence of Over-Oxidized Byproducts (e.g., Methyl 2-chloro-5-carboxynicotinate)

The formyl group is susceptible to oxidation to a carboxylic acid, creating a di-acid mono-ester impurity. This is common if strong oxidizing agents are used in the synthesis or if the reaction is exposed to air for extended periods at high temperatures.

  • Root Cause Analysis: Aldehydes, particularly aromatic ones, can be readily oxidized.[6] This transformation can sometimes occur even with atmospheric oxygen under certain conditions.

  • Identification:

    • Mass Spec: A molecular ion peak corresponding to an additional oxygen atom (M+16).

    • ¹H NMR: Absence of the sharp aldehyde proton singlet (typically ~10 ppm).

    • IR Spectroscopy: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, overlapping with C-H stretches.

Recommended Purification Protocol

Protocol C: Flash Column Chromatography

For separating compounds with similar structures but different polarities (ester vs. di-acid mono-ester), flash column chromatography is the method of choice.[8]

Step-by-Step Methodology:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, then carefully load the dry, product-adsorbed silica onto the top of the column.

  • Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) by increasing the percentage of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Column Chromatography Eluent Systems

Stationary PhaseEluent System (Gradient)Separation Principle
Silica Gel (230-400 mesh)Hexanes / Ethyl Acetate (e.g., 95:5 to 70:30)The desired, less polar product will elute before the more polar oxidized and hydrolyzed impurities.
Silica Gel (230-400 mesh)Dichloromethane / Methanol (e.g., 100:0 to 98:2)Provides a more polar mobile phase for separating highly polar impurities.
Visualization of Workflows and Pathways

A clear understanding of the purification strategy and potential side reactions is crucial for success.

G cluster_synthesis Synthesis & Workup cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude Product (Methyl 2-chloro-5-formylnicotinate) Analysis Purity Check (TLC / HPLC / NMR) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recryst Recrystallization (Protocol A) Decision->Recryst  High Polarity Impurity  (e.g., Acid) Chrom Column Chromatography (Protocol C) Decision->Chrom  Multiple or Isomeric  Impurities Final_Check Final Purity Check (>99%) Recryst->Final_Check Chrom->Final_Check Product Pure Product Final_Check->Product Pass

Caption: Decision workflow for purification.

G Product Desired Product Methyl 2-chloro-5-formylnicotinate Hydrolysis Hydrolysis Product 2-Chloro-5-nicotinic Acid Product->Hydrolysis + H₂O (Acid/Base catalysis) Oxidation Oxidation Product Methyl 2-chloro-5-carboxynicotinate Product->Oxidation + [O] (e.g., Air, heat)

Caption: Common impurity formation pathways.

References

  • Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances on the biosynthesis of pyridine rings. Retrieved from [Link]

  • PubMed. (n.d.). Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp. Retrieved from [Link]

  • Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....
  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Retrieved from [Link]

  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.

Sources

Navigating the Challenges of Cross-Coupling with Methyl 2-chloro-5-formylpyridine-3-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Methyl 2-chloro-5-formylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile but challenging substrate. Here, we will delve into the nuances of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Our substrate, this compound, presents a unique set of challenges due to the electronic and steric properties of its substituents. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1] Furthermore, the presence of two electron-withdrawing groups, the formyl and the methyl carboxylate, significantly influences the electron density of the pyridine ring, affecting the rates of key steps in the catalytic cycle. The 2-chloro position is also sterically hindered, which can complicate the oxidative addition step.

This guide will provide a structured approach to overcoming these hurdles, with a focus on rational catalyst and ligand selection, base and solvent optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

A1: Several factors can contribute to poor performance in Suzuki-Miyaura couplings with this substrate:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this by sterically shielding the palladium and promoting the desired catalytic cycle.

  • Slow Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step more challenging.[1] A highly active catalyst system is often required.

  • Side Reactions of the Formyl Group: The aldehyde functionality can be sensitive to the reaction conditions. Strong bases can promote aldol condensation or other undesired reactions. Using a weaker base, such as K₃PO₄ or Cs₂CO₃, is often recommended for substrates bearing base-sensitive functional groups.[2]

  • Protodeboronation: The boronic acid coupling partner can be degraded, especially in the presence of water and a strong base. Ensuring anhydrous conditions and using a suitable base can minimize this side reaction.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II). To minimize homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.

  • Use of Pre-catalysts: Modern palladium pre-catalysts are designed for clean and efficient generation of the active Pd(0) species, which can reduce the prevalence of Pd(II) species that promote homocoupling.

  • Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.

Q3: Can I perform a Buchwald-Hartwig amination on this substrate without affecting the formyl group?

A3: Yes, but careful selection of reaction conditions is critical. The formyl group is susceptible to nucleophilic attack by the amine. To achieve a successful Buchwald-Hartwig amination:

  • Use a Weak Base: A weak base is often compatible with a reactive formyl group.[3]

  • Sterically Hindered Ligands: Employing bulky ligands can help prevent the amine from directly attacking the formyl group.

  • Reaction Temperature: Lowering the reaction temperature may help to favor the desired C-N bond formation over side reactions involving the aldehyde.

Troubleshooting Guides

Low or No Product Formation

This is a common issue that can often be traced back to the catalyst system or reaction setup.

Troubleshooting_Low_Yield Start Low/No Product Check_Inert Verify Inert Atmosphere (Degas Solvents/Reagents) Start->Check_Inert Check_Catalyst Assess Catalyst Activity (Use Fresh Catalyst/Pre-catalyst) Check_Inert->Check_Catalyst If atmosphere is inert Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich Phosphines or NHCs) Check_Catalyst->Optimize_Ligand If catalyst is active Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Optimize_Ligand->Screen_Bases If yield is still low Screen_Solvents Screen Solvents (Dioxane, Toluene, THF) Screen_Bases->Screen_Solvents If no improvement Increase_Temp Increase Temperature Screen_Solvents->Increase_Temp If solubility is good Success Improved Yield Increase_Temp->Success

Caption: A workflow for diagnosing and resolving low product yield.

Detailed Steps:

  • Ensure a Rigorously Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure all solvents and the reaction vessel are thoroughly degassed. Use of a glovebox or Schlenk line techniques is highly recommended.

  • Verify Catalyst and Reagent Quality: Use fresh, high-purity palladium sources and ligands. Pre-catalysts often provide more consistent results. Ensure your boronic acid or other coupling partner is of high quality.

  • Ligand Selection is Critical: For this electron-deficient and potentially coordinating substrate, standard ligands like PPh₃ may be ineffective. Switch to a more robust ligand system.

    • For Suzuki-Miyaura: Consider Buchwald ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands like IPr or SImes can also be highly effective.

    • For Buchwald-Hartwig: Biarylphosphine ligands are the standard. XPhos and RuPhos are often good starting points.

  • Base Optimization: The choice of base is crucial, especially with the formyl group present.

    • Start with milder inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Ensure the base is finely powdered and anhydrous to maximize its reactivity and minimize side reactions.

  • Solvent Screening: The solubility of all components is key. Common solvents for cross-coupling reactions include 1,4-dioxane, toluene, and THF. A co-solvent, such as water, may be necessary for some Suzuki couplings, but should be used judiciously to avoid protodeboronation.

Common Side Reactions and Their Mitigation
Side Reaction Identification Probable Cause(s) Mitigation Strategies
Homocoupling of Boronic Acid Formation of biaryl from the boronic acid partner.Presence of oxygen, inappropriate catalyst choice.Rigorous degassing, use of bulky, electron-rich ligands.
Protodeboronation Loss of the boronic acid starting material.Presence of water and a strong base.Use anhydrous solvents and a milder base.
Hydrodehalogenation Replacement of the chlorine atom with hydrogen.Slow transmetalation, presence of hydride sources.Use a more active catalyst system to accelerate the desired cycle, ensure purity of reagents.
Aldehyde-Related Side Reactions Unidentified byproducts, potential for aldol products.Strong base, high temperature.Use a weaker base (e.g., K₂CO₃), lower reaction temperature.

Recommended Starting Conditions

While optimization is always necessary, the following tables provide robust starting points for various cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling
Parameter Recommendation Justification
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalystProvides a reliable source of active Pd(0).
Ligand SPhos or XPhosBulky, electron-rich ligands that are effective for challenging substrates.[1]
Base K₃PO₄ or Cs₂CO₃ (anhydrous)Effective for transmetalation while being compatible with the formyl group.
Solvent 1,4-Dioxane or Toluene (anhydrous)Good solvating properties for a wide range of substrates.
Temperature 80-110 °CA typical temperature range for Suzuki couplings of aryl chlorides.

Experimental Protocol (Suzuki-Miyaura):

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the anhydrous base (2.0-3.0 equiv).

  • Add the palladium source (1-3 mol%) and ligand (2-6 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Buchwald-Hartwig Amination
Parameter Recommendation Justification
Palladium Source Pd₂(dba)₃ or a suitable pre-catalystEnsures efficient generation of the active catalyst.
Ligand XPhos or RuPhosHighly active for C-N bond formation with challenging substrates.
Base K₂CO₃ or Cs₂CO₃Weaker bases to minimize side reactions with the formyl group.[3]
Solvent Toluene or Dioxane (anhydrous)Common solvents for Buchwald-Hartwig aminations.
Temperature 80-110 °CA standard temperature range for these reactions.

Experimental Protocol (Buchwald-Hartwig):

  • In a glovebox or under a stream of inert gas, add the palladium source (1-3 mol%), ligand (2-6 mol%), and base (1.5-2.0 equiv) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

Heck Coupling

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release (Alkene) Beta_Hydride_Elimination->Product_Release Reductive_Elimination_Base Reductive Elimination (+ Base) Product_Release->Reductive_Elimination_Base Reductive_Elimination_Base->Pd(0)L2

Caption: A simplified catalytic cycle for the Heck reaction.

Parameter Recommendation Justification
Palladium Source Pd(OAc)₂A common and effective pre-catalyst for Heck reactions.[4]
Ligand P(o-tol)₃ or a Buchwald ligandProvides stability and activity to the catalyst.
Base Et₃N or K₂CO₃Organic or inorganic base to regenerate the active catalyst.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required for aryl chlorides.

Experimental Protocol (Heck):

  • To a reaction vessel, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.5 equiv).

  • Add the palladium source (1-5 mol%) and ligand (2-10 mol%).

  • Add the degassed solvent.

  • Seal the vessel and heat to the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

Concluding Remarks

The successful cross-coupling of this compound hinges on a rational and systematic approach to reaction optimization. The inherent challenges posed by this substrate can be overcome by selecting highly active and robust catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. Careful consideration of the base and solvent, along with meticulous experimental technique to exclude oxygen, will pave the way for successful and reproducible outcomes. This guide serves as a starting point for your investigations, and we encourage you to explore the cited literature for a deeper understanding of the principles at play.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.
  • Slagt, V. F., de Vries, A. H. M., de Vries, J. G., & Kellogg, R. M. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 14(1), 30-47.
  • Szilvási, T., & Veszprémi, T. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • O'Brien, C. J., Kantchev, E. A. B., Valente, C., Hadei, N., Chass, G. A., Lough, A., ... & Organ, M. G. (2006). Easily Prepared, Air-and Moisture-Stable Pd− NHC (Palladacycle) Complexes: A Reliable, User-Friendly, Highly Active Catalyst for the Suzuki-Miyaura Reaction. Chemistry-A European Journal, 12(18), 4743-4748.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449.
  • Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their use in palladium-catalyzed cross-coupling reactions. Chemical Society Reviews, 40(10), 5151-5169.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons.

Sources

Validation & Comparative

A Researcher's Guide to the Quantitative Analysis of Methyl 2-chloro-5-formylnicotinate: A Comparison of qNMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-chloro-5-formylnicotinate, a key building block in the synthesis of various pharmaceuticals, requires precise and reliable analytical methods for its quantification. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comprehensive overview to inform your choice of analytical strategy.

At its core, the choice of an analytical technique hinges on a balance of accuracy, precision, speed, and the specific requirements of the sample and workflow. While chromatographic techniques have long been the industry standard, qNMR has emerged as a powerful and versatile alternative, offering distinct advantages in certain contexts.[1][2]

The Power of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it can provide a direct measurement of the analyte concentration without the need for a calibration curve prepared with a reference standard of the analyte itself.[3][4] This is a significant departure from chromatographic techniques, which are relative methods that rely on comparing the response of the analyte to that of a known standard.[5] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By co-dissolving a known amount of a certified internal standard with the analyte, the concentration of the analyte can be accurately determined by comparing the integrals of their respective signals.[3][6]

Advantages of qNMR for Methyl 2-chloro-5-formylnicotinate Analysis:
  • Non-destructive: The sample can be recovered after analysis, which is particularly useful when dealing with valuable or limited quantities of material.[1][3]

  • Structural Confirmation: In addition to quantification, the NMR spectrum provides a wealth of structural information, simultaneously confirming the identity of the analyte.[5]

  • Versatility: A single internal standard can theoretically be used to quantify any analyte, making it a highly versatile technique.[2][7]

  • Speed: For low molecular weight compounds, a qNMR measurement can often be completed in 10-15 minutes, offering a rapid analysis time.[2]

The Established Alternatives: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established and widely used techniques for the quantitative analysis of pharmaceutical compounds.[8] These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique suitable for a wide range of pyridine derivatives.[9] For compounds like Methyl 2-chloro-5-formylnicotinate, reversed-phase HPLC with UV detection is a common approach.[10][11]

Gas Chromatography (GC)

GC is typically employed for volatile and thermally stable compounds.[12][13] For pyridine derivatives, GC with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high sensitivity and selectivity.[12][14]

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal integral is directly proportional to the number of nuclei.[3]Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Quantification Absolute (primary method), often using an internal standard.[3]Relative, requires a calibration curve with a specific reference standard.[5]Relative, requires a calibration curve with a specific reference standard.[5]
Sample Prep Simple dissolution of analyte and internal standard in a deuterated solvent.[15]Can be more complex, often requiring filtration and dilution.[16]May require derivatization for non-volatile compounds; sample must be volatile and thermally stable.[12]
Analysis Time Typically 10-15 minutes per sample.[2]Can range from minutes to over an hour depending on the separation.Generally faster than HPLC for suitable compounds.
Destructive? No, sample can be recovered.[3]Yes, sample is consumed.Yes, sample is consumed.
Structural Info Yes, provides detailed structural information.[5]No, retention time is the primary identifier.No, retention time is the primary identifier (unless coupled with MS).
Versatility High, one internal standard can be used for many analytes.[7]High, wide range of columns and mobile phases available.Limited to volatile and thermally stable compounds.
Sensitivity Generally lower than chromatographic methods.High, especially with sensitive detectors.[17]Very high, especially with detectors like FID and MS.[12]

Experimental Workflow: A Practical Guide to qNMR Analysis

The successful implementation of a qNMR experiment relies on a meticulous and well-controlled workflow.[6][18] The following diagram and protocol outline the key steps for the quantitative analysis of Methyl 2-chloro-5-formylnicotinate.

qNMR_Workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing & Analysis start Start weigh_analyte Accurately weigh Methyl 2-chloro-5-formylnicotinate start->weigh_analyte weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve both in a known volume of deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum under quantitative conditions transfer->nmr_acq process Process spectrum: - Phasing - Baseline correction nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity/ concentration integrate->calculate end End calculate->end

Caption: The qNMR workflow, from sample preparation to final analysis.

Detailed Experimental Protocol for qNMR Analysis
  • Selection of Internal Standard:

    • Choose an internal standard that has a simple spectrum with signals that do not overlap with the analyte signals.[19]

    • The standard must be highly pure (≥99%), stable, and soluble in the chosen deuterated solvent.[20]

    • Commonly used internal standards include maleic acid, dimethyl sulfone, and 1,4-bis(trimethylsilyl)benzene-d4.[19][20] For this analysis, Dimethyl sulfone is a suitable choice in CDCl3.

  • Sample Preparation: [15][21]

    • Accurately weigh approximately 10-20 mg of Methyl 2-chloro-5-formylnicotinate into a clean, dry vial.

    • Accurately weigh a similar amount of the chosen internal standard (e.g., Dimethyl sulfone) into the same vial.

    • Add a precise volume (e.g., 0.6 mL for a 5 mm tube) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) to the vial.[15][22]

    • Ensure complete dissolution of both the analyte and the internal standard, using a vortex mixer if necessary.[15]

    • Transfer the solution to a high-quality NMR tube.[23]

  • NMR Data Acquisition: [22]

    • Acquire a 1D ¹H NMR spectrum using a spectrometer with a well-calibrated 90° pulse.

    • Crucially, set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. A D1 of 30 seconds is often a safe starting point.

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.[22]

  • Data Processing and Analysis: [24]

    • Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shapes.

    • Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.[24]

    • Integrate a well-resolved, non-overlapping signal for both the analyte (e.g., the formyl proton or the methyl ester protons) and the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula:[6]

      Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity

      • "analyte" refers to Methyl 2-chloro-5-formylnicotinate

      • "std" refers to the internal standard

Data Presentation: A Hypothetical Quantitative Comparison

To illustrate the potential results, the following table presents hypothetical data from the analysis of a batch of Methyl 2-chloro-5-formylnicotinate using the three techniques.

Analytical TechniquePurity (% w/w)Relative Standard Deviation (RSD, n=3)Analysis Time per Sample (min)
qNMR 98.70.3%15
HPLC 98.50.5%25
GC 98.60.4%20

Logical Relationships in the qNMR Process

The integrity of qNMR results is built upon a foundation of interconnected and self-validating steps. Each stage of the process has a direct impact on the accuracy and reliability of the final quantitative value.

qNMR_Logic cluster_input Inputs & Controls cluster_process Experimental & Analytical Process cluster_output Output & Validation Analyte Analyte (Methyl 2-chloro-5-formylnicotinate) - Accurate Mass SamplePrep Sample Preparation - Complete Dissolution - Homogeneous Solution Analyte->SamplePrep IS Internal Standard - Certified Purity - Accurate Mass IS->SamplePrep Solvent Deuterated Solvent - High Purity - Known Volume Solvent->SamplePrep NMR_Acq NMR Acquisition - Optimized Parameters (e.g., long D1) - Sufficient S/N SamplePrep->NMR_Acq Ensures representative sample DataProc Data Processing - Correct Phasing - Flat Baseline - Accurate Integration NMR_Acq->DataProc Provides raw data for analysis Result Quantitative Result - Purity or Concentration - Uncertainty Budget DataProc->Result Extracts quantitative information Result->IS Traceable to a certified standard

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural characterization of synthetic intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. The isomeric purity of a compound can profoundly influence its pharmacological activity, reactivity, and final product characteristics. Pyridine derivatives, in particular, are a cornerstone of many pharmaceutical compounds, and the specific arrangement of substituents on the pyridine ring is critical to their function.[1]

The Isomers in Focus

The four isomers under consideration are all derivatives of methyl nicotinate (methyl pyridine-3-carboxylate), substituted with a chloro group and a formyl (aldehyde) group at different positions on the pyridine ring. Their structural differences are the primary determinant of their distinct spectroscopic properties.

G I1 Isomer 1 Methyl 2-chloro-5-formylpyridine-3-carboxylate I2 Isomer 2 Methyl 6-chloro-5-formylpyridine-3-carboxylate I3 Isomer 3 Methyl 2-chloro-4-formylpyridine-3-carboxylate I4 Isomer 4 Methyl 5-chloro-2-formylpyridine-3-carboxylate G cluster_0 Spectroscopic Analysis Workflow Sample Purified Isomer Prep Sample Prep (CDCl3, TMS) Sample->Prep NMR NMR Spectrometer (400+ MHz) Prep->NMR IR FTIR Spectrometer Prep->IR MS Mass Spectrometer (EI Source) Prep->MS Data Raw Data (FID, Interferogram, Mass Spectrum) NMR->Data IR->Data MS->Data Analysis Data Processing & Interpretation Data->Analysis ID Isomer Identification Analysis->ID

Caption: A typical workflow for the spectroscopic identification of chemical isomers.

¹³C NMR – The Carbon Skeleton Fingerprint

Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The strongly electron-withdrawing substituents and the ring nitrogen will cause the pyridine carbons to appear significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (~ppm)

IsomerC=O (Aldehyde)C=O (Ester)Pyridine Carbons (Approx. Range)-OCH₃
1 (2-Cl, 5-CHO) ~188~164~125-158~53
2 (6-Cl, 5-CHO) ~189~163~124-160~54
3 (2-Cl, 4-CHO) ~190~164~122-156~53
4 (5-Cl, 2-CHO) ~191~163~128-155~54

Expert Commentary:

The most diagnostic signals in the ¹³C NMR spectrum are the carbonyl carbons. The aldehyde carbonyl carbon is typically found further downfield than the ester carbonyl. Subtle differences between the isomers are expected:

  • The aldehyde carbon in Isomer 4 (at C2) and Isomer 3 (at C4) is expected to be the most deshielded (highest ppm value) due to the proximity of the ring nitrogen and/or the adjacent ester group.

  • The number of signals in the aromatic region can also be a clue. Each isomer should show five distinct signals for the pyridine ring carbons, as they are all in unique electronic environments. The specific chemical shifts are difficult to predict precisely without computational models but their patterns provide a unique fingerprint for each isomer.

Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups, particularly the two distinct carbonyl groups (aldehyde and ester) in these molecules. The exact frequency of the C=O stretching vibration is sensitive to its electronic environment. [2]

Experimental Protocol: FTIR Analysis
  • Method: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, as it requires minimal sample preparation. Alternatively, prepare a potassium bromide (KBr) pellet containing ~1% of the sample.

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

IsomerC=O Stretch (Aldehyde)C=O Stretch (Ester)C-H Stretch (Aldehyde)Aromatic C=C
1 (2-Cl, 5-CHO) ~1710~1735~2830, ~2730~1550-1600
2 (6-Cl, 5-CHO) ~1708~1730~2835, ~2735~1550-1600
3 (2-Cl, 4-CHO) ~1715~1738~2825, ~2725~1550-1600
4 (5-Cl, 2-CHO) ~1712~1732~2840, ~2740~1550-1600

Expert Commentary:

  • Two Carbonyl Peaks: The primary confirmation from the IR spectrum will be the presence of two distinct, strong C=O stretching bands. Saturated aliphatic esters typically absorb around 1735-1750 cm⁻¹, while aromatic aldehydes absorb around 1710-1685 cm⁻¹. [3][4]* Distinguishing Isomers: While subtle, the electronic effects in each isomer may shift these frequencies slightly. Conjugation and electron-withdrawing effects generally lower the C=O frequency. [5]The differences between isomers will likely be small (a few cm⁻¹), making IR a confirmatory rather than a primary identification tool. However, the exact peak positions, when compared against a known standard, can be definitive.

  • Aldehyde C-H Stretch: A key diagnostic feature for any aldehyde is the presence of two medium-intensity C-H stretching bands around 2830 cm⁻¹ and 2730 cm⁻¹. [3]The latter is particularly useful as it appears in a region with few other absorptions. The presence of these bands alongside the two C=O peaks would strongly support the proposed structures.

Part 3: Mass Spectrometry (MS) – Fragmentation as a Structural Clue

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and offers structural information through the analysis of fragmentation patterns. While all four isomers have the same molecular formula (C₈H₆ClNO₃) and therefore the same molecular weight (199.59 g/mol ), the way they break apart can differ.

Experimental Protocol: EI-MS Analysis
  • Ionization: Introduce the sample into a mass spectrometer equipped with an Electron Ionization (EI) source, typically at 70 eV.

  • Analysis: Use a quadrupole or time-of-flight (TOF) analyzer to separate the ions by their mass-to-charge ratio (m/z).

  • Detection: Record the relative abundance of each ion to generate the mass spectrum.

Predicted Fragmentation Patterns

The molecular ion peak ([M]⁺) is expected at m/z 199 (and an M+2 peak at m/z 201 with ~1/3 the intensity, characteristic of a single chlorine atom). Key fragmentation pathways can help differentiate the isomers.

  • Loss of -OCH₃ (m/z 168): A very common fragmentation for methyl esters is the loss of a methoxy radical (·OCH₃, 31 Da). The resulting acylium ion at m/z 168 should be prominent in all isomers.

  • Loss of Chlorine (m/z 164): Loss of a chlorine radical (·Cl, 35 Da) would produce an ion at m/z 164. The stability of the resulting cation may vary depending on the substituent pattern, leading to differences in peak intensity between isomers.

  • Loss of -COOCH₃ (m/z 140): Loss of the entire methoxycarbonyl radical (·COOCH₃, 59 Da) would result in an ion at m/z 140.

  • Ring Fragmentation: The pyridine ring itself is quite stable, but can fragment under EI conditions. [6]However, the initial losses of the labile substituents are more diagnostic.

Expert Commentary:

The most significant differences will likely arise from the relative stability of the fragment ions. For example, in Isomer 4 , the formyl group is at the 2-position. The loss of a chlorine atom from the 5-position might be followed by a complex rearrangement that is less favorable in Isomer 1 , where the chloro and formyl groups are reversed. Analyzing the relative intensities of the [M-Cl]⁺ and [M-OCH₃]⁺ fragment ions would be a key comparative strategy. A detailed fragmentation analysis, potentially supported by high-resolution mass spectrometry (HRMS) to confirm the elemental composition of fragments, would be necessary for definitive assignment based on MS alone.

Conclusion

Differentiating the positional isomers of this compound is a challenge that requires a multi-faceted spectroscopic approach. While IR and MS provide crucial confirmatory data about the functional groups and molecular weight, NMR spectroscopy stands out as the definitive technique . The unique chemical shifts and, most importantly, the distinct proton-proton coupling patterns observed in the ¹H NMR spectrum provide an unambiguous fingerprint for each isomer. By carefully analyzing the number of signals, their downfield shifts, and their splitting patterns, a researcher can confidently assign the correct structure, ensuring the integrity and success of their synthetic work.

References

  • M. K. Rout and B. K. Rout, "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)," Defense Technical Information Center, 1989. [Link]

  • X. Yang and S. Long, "Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate," IUCrData, vol. 6, no. 6, 2021. [Link]

  • Chemistry LibreTexts, "11.5: Infrared Spectra of Some Common Functional Groups," 2020. [Link]

  • A. A. F. Ashenhurst, "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors," PubMed, 2021. [Link]

  • University of Colorado Boulder, "Table of IR Absorptions,". [Link]

  • PubChem, "Methyl 2-chloronicotinate,". [Link]

  • X. Yang and S. Long, "Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate," National Institutes of Health, 2021. [Link]

  • ResearchGate, "1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table,". [Link]

  • E. E. Kwan, "Lecture 3: Coupling Constants," 2012. [Link]

  • D. B. Rap et al., "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory," RSC Publishing, 2023. [Link]

  • M. A. Palacios et al., "Combined experimental and theoretical investigation on the magnetic properties derived from the coordination of 6-methyl-2-oxonicotinate to 3d-metal ions," Dalton Transactions, 2021. [Link]

  • V. E. V. Ferrera et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone," PubMed, 2022. [Link]

  • University of Calgary, "IR: aldehydes,". [Link]

  • M. T. Borowiecka et al., "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," ACS Publications, 2022. [Link]

  • M. A. I. Salem, "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines," American Journal of Organic Chemistry, 2017. [Link]

  • ResearchGate, "The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...". [Link]

  • ResearchGate, "Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods". [Link]

  • R. J. Abraham et al., "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics," Magnetic Resonance in Chemistry, 2009. [Link]

  • M. T. Borowiecka et al., "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," National Institutes of Health, 2022. [Link]

  • V. E. V. Ferrera et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone," International Union of Crystallography, 2022. [Link]

  • SlidePlayer, "Carbonyl - compounds - IR - spectroscopy,". [Link]

  • U. F. Hezel, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Semantic Scholar, 1996. [Link]

  • JoVE, "Video: IR Frequency Region: Alkene and Carbonyl Stretching," 2024. [Link]

  • ResearchGate, "15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table". [Link]

  • ACD/Labs, "1 H– 1 H Coupling in Proton NMR,". [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," 2023. [Link]

  • University of Wisconsin-Madison, "Coupling constants for 1H and 13C NMR,". [Link]

  • Human Metabolome Database, "1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926),". [Link]

  • M. Katcka and T. Urbanski, "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides," Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, vol. 15, no. 9, pp. 413-419, 1967. [Link]

Sources

Reactivity comparison of Methyl 2-chloro-5-formylpyridine-3-carboxylate vs other halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine ring is a privileged structure, ubiquitous in pharmaceuticals and agrochemicals. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-chloro-5-formylpyridine-3-carboxylate , a highly functionalized and synthetically versatile building block. We will dissect the electronic and steric factors governing its reactivity and benchmark its performance in key transformations against other common halopyridines, supported by established experimental data and detailed protocols.

Structural and Electronic Analysis

The reactivity of this compound is dictated by the interplay of its substituents. The pyridine nitrogen, along with the chloro, formyl, and methyl carboxylate groups, profoundly influences the electron density of the aromatic ring, thereby activating or deactivating it towards specific reaction classes.

  • Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing via an inductive effect (-I), which reduces the electron density of the entire ring, making it more susceptible to nucleophilic attack, especially at the C2 and C4 positions.[1]

  • 2-Chloro Group: While a halogen, the primary role of the chlorine atom in this context is as a leaving group. Its electronegativity further contributes to the electrophilicity of the C2 carbon.

  • 3-Carboxylate Group (-COOCH₃): This is a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects.[2]

  • 5-Formyl Group (-CHO): The formyl group is also a potent EWG, operating through strong -I and -M effects.[2]

The cumulative effect of these electron-withdrawing features renders the pyridine ring in this compound exceptionally electron-deficient. This electronic profile is the primary determinant of its reactivity, particularly enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) while making palladium-catalyzed oxidative addition more challenging compared to electron-rich or neutral halopyridines.

Caption: Electronic contributions of substituents in this compound.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate. The positions ortho (C2/C6) and para (C4) to the pyridine nitrogen are highly activated for this transformation because the nitrogen can stabilize the negative charge of the intermediate through resonance.[1]

Comparative Analysis

The reactivity of this compound in SNAr is exceptionally high due to the strong activation provided by the formyl and carboxylate groups.

SubstrateActivating GroupsRelative ReactivityTypical Conditions
2-ChloropyridineNoneLowHarsh: High temp. (>100°C), long reaction times, or high pressure.[3]
2-Chloro-5-nitropyridine5-Nitro (Strong EWG)Very HighMild: Often proceeds at room temperature.
This compound 3-COOCH₃, 5-CHOVery High Mild: Expected to react readily at or slightly above room temperature.
3-Bromo-2-chloropyridineNoneHigh (at C2)The C2 position is electronically activated, making the chloro group susceptible to SNAr.[1][4]

Causality: The rate-determining step in SNAr is typically the initial nucleophilic attack.[1] The powerful EWGs on this compound significantly lower the energy of the Meisenheimer intermediate, thereby accelerating the reaction rate far beyond that of unactivated 2-chloropyridine. Its reactivity is comparable to that of highly activated nitro-substituted halopyridines.

Caption: Generalized SNAr mechanism on a substituted 2-chloropyridine.

Experimental Protocol: Comparative Amination via SNAr

Objective: To compare the reactivity of this compound and 2-chloropyridine with morpholine.

Materials:

  • This compound (1.0 equiv)

  • 2-Chloropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials, magnetic stir bars, heating block

Procedure:

  • In separate, dry reaction vials, charge this compound (0.2 mmol, 1.0 equiv) and 2-chloropyridine (0.2 mmol, 1.0 equiv).

  • To each vial, add K₂CO₃ (0.4 mmol, 2.0 equiv) and a magnetic stir bar.

  • Add anhydrous DMF (1.0 mL) to each vial.

  • Add morpholine (0.24 mmol, 1.2 equiv) to each vial.

  • Seal the vials and place them in a pre-heated block at 40°C.

  • Monitor the reactions at 1-hour intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expected Outcome: The reaction with this compound is expected to reach completion significantly faster than the reaction with 2-chloropyridine, demonstrating its enhanced reactivity.

Reactivity in Palladium-Catalyzed Cross-Coupling

While highly reactive in SNAr, the electron-deficient nature of this compound presents a greater challenge for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The rate-determining step in the Suzuki coupling of aryl chlorides is the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[5] This step is more difficult for electron-deficient rings and for the strong C-Cl bond compared to the weaker C-Br or C-I bonds.[5][6]

Comparative Analysis:

Halopyridine SubstrateElectronic NatureC-X Bond EnergyReactivity & Required Conditions
2-BromopyridineNeutral~276 kJ/mol[5]High. Couples under standard Pd catalysts (e.g., Pd(PPh₃)₄).[7]
2-ChloropyridineNeutral~339 kJ/mol[5]Moderate. Requires more robust catalysts, often with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures.[6][8]
This compound Electron-Deficient ~339 kJ/molLow to Moderate. The electron-deficient ring makes oxidative addition more challenging. Requires highly active, specialized catalyst systems (e.g., G3/G4 precatalysts with biarylphosphine ligands) and carefully optimized conditions.[9]

Causality: For Suzuki coupling, electron-donating groups on the aryl halide generally accelerate the oxidative addition step. The strong EWGs on our target molecule have the opposite effect, slowing this crucial step. Therefore, achieving high yields requires overcoming a significant activation barrier, necessitating advanced catalyst systems that are both highly active and resistant to potential inhibition by the pyridine nitrogen.[6][10]

suzuki_cycle cluster_challenge Key Challenge for Target Molecule pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Rate-Limiting for Chlorides) pd0->pdiil Slow due to - Strong C-Cl Bond - Electron-Deficient Ring pdiil_ar Ar-Pd(II)L₂-Ar' pdiil->pdiil_ar Transmetalation boronate Ar'-B(OR)₂ boronate->pdiil base Base (e.g., K₃PO₄) base->boronate activates pdiil_ar->pd0 Reductive Elimination product Ar-Ar' pdiil_ar->product

Caption: Suzuki-Miyaura catalytic cycle highlighting the challenging oxidative addition step.

Buchwald-Hartwig Amination

This reaction provides an alternative to SNAr for C-N bond formation and is often more versatile for less-activated substrates.[11] However, like the Suzuki coupling, it relies on an oxidative addition step that is challenging for electron-deficient aryl chlorides.[9]

Comparative Analysis:

  • vs. SNAr: For a highly activated substrate like this compound, SNAr is often the more direct, economical, and milder method for amination. It avoids the use of expensive palladium catalysts and ligands.[3]

  • vs. Other Chloropyridines: The same reactivity trend as in Suzuki coupling applies. Unactivated 2-chloropyridine requires robust Buchwald-Hartwig conditions (strong base like NaOtBu, bulky phosphine ligands, high temperature).[9][12] Our target molecule would likely require even more specialized systems to achieve comparable efficiency.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the efficiency of Suzuki-Miyaura coupling for 2-bromopyridine and this compound.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst System A (for Bromo): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Catalyst System B (for Chloro): SPhos Precatalyst (3 mol%), SPhos ligand (6 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1)

Procedure:

  • Reaction A (Bromo): To a dry Schlenk tube under argon, add 2-bromopyridine (0.2 mmol), phenylboronic acid (0.3 mmol), Pd(PPh₃)₄ (0.006 mmol), and K₃PO₄ (0.6 mmol).

  • Reaction B (Chloro): To a separate, identical Schlenk tube, add this compound (0.2 mmol), phenylboronic acid (0.3 mmol), SPhos Precatalyst (0.006 mmol), SPhos (0.012 mmol), and K₃PO₄ (0.6 mmol).

  • To each tube, add the degassed dioxane/water solvent (2.0 mL).

  • Seal the tubes and heat the reaction mixtures to 100°C with vigorous stirring for 12 hours.

  • After cooling, analyze the conversion in each reaction by LC-MS.

  • Causality Check: This experiment is designed to demonstrate the necessity of a highly active, specialized catalyst system (System B) for the challenging chloro-substrate compared to the more reactive bromo-substrate, which couples under more classical conditions (System A).[5][6][8]

Conclusion

This compound is a tale of two reactivities. Its highly electron-deficient nature makes it an outstanding substrate for Nucleophilic Aromatic Substitution (SNAr) , often proceeding under mild conditions with high efficiency, comparable to nitro-activated systems. This should be the default strategy for introducing N, O, and S-based nucleophiles.

Conversely, its performance in palladium-catalyzed cross-coupling reactions is hampered by the same electronic factors that favor SNAr. The oxidative addition step for both Suzuki-Miyaura and Buchwald-Hartwig reactions is challenging, necessitating the use of state-of-the-art, highly active catalyst systems, elevated temperatures, and careful optimization. For C-C bond formation, researchers should be prepared to screen advanced ligands and precatalysts to achieve satisfactory yields. Understanding this reactivity dichotomy is crucial for leveraging this versatile building block to its full potential in complex molecule synthesis.

References

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2010(15), 2253-2256.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 827-829.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem, 2025.
  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem, 2025.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem, 2025.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem, 2025.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem, 2025.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem, 2025.
  • 2-Bromopyridine. Wikipedia.
  • Buchwald–Hartwig amin
  • Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide. BenchChem, 2025.
  • A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem, 2025.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC, 2021.

Sources

A Comparative Guide to the Synthesis of Varenicline: An Evaluation of Alternatives to Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Varenicline

Varenicline, marketed as Chantix®, is a first-line pharmacotherapy for smoking cessation, distinguished by its unique mechanism as a partial agonist of the α4β2 nicotinic acetylcholine receptor.[1][2] This distinct mode of action alleviates withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine.[3] The intricate tetracyclic structure of Varenicline, however, presents a considerable synthetic challenge, demanding a strategic and efficient approach to its construction. This guide provides a comparative analysis of synthetic routes to Varenicline, with a focus on evaluating alternatives to the use of pyridinic building blocks like the hypothetical precursor, Methyl 2-chloro-5-formylpyridine-3-carboxylate. We will delve into the established industrial synthesis and explore other innovative strategies, offering a comprehensive overview for researchers engaged in the design and optimization of synthetic pathways for complex heterocyclic molecules.

I. The Established Industrial Synthesis: A Linear Approach

The seminal synthesis of Varenicline, as developed by Pfizer, is a multi-step linear sequence that constructs the tetracyclic core from acyclic and monocyclic precursors.[4] This pathway, while robust and proven on an industrial scale, is characterized by its length and the use of harsh reagents in certain transformations.

Key Features of the Pfizer Synthesis:
  • Starting Materials: The synthesis commences with relatively simple and commercially available starting materials, 2-bromofluorobenzene and cyclopentadiene.[4]

  • Core Formation: The initial steps involve a Diels-Alder reaction to form a bicyclic olefin, followed by dihydroxylation and oxidative cleavage to yield a dialdehyde. This intermediate undergoes a reductive amination with benzylamine to form the key azepine ring.[4]

  • Heterocycle Annulation: The pyrazine ring is constructed in the later stages of the synthesis through the nitration of the aromatic ring, followed by reduction to a diamine and subsequent condensation with glyoxal.[4]

  • Protecting Group Strategy: The synthesis employs protecting groups, such as a trifluoroacetyl group, to mask reactive functionalities during the nitration step, adding to the overall step count.[4]

Workflow of the Pfizer Synthesis:

A 2-Bromofluorobenzene + Cyclopentadiene B Diels-Alder Reaction A->B C Bicyclic Olefin B->C D Dihydroxylation C->D E Diol D->E F Oxidative Cleavage E->F G Dialdehyde F->G H Reductive Amination (Benzylamine) G->H I Protected Azepine H->I J Nitration I->J K Dinitro-azepine J->K L Reduction K->L M Diamine Intermediate L->M N Condensation (Glyoxal) M->N O Protected Varenicline N->O P Deprotection O->P Q Varenicline P->Q

Figure 1: A simplified workflow of the established industrial synthesis of Varenicline.

While effective, this linear approach necessitates a high number of sequential steps, which can impact the overall yield and manufacturing cost.

II. A Proposed Convergent Strategy: Utilizing a Pyridine Precursor

A hypothetical, more convergent approach could involve the use of a pre-functionalized pyridine derivative, such as this compound, to construct a key intermediate that already contains a significant portion of the final heterocyclic core. While a direct synthesis of Varenicline from this specific starting material is not prominently described in peer-reviewed literature, a plausible route can be envisioned based on established organic transformations.

This proposed strategy would aim to construct the pyrazino[2,3-h][5]benzazepine core through a series of annulation and cyclization reactions, leveraging the reactivity of the functional groups on the pyridine ring.

Hypothetical Synthetic Protocol:
  • Initial Condensation: The aldehyde functionality of this compound could undergo a condensation reaction with a suitable bicyclic amine to form an enamine or imine intermediate.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization, potentially via a nucleophilic attack from the amine onto the pyridine ring, could form a key tricyclic intermediate.

  • Aromatization and Final Ring Closure: Aromatization of the newly formed ring, followed by the final pyrazine ring formation through condensation with a 1,2-dicarbonyl compound, would complete the Varenicline core.

A This compound C Condensation A->C B Bicyclic Amine B->C D Enamine/Imine Intermediate C->D E Intramolecular Cyclization D->E F Tricyclic Intermediate E->F G Aromatization F->G H Aromatic Tricycle G->H I Pyrazine Ring Formation H->I J Varenicline I->J

Figure 2: A proposed convergent synthetic workflow for Varenicline.

III. Alternative Reagents and Synthetic Strategies

The quest for more efficient and cost-effective syntheses of Varenicline has led to the exploration of several alternative reagents and strategies, primarily documented in the patent literature.

Synthesis from Cytisine:

The structural similarity between Varenicline and the natural product (-)-cytisine has inspired research into semi-synthetic approaches.[1][6] Cytisine, a readily available plant alkaloid, possesses a significant portion of the Varenicline tetracyclic core.

  • Advantages: A synthesis starting from cytisine could potentially be much shorter and more convergent.

  • Challenges: The key challenges lie in the selective modification of the cytisine scaffold, including the introduction of the pyrazine ring and adjustment of the stereochemistry, without compromising the integrity of the core structure. While conceptually attractive, a high-yielding and scalable conversion of cytisine to Varenicline has not been widely reported.

Alternative Cyclization Strategies:

Patented improvements to the Varenicline synthesis often focus on optimizing the cyclization steps to form the azepine and pyrazine rings. These can include:

  • Use of Alternative Catalysts: Employing different transition metal catalysts for key bond-forming reactions to improve yields and reduce reaction times.

  • Novel Ring-Closing Metathesis (RCM) Approaches: Utilizing RCM to construct the azepine ring from a diene precursor, which can offer a more direct route to the core structure.

  • Modified Condensation Reactions: Exploring different 1,2-dicarbonyl equivalents for the pyrazine ring formation to enhance efficiency and minimize side reactions.[5]

IV. Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multifactorial decision, balancing efficiency, cost, safety, and environmental impact.

Synthetic Strategy Starting Materials Key Advantages Potential Disadvantages
Established Industrial Synthesis 2-Bromofluorobenzene, CyclopentadieneProven scalability, well-optimized for large-scale production.Long linear sequence, potential for low overall yield, use of hazardous reagents (e.g., for nitration).[4]
Proposed Pyridine-Based Route This compoundPotentially more convergent, may reduce the number of steps.Hypothetical route, requires significant process development and optimization.
Cytisine-Based Synthesis (-)-CytisineUtilizes a readily available natural product, potentially very short and convergent.[1]Requires challenging selective chemical modifications, potential for low yields in key steps.
Alternative Patented Routes VariousOften focus on improving specific steps for higher yield and purity, can be more environmentally benign.[5]May require specialized reagents or catalysts, details may be proprietary.

V. Conclusion and Future Perspectives

The synthesis of Varenicline remains an active area of research, driven by the need for more efficient and sustainable manufacturing processes. While the established industrial synthesis provides a reliable route to this important pharmaceutical, the exploration of alternative strategies is crucial for long-term cost-effectiveness and environmental responsibility.

The proposed convergent synthesis starting from a functionalized pyridine derivative like this compound represents a conceptually elegant approach that could offer significant advantages if successfully developed. Further research into this and other novel synthetic methodologies, including biocatalytic routes and flow chemistry applications, will undoubtedly pave the way for the next generation of Varenicline synthesis. For drug development professionals, a thorough understanding of these diverse synthetic landscapes is essential for making informed decisions on process chemistry, intellectual property, and the overall lifecycle management of this critical medication.

References

  • Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2013). Pharmacological interventions for smoking cessation: an overview and network meta-analysis.
  • Gour-Salin, B. J., & Einarson, T. R. (2010). Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. Patient Preference and Adherence, 4, 353–363.
  • Mendonsa, Jr., J. S., et al. (2012). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. U.S. Patent No. 8,314,235 B2. Washington, DC: U.S.
  • National Center for Biotechnology Information (n.d.). Varenicline. In PubChem. Retrieved from [Link]

  • O'Donnell, C. J., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477.
  • Prochaska, J. J., & Hilton, J. F. (2012). Risk of serious adverse cardiovascular events associated with varenicline: a systematic review and meta-analysis. BMJ, 344, e2856.
  • Rollema, H., et al. (2007). Pharmacological profile of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology, 52(3), 985–994.
  • Tonstad, S., et al. (2006). Effect of varenicline on smoking cessation in patients with mild to moderate COPD: a randomized controlled trial. Thorax, 61(11), 954–960.
  • Williams, K. E., & Ziedonis, D. (2007). Varenicline: a new medication for smoking cessation. Cleveland Clinic Journal of Medicine, 74(3), 219–224.
  • Zhang, L., et al. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(7), 645–655.

Sources

A Cost-Benefit Analysis of Synthetic Routes to Methyl 2-chloro-5-formylnicotinate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

The Primary Synthetic Route: Oxidation of Methyl 2-chloro-5-methylnicotinate

The most direct and widely considered route to Methyl 2-chloro-5-formylnicotinate is the oxidation of the commercially available precursor, Methyl 2-chloro-5-methylnicotinate. This approach leverages a readily accessible starting material, simplifying the initial stages of a multi-step synthesis. The core of this strategy lies in the selective oxidation of the methyl group at the 5-position to a formyl group without affecting the other functional groups on the molecule.

Key Oxidation Methodologies

Two primary oxidizing agents are commonly employed for the conversion of methylpyridines to their corresponding aldehydes: selenium dioxide (SeO₂) and potassium permanganate (KMnO₄).

1. Selenium Dioxide (Riley Oxidation):

The Riley oxidation is a well-established method for the oxidation of activated methyl and methylene groups.[1][2] The reaction with selenium dioxide offers a relatively mild and selective means to introduce a formyl group.

  • Mechanism: The reaction proceeds through an ene reaction followed by a[3][4]-sigmatropic rearrangement to form a selenite ester, which then hydrolyzes to the aldehyde.

  • Advantages: Generally offers good selectivity for the methyl group, and over-oxidation to the carboxylic acid can often be minimized.

  • Disadvantages: Selenium compounds are toxic and require careful handling and disposal. The reaction can sometimes be sluggish, and purification to remove selenium byproducts is necessary. Published yields for analogous transformations can be variable.[4]

2. Potassium Permanganate (KMnO₄):

Potassium permanganate is a powerful and inexpensive oxidizing agent. Its reactivity can be modulated by controlling the reaction conditions, such as temperature and pH.

  • Mechanism: The oxidation mechanism is complex and proceeds through a series of manganese species.

  • Advantages: Low cost and readily available.

  • Disadvantages: It is a strong oxidant and can lead to over-oxidation to the carboxylic acid if not carefully controlled. The reaction often requires careful monitoring and optimization to achieve the desired aldehyde selectively. Workup to remove manganese dioxide byproducts can be cumbersome.

Cost Analysis of the Oxidation Route

To provide a practical cost comparison, we will consider the synthesis of 10 grams of Methyl 2-chloro-5-formylnicotinate.

ReagentMolecular Weight ( g/mol )Required Amount (approx.)PurityEstimated Cost (USD)Supplier Example
Methyl 2-chloro-5-methylnicotinate185.6110 g97%50-100Commercially Available
Selenium Dioxide110.971.2 eq. (~7.2 g)≥99%20-40Major chemical suppliers
Potassium Permanganate158.031.0 eq. (~8.5 g)ACS reagent, ≥99.0%5-15[5][6]Major chemical suppliers

Note: Costs are estimates and can vary based on supplier, purity, and quantity. The required amounts are stoichiometric estimations and may need to be optimized.

Alternative Synthetic Routes: Direct Formylation Strategies

While the oxidation of the methyl precursor is a primary route, direct formylation of a suitable pyridine precursor presents an alternative strategy. These methods introduce the formyl group directly onto the pyridine ring. However, the electron-deficient nature of the pyridine ring, further deactivated by the chloro and ester groups, can make electrophilic aromatic substitution challenging.

Prominent Formylation Reactions

Several classical formylation reactions could be considered, although their application to this specific substrate may require significant optimization.

1. Vilsmeier-Haack Reaction:

This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[7]

  • Applicability: While effective for electron-rich systems, its success on a deactivated pyridine ring like 2-chloronicotinate is not guaranteed and may require harsh conditions.

  • Cost of Reagents: DMF and POCl₃ are relatively inexpensive bulk chemicals.[1]

2. Gattermann Reaction:

The Gattermann reaction uses hydrogen cyanide (HCN) and a Lewis acid catalyst to introduce a formyl group.[8] A safer modification uses zinc cyanide (Zn(CN)₂) and hydrochloric acid (HCl).[9]

  • Applicability: Generally used for more activated aromatic systems. The strongly acidic conditions might not be compatible with the ester functionality.

  • Safety and Cost: Hydrogen cyanide is highly toxic. The zinc cyanide variant is safer but still requires careful handling. The reagents are generally accessible and moderately priced.

3. Reimer-Tiemann Reaction:

This reaction is typically used for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[3][10][11][12]

  • Applicability: This method would require a 2-chloro-3-hydroxypyridine precursor, which would then need to be esterified. The reaction is known to have moderate yields and can produce isomeric byproducts.[13]

  • Cost of Reagents: Chloroform and sodium hydroxide are inexpensive commodity chemicals.

4. Duff Reaction:

The Duff reaction uses hexamethylenetetramine to formylate activated aromatic compounds, typically phenols.[14][15]

  • Applicability: Similar to the Reimer-Tiemann reaction, it would require a hydroxy-substituted pyridine precursor. The reaction is known for often providing low yields.

  • Cost of Reagents: Hexamethylenetetramine is an affordable and readily available reagent.[16][17]

Comparative Overview of Synthetic Routes
Synthetic RouteKey ReagentsAdvantagesDisadvantagesEstimated Cost of Reagents (per 10g product)
Oxidation of Methyl Precursor Methyl 2-chloro-5-methylnicotinate, SeO₂ or KMnO₄Direct conversion of a readily available precursor.Potential for over-oxidation, use of toxic reagents (SeO₂), purification challenges.Moderate
Vilsmeier-Haack Reaction 2-Chloronicotinic acid ester, DMF, POCl₃Inexpensive reagents.Potentially low reactivity of the substrate, harsh conditions may be required.Low
Gattermann Reaction 2-Chloronicotinic acid ester, Zn(CN)₂, HClDirect formylation.Use of highly toxic cyanide, potentially low yields on deactivated systems.Moderate
Reimer-Tiemann Reaction 2-Chloro-3-hydroxypyridine, CHCl₃, NaOHInexpensive reagents.Requires a different starting material, often gives moderate yields and isomers.Low
Duff Reaction 2-Chloro-3-hydroxypyridine, HexamethylenetetramineReadily available reagents.Generally low yields, requires a different starting material.Low

Experimental Protocols

Representative Protocol for Selenium Dioxide Oxidation of Methyl 2-chloro-5-methylnicotinate:

This is a generalized procedure and requires optimization for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-chloro-5-methylnicotinate (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the black selenium byproduct.

  • Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Methyl 2-chloro-5-formylnicotinate.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_oxidation Primary Route: Oxidation cluster_formylation Alternative Routes: Formylation A Methyl 2-chloro- 5-methylnicotinate B Methyl 2-chloro- 5-formylnicotinate A->B  SeO₂ or KMnO₄ (Oxidation) C 2-Chloronicotinic acid ester C->B  Vilsmeier-Haack or Gattermann D 2-Chloro-3-hydroxy- pyridine D->B  Reimer-Tiemann or Duff, then esterification

Caption: Synthetic strategies for Methyl 2-chloro-5-formylnicotinate.

Conclusion and Recommendations

For the synthesis of Methyl 2-chloro-5-formylnicotinate, the oxidation of the commercially available Methyl 2-chloro-5-methylnicotinate is the most practical and recommended approach for most research and development applications. This route benefits from a readily accessible starting material and a straightforward, albeit potentially low-yielding, transformation.

  • For initial small-scale synthesis, the selenium dioxide oxidation is a reasonable starting point due to its generally higher selectivity compared to potassium permanganate. However, careful optimization of reaction conditions will be crucial to maximize the yield and minimize byproduct formation.

  • For larger-scale synthesis, a thorough investigation into the potassium permanganate oxidation would be warranted due to its significantly lower cost. Process optimization to control the oxidation state will be the primary challenge.

The alternative formylation routes, while mechanistically interesting, present significant hurdles. The deactivating nature of the substituents on the pyridine ring makes direct electrophilic formylation challenging. The Reimer-Tiemann and Duff reactions necessitate a different starting material (a hydroxypyridine derivative), adding extra steps to the synthesis and introducing potential issues with regioselectivity.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, available budget, and tolerance for process optimization. However, for a reliable and direct path to Methyl 2-chloro-5-formylnicotinate, the oxidation of its methyl precursor stands out as the most logical and cost-effective strategy.

References

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Khan Academy. Reimer Tiemann Reaction. [Link]

  • ResearchGate. Selenium‐Promoted Oxidation of Organic Compounds: Reactions and Mechanisms. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. How do you do the work up of Reimer-Tiemann reaction of 3-hydroxypyridine? [Link]

  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • The Chemistry Store. Potassium Permanganate. [Link]

  • MDPI. Twice as Nice: The Duff Formylation of Umbelliferone Revised. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Oxidising agent. [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Semantic Scholar. β-Elemene derivatives produced from SeO2 - mediated oxidation reaction. [Link]

  • Vedantu. The following reaction is known as A Gattermann reaction class 12 chemistry CBSE. [Link]

  • Lab Alley. Buy Potassium Permanganate Powder $20+ Bulk Sizes. [Link]

  • BoilerandCoolingWater.com. Potassium Permanganate. [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

  • Adda247. Reimer Tiemann Reaction Mechanism. [Link]

  • China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • designer-drug.com. The Gatterman Aromatic Formylation. [Link]

  • Wikipedia. Riley oxidation. [Link]

  • SciRP.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • YouTube. Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. [Link]

  • IndiaMART. Hexamethylenetetramine (100-97-0) - A B Enterprises at ₹ 150/kg, Mumbai | ID. [Link]

  • Tradeindia. Methyl Nicotinate - Manufacturers, Suppliers and Exporters. [Link]

  • Oxford Reference. Gattermann-Koch reaction. [Link]

Sources

Illuminating the Reactive Landscape of Methyl 2-chloro-5-formylpyridine-3-carboxylate: A Comparative Guide to Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug discovery, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth analysis of the reactivity of the trifunctional building block, Methyl 2-chloro-5-formylpyridine-3-carboxylate, and offers a comparative framework for confirming the structure of its derivatives. By examining key reactions and the spectroscopic data that underpin structural elucidation, this document serves as a valuable resource for researchers navigating the synthesis of novel pyridine-based compounds.

The Strategic Importance of a Trifunctional Pyridine Core

This compound is a versatile starting material due to the distinct reactivity of its three functional groups: a reactive chloro group at the 2-position, a readily transformable formyl group at the 5-position, and a methyl ester at the 3-position. The electron-withdrawing nature of the formyl and carboxylate groups activates the pyridine ring, particularly influencing the susceptibility of the 2-chloro substituent to nucleophilic aromatic substitution. This inherent reactivity allows for the strategic and selective introduction of various functionalities, paving the way for the synthesis of diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Unraveling Reaction Pathways: A Multi-faceted Approach

The reactivity of this compound can be harnessed through several key transformation types:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The chloro group is an excellent leaving group in SNAr reactions, especially given the activating effect of the other ring substituents. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, leading to a diverse library of 2-substituted pyridine derivatives.

  • Transformations of the Formyl Group: The aldehyde functionality is a gateway to numerous chemical modifications. It can undergo:

    • Reduction: Selective reduction of the aldehyde to a primary alcohol opens up further derivatization possibilities.

    • Condensation Reactions: Reactions such as the Knoevenagel condensation with active methylene compounds provide a route to α,β-unsaturated systems, extending the carbon framework.[1]

  • Modification of the Ester Group: While generally less reactive than the other two sites under many conditions, the methyl ester can be hydrolyzed or transesterified to introduce further diversity.

Experimental Deep Dive: Nucleophilic Aromatic Substitution with an Aniline Derivative

To illustrate the process of reaction execution and rigorous product characterization, we will examine a representative nucleophilic aromatic substitution reaction. While a specific reaction of this compound with 3-chloro-2-methylaniline has not been extensively reported, a closely related transformation provides a robust experimental and analytical template. The synthesis of Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate from a similar 2-chloropyridine precursor demonstrates the feasibility and the characterization methods required.[2][3]

Experimental Protocol: Synthesis of a 2-Anilino-Pyridine Derivative (A Model Reaction)

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions on 2-chloropyridines.

Objective: To synthesize a 2-anilino-pyridine derivative by reacting this compound with an appropriate aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-chloro-2-methylaniline)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

  • Inert Atmosphere: The reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst and reagents.

  • Reagent Addition: To a flame-dried round-bottom flask are added this compound, the substituted aniline, the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Anhydrous, degassed solvent is added to the flask.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for a set period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient cross-coupling. Ligands like Xantphos are often used to stabilize the palladium center and facilitate the catalytic cycle.

  • Base: The base is required to deprotonate the aniline, making it a more potent nucleophile, and to neutralize the HCl generated during the reaction.

  • Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle and lead to side reactions. Degassing removes dissolved oxygen.

Structure Confirmation: A Spectroscopic Toolkit

The unequivocal confirmation of the product's structure relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The disappearance of the signal corresponding to the N-H proton of the aniline and the appearance of a new N-H signal in the product spectrum are key indicators. The chemical shifts and coupling patterns of the aromatic protons on both the pyridine and aniline rings will change upon substitution, providing crucial information about the connectivity.

  • 13C NMR: The chemical shift of the carbon atom at the 2-position of the pyridine ring will shift significantly upon substitution of the chlorine atom with a nitrogen atom.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) provides the exact mass of the product, allowing for the determination of its elemental composition and confirming the molecular formula.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the N-H bond, the carbonyl groups of the ester and aldehyde, and the aromatic rings.

Comparative Analysis: Alternative Synthetic Strategies

While nucleophilic aromatic substitution is a powerful tool, other methods can be employed to synthesize similar substituted pyridine derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.

MethodStarting MaterialsKey Features & AdvantagesLimitations & Disadvantages
Nucleophilic Aromatic Substitution (SNAr) Halopyridines, NucleophilesHigh regioselectivity, wide range of compatible nucleophiles.[2][3]Requires an activated pyridine ring for good reactivity.
Hantzsch Pyridine Synthesis β-ketoester, Aldehyde, Ammonia sourceOne-pot synthesis of dihydropyridines, which can be oxidized to pyridines.[4][5]Can produce symmetrical products unless modified; may require an oxidation step.
Knoevenagel Condensation followed by Cyclization Aldehyde, Active methylene compound, Ammonia sourceVersatile for creating diverse substitution patterns.[1][6][7]Multi-step process; regioselectivity can be a challenge.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Halopyridines, Boronic acids/esters or AminesExcellent for forming C-C and C-N bonds with a wide range of partners.Requires transition metal catalysts which can be expensive and require careful handling.

Visualizing the Workflow: From Reactant to Product Confirmation

The following diagram illustrates the typical workflow for the synthesis and structural confirmation of a reaction product from this compound.

experimental_workflow reactant Methyl 2-chloro-5-formyl- pyridine-3-carboxylate reaction Reaction (e.g., Nucleophilic Substitution) reactant->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product Purified Product workup->product analysis Spectroscopic Analysis product->analysis nmr NMR (1H, 13C) analysis->nmr ms Mass Spectrometry (HRMS) analysis->ms ir IR Spectroscopy analysis->ir structure Structure Confirmation nmr->structure ms->structure ir->structure

Caption: A generalized workflow for synthesis and structural analysis.

Logical Relationships in Reactivity

The interplay between the functional groups on this compound dictates its reactivity and the potential for selective transformations.

reactivity_logic start Methyl 2-chloro-5-formyl- pyridine-3-carboxylate c2_chloro C2-Chloro Group (Electrophilic Site) start->c2_chloro c5_formyl C5-Formyl Group (Electrophilic Carbonyl) start->c5_formyl c3_ester C3-Ester Group start->c3_ester snar Nucleophilic Aromatic Substitution c2_chloro->snar ewg Electron-Withdrawing Groups (Formyl & Ester) c5_formyl->ewg reduction Reduction (e.g., with NaBH4) c5_formyl->reduction condensation Condensation (e.g., Knoevenagel) c5_formyl->condensation c3_ester->ewg ewg->c2_chloro Activates

Caption: Functional group interplay and resulting reaction pathways.

Conclusion

The structural confirmation of reaction products from this compound is a critical step in the synthesis of novel chemical entities. This guide has provided a framework for understanding the reactivity of this versatile building block, a model experimental protocol for a key transformation, and a comparative analysis of alternative synthetic strategies. By employing a multi-technique spectroscopic approach, researchers can confidently elucidate the structures of their synthesized compounds, ensuring the integrity of their scientific endeavors and accelerating the pace of discovery in drug development and beyond.

References

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 20, 2026, from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Doebner modification. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 20, 2026, from [Link]

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved January 20, 2026, from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved January 20, 2026, from [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). ChemMedChem, 17(8), e202100736. [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Wiley. Retrieved January 20, 2026, from [Link]

  • National Library of Medicine. (n.d.). Journal of heterocyclic chemistry. Retrieved January 20, 2026, from [Link]

  • Molbank. (n.d.). Topical Collection : Heterocycle Reactions. MDPI. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-methylpyridine-3- carbaldehyde.
  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. IUCrData, 6(6), x210539. [Link]

  • Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77(6), 629-632. [Link]

Sources

A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] In the pharmaceutical and materials science industries, the selection of an optimal catalyst is a critical decision that directly impacts reaction yield, purity, cost, and scalability. This guide provides a comprehensive benchmark comparison of different classes of palladium catalysts for a model Suzuki-Miyaura reaction, offering field-proven insights and detailed experimental protocols to aid in catalyst selection and optimization.

The Critical Role of the Catalyst in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction, broadly accepted, involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[2][3][4] The efficiency of each step is profoundly influenced by the nature of the catalyst, which typically consists of a palladium precursor and a supporting ligand.[5] The ligand, in particular, plays a crucial role in stabilizing the palladium center, modulating its electronic properties, and influencing the steric environment, all of which affect the catalyst's activity and longevity.[2][6][7][8]

This guide will benchmark the following classes of palladium catalysts in the coupling of 4-bromotoluene with phenylboronic acid:

  • Traditional Phosphine-Based Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Bulky Biarylphosphine Ligand-Based Catalyst: A pre-catalyst system involving a Buchwald ligand, SPhos.

  • Heterogeneous Catalyst: Palladium on activated carbon (Pd/C)

Key performance indicators for this comparative analysis will include reaction yield, Turnover Number (TON), and Turnover Frequency (TOF).[9]

  • Yield (%): The percentage of the desired product obtained.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst, indicating catalyst longevity.[9][10]

  • Turnover Frequency (TOF): The TON per unit of time, representing the catalyst's speed.[9][10]

Experimental Benchmarking Protocol

To ensure a fair and objective comparison, all catalysts were tested under standardized reaction conditions. The following protocol outlines the general procedure for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.

General Procedure for Catalyst Screening

Materials:

  • 4-bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium catalyst (0.1 mol%)

  • Toluene/Water (4:1 v/v), 5 mL

  • Internal standard (e.g., dodecane)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • In a glovebox or under an inert atmosphere, add the specified palladium catalyst.

  • Add the toluene/water solvent mixture and the internal standard.

  • Seal the vial and heat the reaction mixture at 100 °C for the specified time.

  • After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by Gas Chromatography (GC) to determine the yield.

This standardized protocol allows for the direct comparison of catalyst performance under identical conditions.[11]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Weigh Reactants: 4-bromotoluene Phenylboronic acid K2CO3 B Add Catalyst (under inert atmosphere) A->B C Add Solvent & Internal Standard B->C D Heat at 100 °C C->D E Cool to Room Temperature D->E F Sample Preparation (Dilution) E->F G GC Analysis F->G H Calculate Yield, TON, TOF G->H G Pd0 Pd(0)L_n PdII R1-Pd(II)L_n-X Pd0->PdII Oxidative Addition PdII_B R1-Pd(II)L_n-R2 PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination R1R2 R1-R2 PdII_B->R1R2 R1X R1-X R1X->PdII R2BOH2 R2-B(OH)2 R2BOH2->PdII_B Base Base Base->PdII_B

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

This guide demonstrates a systematic approach to benchmarking the efficiency of different classes of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction. The results highlight the superior performance of modern bulky biarylphosphine ligand-based systems in terms of reaction speed and efficiency for homogeneous catalysis. However, heterogeneous catalysts like Pd/C, while slower, offer practical advantages in terms of catalyst recovery and reuse, which is a key consideration for sustainable and cost-effective chemical manufacturing. [12][13] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrates, desired reaction time, and scalability. For drug development professionals, the extremely low levels of palladium required with highly active homogeneous catalysts can be advantageous in minimizing metal contamination in the final active pharmaceutical ingredient. [12] Future advancements in catalysis will likely focus on the development of even more active and robust catalysts, including those based on non-precious metals and biocatalytic systems. [14][15][16]The principles of standardized benchmarking outlined in this guide will remain essential for the objective evaluation of these next-generation catalysts.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
  • The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. Benchchem.
  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • A Guide to Benchmarking Phosphine-Based Catalysts in Suzuki-Miyaura Cross-Coupling Reactions: Evaluating (2-(Diphenylphosphino)p - Benchchem.
  • Distinguishing between the homogeneous and heterogeneous mechanisms of catalysis in the Mizoroki-Heck and Suzuki-Miyaura reactions: Problems and prospects. Semantic Scholar.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions. Benchchem.
  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC - NIH.
  • (PDF) Distinguishing Between the Homogeneous and Heterogeneous Mechanisms of Catalysis in the Mizoroki-Heck and Suzuki-Miyaura Reactions: Problems and Prospects. ResearchGate.
  • Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. PMC - NIH.
  • (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Will We Witness Enzymatic or Pd-(Oligopeptide) Catalysis in Suzuki Cross-Coupling Reactions?. ChemRxiv.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and regulatory compliance. The proper disposal of chemical waste is a critical, non-negotiable aspect of laboratory integrity. This guide provides a detailed, step-by-step protocol for the disposal of Methyl 2-chloro-5-formylpyridine-3-carboxylate, a halogenated pyridine derivative. The causality behind each step is explained to ensure a deep understanding of the required procedures.

Hazard Assessment and Chemical Profile

The primary hazards include:

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][3][4]

  • Acute Toxicity : Harmful if swallowed.[2][5]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[2]

These hazards dictate the need for stringent personal protective equipment and handling protocols throughout the disposal process.

Property Information
Chemical Name This compound
CAS Number 176433-61-7[6]
Chemical Class Halogenated Organic Compound (Chlorinated Pyridine Derivative)
Primary Hazards Skin/Eye Irritant, Harmful if Swallowed, Potential Respiratory Irritant.[2][3][4][5]
Required PPE Nitrile Gloves, Chemical Safety Goggles, Lab Coat, work within a certified Chemical Fume Hood.[1][7]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases.[3][5]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its correct segregation as Halogenated Organic Waste .[8] Because it contains a carbon-halogen bond (specifically, a carbon-chlorine bond), it falls under specific regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[9][10]

Causality: Halogenated organic compounds require high-temperature incineration in specialized facilities.[11][12] Improper disposal or incineration at lower temperatures can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[11] Therefore, you must never mix this waste with non-halogenated organic solvents or aqueous waste streams.

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste streams containing this compound.

DisposalWorkflow cluster_waste_type Assess Waste Type start Waste Generated (Containing this compound) solid Solid Waste (Pure compound, contaminated gloves, weigh paper) start->solid Identify liquid Liquid Waste (Reaction mixtures, solutions, rinsate) start->liquid Identify sharps Contaminated Sharps (Needles, broken glass) start->sharps Identify container_solid Sealable Container for SOLID HALOGENATED WASTE solid->container_solid container_liquid Sealable Container for LIQUID HALOGENATED WASTE liquid->container_liquid container_sharps Puncture-Proof SHARPS CONTAINER sharps->container_sharps labeling Label Container Correctly (Full chemical name, hazards, date) container_solid->labeling container_liquid->labeling container_sharps->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange Pickup by Environmental Health & Safety (EH&S) storage->pickup

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be executed within a certified chemical fume hood while wearing all required PPE.

Step 1: Select and Prepare the Correct Waste Container

  • Obtain a designated, chemically compatible waste container for Halogenated Organic Waste . Containers should be made of materials like glass or high-density polyethylene and have a secure, vapor-tight lid.[7]

  • Ensure the container is clean and dry before the first use.

  • Affix a hazardous waste label to the container before adding any waste.

Step 2: Waste Collection and Segregation

  • Solid Waste:

    • Carefully transfer residual solid this compound into the designated Solid Halogenated Waste container using a clean spatula.

    • Place any contaminated disposable items, such as gloves, weigh paper, or absorbent pads used for minor cleanup, into the same solid waste container.[1]

  • Liquid Waste:

    • Pour solutions containing the compound directly into the designated Liquid Halogenated Waste container.

    • Crucially, do not mix with non-halogenated waste.

  • Decontamination of Glassware:

    • Rinse emptied glassware (e.g., reaction flasks, beakers) three times with a minimal amount of a suitable organic solvent (e.g., acetone).

    • Collect all three rinses as Liquid Halogenated Waste .[13] After this triple rinse, the container can typically be washed and reused.

Step 3: Label the Waste Container Accurately

  • Properly labeling waste is a legal requirement and essential for safety.[13]

  • On the hazardous waste label, clearly write the full chemical name: "this compound".

  • List all other components in the container, including solvents, with their approximate percentages.

  • Mark the appropriate hazard boxes (e.g., Toxic, Irritant).

  • Keep a running log of what is added to the container.

Step 4: Store the Waste Container Properly

  • Keep the waste container tightly sealed at all times, except when adding waste.[14]

  • Store the container in a designated, secondary containment unit within a laboratory's Satellite Accumulation Area (SAA).[14]

  • The SAA should be a well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing agents, to prevent accidental reactions.[3][15]

Step 5: Arrange for Final Disposal

  • Once the waste container is full or is no longer being used, submit a chemical collection request to your institution's Environmental Health & Safety (EH&S) department or equivalent waste management authority.[14]

  • Do not pour this chemical waste down the drain under any circumstances.[7][16]

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risk.

  • In Case of a Spill:

    • Alert Personnel: Immediately notify others in the vicinity.

    • Evacuate (if necessary): For large spills outside of a fume hood, evacuate the area.

    • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][15] Do not use combustible materials like paper towels.

    • Collect: Carefully sweep or scoop the absorbent material into a sealable container.

    • Dispose: Label the container as Solid Halogenated Waste containing this compound and the absorbent material, and dispose of it according to the protocol above.

    • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to this guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWWpuETRfQBj4qfBk2P0G5KWo4-Yr-dX0NwgUCBu0_aiVOoqM47nUgUAY9MJdNYLllhtGS-GI7a31o9K-fWjYQ5bOAGso9O9OI6tlTT5H5mH1Gdo-WdMfoqDy0vKgwFEO4rSD9szoEQ9oOM6iq9X6FBlF_YKFx2iZxYz2Cq7cK-X24N0TZMyidU-BXlAxvNZN0LV2s_JwHu2AM4t68E4glfCHN__wD4NSGhYiLJHsnVBfbzvkw]
  • Safety Data Sheet - Methyl 2-formylpyridine-3-carboxylate. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPaAG14L2IFNF1SbeAuzczGsQgpjQIDTSDiu3SFQtB972NMt43dEiWnKXuSXpeJuXlYYH-NZmNeNPWBTn2FOxnAf_ur5Epdo-IYzqY3ajESqKx-fW8lRE8AaJ3AumttLd289Ra4VtoxSFn4nHU2mIgZAFk0djHUGlX_g==]
  • SAFETY DATA SHEET - Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDZSbzyZQLZof9oTbVgh7BA4fsXh_5cbvZe3EiNksGHdRirh3TPfAEbewQioiI5R2UouTWZuPIQpzut0VMA4mrjTn6vqllXr9U8RR_Fg5UeIEfrB6gh0txMv-i1ytRqPnNTEqQ0VDxDIdev2aFo6pfepja4g8FhB7iN3BGflxGnxxpklSZqq_Nc3PPOaoFk4jR]
  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxFF6Ue3Ygx53xFktUu8Rods_zILmkca9xAHliThrp1I_1hTl7lKj-XJKLvYwqx1DPPDukDnyDvaLrDPEStdZAclaHLl5dMpWTz4O_4LQCTUOfEAGtjdd3LzyYuNfK0OdSVpwGipVUqc01dUmqz4dNuYGwps7My_CuSu5v0io=]
  • SAFETY DATA SHEET - 2-Chloro-5-hydroxymethylpyridine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2BnolkNcl_EZXPNO2tfCDqIoqVla6BxzUb-BJejfm2cCJD2vhLe4tt5Pp4N7hPixS4n-nI3BP8AtOn_EGTm7Chcentwyv5rwYirHjROGUKDTvfPJcZqVHJmtTzGVvcz1HMe1v0CssnW6LEhzBhzxy7csmAo4bLVCQsnk7UzUhqKrmpfCoILo9tzhnX9a4XxhJ]
  • SAFETY DATA SHEET - 2-chloro-5-methylpyridine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.
  • Hazardous Waste Segregation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTtQnDc9EGxbLBv9fhu9484D4-8YRjzgLTblnzQljIsMwIvYfxMAEBTB1zrXg6angetxSlJDotK5DFVZAy8gUeACZFChCaodwCRagKTjGJKG_OhEGEPruoitxfPXzja07fbsMZPXRQDzQ_NvCPhcDh3bRNh8LXaTiiC6U8MGjr9c6DRdmqZXjsteYN78l0SQfD6yrc-qoBTUrNJHWddl5ZPfQTsom4ST3lmXqS4J6EB73G1A==]
  • SAFETY DATA SHEET - 5-Ethyl-2-methylpyridine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEmTCOq9HXnR35dTHIAbKJ98TWYY2Rbr6q8oqgy7Fq9TOPM5KVzXxBql7rgVjIcuYd5r_nyiIzsAzIRjFyY3Dc_KsKA83-mia6nst4CF5OdU90r-qHJS1qE15Kp-p5CG4hlElP4M0irikOK33n4sxK5t1k4pSrJFH1V81SdDuJYnpz6YfcWalARGiDFiWmr2p6iHtYaEITdlgYD98qX2jNKtlWsvAw3jFGyQ7mecc3GPL4gWe6CXH1C2TCYg7hF_iGe0ulHoy3-EdQE3tS_wCQD7c=]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8YVT5FZaR2lHRP85-S0sL7NUh4KRLaJ7UjNlv26tobTIpCIHb4vHpQzwAjQ4PTn7mkm7qla1dIVZE4RaoHQ_Hshe93SNTfMzWyQEjC0jvockYUyoC9ZArKhRJVX7Zy5x8A_oQooQrQfsrfzOWKOCAEMsk]
  • This compound | 176433-61-7. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWYGp3M8HnW2k310eUJtjmVJLkqIXWjvWqxtMkqDrMmWXVarBXLqzQ1tgyXv0hB4AixO12Hn8rMl7A7RLJbqBzNXKpPqAfsP_RRDfF6n8sneV2VzTFYu6-r-Q2PTxsdFfH_rUDAtm6Ga2NG2SD0K0sy05lpz0TxSpOp5dQzjFghmiwvxZP2n4D4AUx6ru-_A==]
  • SAFETY DATA SHEET - 2-Amino-5-chloro-6-methylpyridine. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWayOuSeXr7ijVR0lndxv0eK8AxVcBD3UMXd9sFKxSFvgwkMXDipmq3_mZXBNTZMI4pmoRN9EzkeULnz_mUUvjsIzqnn9Ix7egP7hZc9EdiRL5oxGbtIjARKRKLYB7t7YogjKhVK1pHEEgOM5jGOLa4w==]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2rQ7liGtuBfbGcNkfs2Tm4t-A7I6Ojn4AS1ihSj-jHT7VA3DdA6_a2CLkT3UmrCgPMom4ywPIcluqFBC-eYZF78h_Zat4iZKIvPHvrzDfrxM9DVyDZHKvwqBX_2KjO3GfdwHMSLyH2X_kM3zAWD1lHrVMuEAlpZrKFRcAA96JitAQRcAK7u00jRiYAoEG4Sw2PGXNsk6omfcEO70ViYCAIiTwwS9EVf0APw==]
  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1rI5uOVkJ9N0Fq7MEkic3CDbKYDTiUIL56tQ16xlE9xxELiru1KPLkkKgkydWgEB_G_jfGCVDbfTcTGBjCtUQ3QD090JYM8SHYPi9X5rWZE_MYBxPf8Fh8rI_NLMWRgbY1a0WP5Be]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVxZ1jD9xmqrOcVayFAFlYQ4qf-1SqPw4ZJGgsybOwVz-NY80h2pXSG4TW_-RaMoza3t_jVizVUu6__JymfS7tRPCdECgyK4M78beC70Q6kqAWdK0xSkAD3dth4IC8JfMUI66o3kbNjFNYz1xXqkFaQU3TRYnpfJ2wNKSA-y_WzBGJED28yA==]
  • Chemical Waste Management for Laboratories. UFF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlhnzoWNAYoKYx1oMjSLVtZ0gkpWpyf4hgLXhfIsB2iYQMMrJ6BjbZKyQLb1f2uTtFpLHY-MEXFPKUVX1ST2aIOjimjQuZiQgPjmmHB-oFRpzfzyBKuAkDXg-r6tNb6f4R7iTNfaa1Vsx1XynvD3nubyAecH_iou_RruwvoEoa7hIjaS3-sP23R0Iw0NZhu9DBDW0ExfNfIlig70o0FNedX3LkoREI-Y24aSz9Dcvu-PUqh_qd-3oi]
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Law.Cornell.Edu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBYR6lT-p1wiYtl9nIFGZ6tW0M-mIbe6Y-Z6E4KC4Fp4gP_t7bL_R02zCQCYaqar5zmTacsHR9qP1deQySUOsaC0Ip8wgS4tCBtJ4QBmPoz0N8Vh67Rv9n10LC5rl5Dw3HYGhoChu343GB_1It9AnJybj2Oj7vHYmDZXw=]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUsyPF5eeKFg_W1lm_2tWXBR7J5Cb5BWAkILV5fRH3qW9oOCAOMWmiTAHCLsHPSzLvXOxbQPuyg19qYj60pZFgF-WhmdlqcsniMTW7GIFV1EyuwWW_mC9_2z1pIfXS1-2vofJAt1bcCdcBlSBsLOyVrMO0qbgpHKR9xPpwojlsy-yqeaLbk8CNoxAiWend-oFgDg==]
  • Pyridine Standard Operating Procedure. Washington State University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG_hqUyA9S-5na7hhtQK5q9c3Hojmz9_xzOT2RjDxCOyA_p9h_0A__ib4QlBCo-_Vs8WRcwFsPJSoJLGaSe_y0VExf7fvwWXsivHccEzPT6gj5MNsmIWDswr6I6sR2U1AiLTO64u7s-MkGc4qTj0trP2Hb4Qk0lbrYXk8R5sDEDoAF2WIFt3M-QVkbofbl7DpUEg==]
  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6VNwdpfCPc0hrg-UfT1jR0VXh8KWzsLN39-FtLsMNwYE1SY5Y88Gh3UmTXyrNnxBPH8jbogCaFx0M40GFhroEAFyw1Yoo4cLBmUm1Hi5g7qQnMBqliinAgfQV6UhRpO284lz96REFHebm0jo=]

Sources

Senior Application Scientist's Guide: Personal Protective Equipment for Handling Methyl 2-chloro-5-formylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of novel pharmaceutical agents, Methyl 2-chloro-5-formylpyridine-3-carboxylate is a versatile intermediate. Its molecular structure, featuring a chlorinated pyridine ring, an aldehyde, and a carboxylate group, dictates its reactivity and, consequently, the necessary safety protocols for its handling. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring that this valuable compound is handled with the highest degree of safety and scientific integrity. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical.

Hazard Assessment: A Structurally-Informed Risk Analysis

  • Chlorinated Pyridine Core: Halogenated aromatic compounds can be irritants and may pose long-term health risks. They also necessitate specific disposal protocols for halogenated organic waste.[2]

  • Aromatic Aldehyde (Formyl Group): Aldehydes are known potential sensitizers and can be irritating to the skin, eyes, and respiratory system.[3]

  • Pyridine Derivatives: This class of compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4]

Based on data from analogous compounds, we can anticipate the primary hazards associated with this compound.

Potential Hazard Classification (Anticipated) Primary Route of Exposure Justification Based on Analogous Compounds
Skin Corrosion/Irritation Category 2: Causes skin irritationDermal ContactSDS for similar pyridine derivatives consistently lists skin irritation as a primary hazard.[3][5][6]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritationEye ContactDirect contact of dust or liquid with eyes is likely to cause significant irritation.[3][5][6]
Acute Toxicity (Oral) Category 4: Harmful if swallowedIngestionThis is a common classification for functionalized pyridine compounds.[3]
Specific Target Organ Toxicity Category 3: May cause respiratory irritationInhalationInhalation of dust or vapors can irritate the respiratory tract.[3]

The Core PPE Ensemble: A Multi-Barrier Defense System

A multi-layered approach to personal protection is non-negotiable. This begins with engineering controls and is supplemented by a carefully selected PPE ensemble.

Primary Engineering Control: The Chemical Fume Hood

Your most critical piece of safety equipment is not worn, but worked within. All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a properly functioning and certified chemical fume hood. This engineering control is the first line of defense against inhaling potentially harmful dust or vapors.[2][7]

Hand Protection: The Critical Interface

Disposable nitrile gloves offer good dexterity and protection against incidental splashes, but they are not impervious.[8] For handling chlorinated pyridines, a more robust barrier is essential, especially where more than fleeting contact is possible.

Protocol: Double-Gloving Double-gloving provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the hazardous environment to replace the outer glove.[9]

  • Inner Glove: A standard-thickness (4-6 mil) nitrile examination glove.

  • Outer Glove: A thicker (8-10 mil) nitrile or, for extended operations, a butyl rubber glove. Butyl rubber offers superior resistance to a wide array of aldehydes, ketones, and esters.[10]

Glove Material Protection Against Pyridine Derivatives Advantages Disadvantages
Nitrile Good (Incidental Splash) Good dexterity, broad-range splash resistance.Not recommended for prolonged immersion or heavy exposure to many organic solvents.[11][12]
Butyl Rubber Excellent High resistance to aldehydes, ketones, and esters.[10]Thicker, reduced dexterity, higher cost.
Natural Rubber (Latex) Poor Good fit and dexterity.Poor resistance to many organic solvents; potential for latex allergies.[10]
Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times. These provide a 360-degree seal around the eyes, protecting from splashes, and airborne dust.[8]

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., transferring larger volumes, running reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[8][13]

Body and Foot Protection
  • A flame-resistant lab coat should be worn and kept fully buttoned.

  • Full-length pants and closed-toe, liquid-resistant shoes are mandatory to protect the skin from potential spills.[8]

  • For tasks involving larger quantities (>100g), consider a chemical-resistant apron worn over the lab coat.

Procedural Workflow for Safe Handling

Adherence to a strict, repeatable workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review SDS for all reagents and solvents B Don appropriate PPE (Double gloves, Goggles, Lab Coat) A->B C Verify Fume Hood is functioning correctly (check airflow) B->C D Perform all manipulations deep within the fume hood C->D E Keep container sealed when not in use D->E F Segregate halogenated organic waste E->F G Doff PPE correctly to avoid cross-contamination F->G H Wash hands thoroughly with soap and water G->H

Caption: Standard workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation: Before entering the lab, review the SDS for all chemicals to be used. Don your core PPE: inner nitrile gloves, lab coat, and chemical splash goggles.

  • Fume Hood Verification: Ensure the chemical fume hood is on and the sash is at the appropriate height. Verify inward airflow.

  • Don Outer Gloves: Just before handling the chemical, don your outer, more resistant gloves.

  • Handling: Conduct all work at least 6 inches inside the fume hood sash. If weighing the solid, do so on a disposable weigh boat to minimize contamination of the balance.

  • Post-Handling: Tightly seal the primary container. Segregate all contaminated materials (gloves, weigh boats, pipette tips) into a designated, clearly labeled "Halogenated Organic Waste" container.[2]

  • Doffing PPE: To exit the work area, first remove the outer gloves. Then, remove your lab coat and goggles. Finally, remove the inner gloves and immediately wash your hands thoroughly.

Emergency Protocols and Disposal

Preparedness is paramount. Clear, decisive action during an emergency can significantly mitigate harm.

Emergency Response Decision Tree

G Spill Spill Occurs Decision Is spill >100mL or outside of fume hood? Spill->Decision Evacuate Evacuate Area Alert others Call Emergency Response Decision->Evacuate Yes Contain Contain spill with inert absorbent (vermiculite, sand) Decision->Contain No Collect Collect absorbed material using non-sparking tools Contain->Collect Waste Place in sealed container for Halogenated Waste Collect->Waste Decon Decontaminate area Waste->Decon

Caption: Decision-making workflow for spills.

Personal Exposure First Aid

Immediate action is critical following any exposure.[4][7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Operational Disposal Plan

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this chemical or its solutions be poured down the drain. [14][15]

  • Waste Collection: All solid and liquid waste containing this compound must be collected in a dedicated, properly sealed, and labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents.[2]

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials (e.g., strong acids, bases, oxidizing agents).[5][16]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The typical disposal route for such waste is high-temperature incineration by a licensed facility.[17]

By integrating these safety protocols into every aspect of your workflow, you ensure a secure research environment, protecting yourself, your colleagues, and your work.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety, Vanderbilt University. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

  • Laboratory chemical waste. Water Corporation. Available at: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. Available at: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. Available at: [Link]

  • Personal Protective Equipment (PPE). Stanford University. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]

  • The following chemical resistance ratings are based on published research data. Duke University. Available at: [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. Available at: [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. Available at: [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. Available at: [Link]

  • OSHA Glove Selection Chart. University of California, Berkeley. Available at: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. University of Pittsburgh. Available at: [Link]

  • Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. Google Patents.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. ACS Publications. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.